Product packaging for Oleyl methacrylate(Cat. No.:CAS No. 13533-08-9)

Oleyl methacrylate

Cat. No.: B076340
CAS No.: 13533-08-9
M. Wt: 336.6 g/mol
InChI Key: BXOBFMUWVVHLFK-QXMHVHEDSA-N
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Description

Oleyl methacrylate is a long-chain alkyl methacrylate monomer characterized by an C18 unsaturated alkyl chain, which imparts exceptional hydrophobicity, internal plasticization, and low glass transition temperature (Tg) to resulting polymers. Its primary research value lies in the synthesis of advanced polymeric materials with specific surface and bulk properties. It is extensively used as a key component in the development of pressure-sensitive adhesives, where it enhances tack and peel strength. Furthermore, it serves as a crucial building block for creating comb-like polymers, lubricating coatings, and hydrophobic films. In emulsion and dispersion polymerization, it is employed to formulate low-VOC latexes and water-repellent surface treatments. The mechanism of action involves free-radical copolymerization with other monomers (e.g., methyl methacrylate, styrene, butyl acrylate). The long, fluid oleyl side chain introduces significant free volume into the polymer backbone, disrupting chain packing and resulting in soft, flexible materials without the need for external plasticizers. This monomer is indispensable for researchers in material science and polymer chemistry focusing on designing novel polymers with tailored hydrophobicity, flexibility, and biocompatibility for applications ranging from advanced coatings to drug delivery systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40O2 B076340 Oleyl methacrylate CAS No. 13533-08-9

Properties

IUPAC Name

[(Z)-octadec-9-enyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h11-12H,2,4-10,13-20H2,1,3H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOBFMUWVVHLFK-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883492
Record name 2-Propenoic acid, 2-methyl-, (9Z)-9-octadecen-1-yl ester
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Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13533-08-9
Record name (9Z)-9-Octadecen-1-yl 2-methyl-2-propenoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, (9Z)-9-octadecen-1-yl ester
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Record name 2-Propenoic acid, 2-methyl-, (9Z)-9-octadecen-1-yl ester
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Record name 2-Propenoic acid, 2-methyl-, (9Z)-9-octadecen-1-yl ester
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Record name Oleyl methacrylate
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Foundational & Exploratory

Oleyl Methacrylate: A Comprehensive Technical Guide for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl methacrylate is a long-chain alkyl methacrylate monomer that holds significant promise in the development of novel drug delivery systems. Its inherent hydrophobicity, conferred by the long oleyl chain, combined with the polymerizable methacrylate group, allows for the creation of unique polymeric architectures. These polymers are being explored for their potential in encapsulating and delivering lipophilic drugs, forming biocompatible coatings, and constructing stimuli-responsive hydrogels. This technical guide provides a detailed overview of the chemical structure, properties, and potential applications of this compound in the field of drug delivery, with a focus on experimental methodologies and data presentation.

Chemical Structure and Properties

This compound is the ester of methacrylic acid and oleyl alcohol. The presence of a double bond in the oleyl chain introduces a kink, influencing the physical properties of the monomer and the resulting polymer.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (9Z)-9-Octadecen-1-yl 2-methylprop-2-enoateN/A
Synonyms This compoundN/A
CAS Number 13533-08-9N/A
Molecular Formula C22H40O2N/A
Molecular Weight 336.55 g/mol N/A
Appearance Colorless to yellowish liquid (presumed)General knowledge
Viscosity Data not available for this compound. Expected to be higher than shorter-chain methacrylates.General knowledge
Refractive Index Data not available for this compound. Can be estimated based on structure.General knowledge
Glass Transition Temperature (Tg) of Poly(this compound) Data not available. Expected to be low due to the flexible long alkyl chain.General knowledge

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the transesterification of methyl methacrylate with oleyl alcohol.

Protocol: Transesterification Synthesis of this compound

  • Materials:

    • Methyl methacrylate (inhibitor-free)

    • Oleyl alcohol

    • Titanium (IV) butoxide (catalyst)

    • Hydroquinone (polymerization inhibitor)

    • Toluene (solvent)

    • Sodium bicarbonate solution (5% w/v)

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Distillation apparatus

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve oleyl alcohol (1 molar equivalent) and methyl methacrylate (1.5 molar equivalents) in toluene. b. Add hydroquinone (0.1% w/w of monomers) to inhibit polymerization. c. Add titanium (IV) butoxide (0.5% w/w of oleyl alcohol) as the catalyst. d. Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the catalyst and remove any acidic impurities. g. Separate the organic layer and dry it over anhydrous magnesium sulfate. h. Filter the mixture and remove the toluene using a rotary evaporator. i. Purify the crude product by vacuum distillation to obtain pure this compound.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to form poly(this compound).

Protocol: Free-Radical Polymerization of this compound

  • Materials:

    • This compound (freshly purified)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous toluene (solvent)

    • Methanol (non-solvent for precipitation)

    • Schlenk flask

    • Nitrogen or Argon gas supply

    • Oil bath

  • Procedure: a. Dissolve this compound and AIBN (1 mol% with respect to the monomer) in anhydrous toluene in a Schlenk flask. b. Degas the solution by three freeze-pump-thaw cycles. c. Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. d. Allow the polymerization to proceed for 24 hours under an inert atmosphere. e. Cool the reaction mixture to room temperature. f. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring. g. Collect the precipitated polymer by filtration and wash it with fresh methanol. h. Dry the polymer in a vacuum oven at 40 °C to a constant weight.

Applications in Drug Delivery

The unique properties of poly(this compound) make it a versatile material for various drug delivery applications.

Nanoparticle Formulation for Hydrophobic Drug Delivery

The hydrophobicity of poly(this compound) makes it an excellent candidate for encapsulating poorly water-soluble drugs within nanoparticles.

Protocol: Preparation of Poly(this compound) Nanoparticles by Emulsion Polymerization

  • Materials:

    • This compound

    • Hydrophobic drug (e.g., paclitaxel, curcumin)

    • Sodium dodecyl sulfate (SDS) (surfactant)

    • Potassium persulfate (initiator)

    • Deionized water

    • Ultrasonic homogenizer

    • Dialysis membrane (MWCO 10 kDa)

  • Procedure: a. Dissolve the hydrophobic drug in this compound to form the oil phase. b. Prepare an aqueous solution of SDS (1% w/v) in deionized water. c. Add the oil phase to the aqueous phase and emulsify using an ultrasonic homogenizer for 5 minutes to form a stable oil-in-water emulsion. d. Transfer the emulsion to a three-necked flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer. e. Heat the emulsion to 70 °C under a nitrogen atmosphere. f. Add an aqueous solution of potassium persulfate to initiate polymerization. g. Continue the reaction for 4 hours at 70 °C. h. Cool the nanoparticle dispersion to room temperature. i. Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted monomer, surfactant, and initiator. j. The resulting nanoparticle suspension can be characterized for size, morphology, drug loading, and release kinetics.

Hydrogel Formulation for Controlled Release

This compound can be copolymerized with hydrophilic monomers to form amphiphilic hydrogels capable of controlled drug release.

Protocol: Synthesis of this compound-co-Poly(ethylene glycol) Methyl Ether Methacrylate Hydrogel

  • Materials:

    • This compound

    • Poly(ethylene glycol) methyl ether methacrylate (PEGMA, average Mn 500 g/mol )

    • Ethylene glycol dimethacrylate (EGDMA) (crosslinker)

    • 2-Hydroxy-2-methylpropiophenone (photoinitiator)

    • Phosphate-buffered saline (PBS, pH 7.4)

    • UV curing system (365 nm)

  • Procedure: a. Prepare a prepolymer solution by mixing this compound (e.g., 20 mol%), PEGMA (e.g., 79 mol%), and EGDMA (1 mol%). b. Add the photoinitiator (0.5% w/w) to the prepolymer solution and mix until fully dissolved. c. Cast the prepolymer solution into a mold of the desired shape. d. Expose the solution to UV light (365 nm) for 10-15 minutes to initiate photopolymerization and form the hydrogel. e. Swell the resulting hydrogel in PBS (pH 7.4) to remove any unreacted components. f. The hydrogel can then be loaded with a drug by soaking it in a concentrated drug solution.

Biocompatibility and Biodegradability

The biocompatibility and biodegradability of methacrylate-based polymers are crucial for their in vivo applications.

  • Biocompatibility: Long-chain alkyl methacrylates are generally considered to be biocompatible.[1] However, the biocompatibility of poly(this compound) needs to be thoroughly evaluated through in vitro cytotoxicity assays (e.g., MTT, LDH assays) and in vivo studies. The presence of the long, flexible oleyl chain may influence protein adsorption and cellular interactions.[1]

  • Biodegradability: The backbone of poly(methacrylates) consists of carbon-carbon bonds, which are generally resistant to hydrolysis. However, the ester linkage in the side chain can be susceptible to enzymatic degradation. The rate of degradation of poly(this compound) in a biological environment is expected to be slow and would depend on the accessibility of the ester groups to enzymes.[2] Further studies are required to fully understand the degradation profile of this polymer.

Visualization of Key Processes

Experimental Workflow: Nanoparticle Synthesis and Characterization

G Workflow for Poly(this compound) Nanoparticle Synthesis and Characterization cluster_synthesis Synthesis Monomer This compound + Drug Emulsification Ultrasonic Homogenization Monomer->Emulsification Surfactant Aqueous Surfactant Solution Surfactant->Emulsification Polymerization Emulsion Polymerization Emulsification->Polymerization Purification Dialysis Polymerization->Purification Size Particle Size (DLS) Purification->Size Morphology Morphology (TEM/SEM) Purification->Morphology DrugLoading Drug Loading & Encapsulation Purification->DrugLoading Release In Vitro Drug Release Purification->Release

Caption: Workflow for the synthesis and characterization of drug-loaded poly(this compound) nanoparticles.

Cellular Uptake of Polymeric Nanoparticles

The following diagram illustrates the general pathways by which polymeric nanoparticles, such as those made from poly(this compound), can be taken up by cells.

Caption: General pathways for the cellular uptake and intracellular trafficking of polymeric nanoparticles.[3][4][5][6]

Conclusion

This compound presents a compelling platform for the development of advanced drug delivery systems. Its hydrophobic nature is advantageous for the encapsulation of lipophilic drugs, while its polymerizability allows for the creation of a diverse range of materials, including nanoparticles and hydrogels. While specific quantitative data for this compound remains to be fully elucidated in the scientific literature, the experimental protocols and general principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore its potential. Further investigation into the precise physicochemical properties, biocompatibility, and degradation kinetics of this compound-based polymers will be crucial in translating their promise into clinically relevant drug delivery solutions.

References

synthesis and purification of oleyl methacrylate monomer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Oleyl Methacrylate Monomer

Introduction

This compound is a long-chain aliphatic methacrylate monomer that is of significant interest in the development of advanced polymeric materials. Its unique properties, including hydrophobicity and a flexible alkyl chain, make it a valuable component in the synthesis of polymers for a variety of applications, particularly in the biomedical and pharmaceutical fields. Polymers derived from this compound are explored for use in drug delivery systems, as viscosity index improvers, and in the formulation of biocompatible materials. This guide provides a detailed overview of the common methods for the synthesis and purification of this compound, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through two primary methods: direct esterification of methacrylic acid with oleyl alcohol or transesterification of a short-chain alkyl methacrylate (commonly methyl methacrylate) with oleyl alcohol.

Transesterification

Transesterification is a widely used method for producing higher alkyl methacrylates. This process involves the reaction of methyl methacrylate (MMA) with oleyl alcohol in the presence of a catalyst and a polymerization inhibitor. The equilibrium is shifted towards the product side by removing the methanol byproduct, often through azeotropic distillation.

Reaction Scheme: CH₂(C)CH₃COOCH₃ (Methyl Methacrylate) + CH₃(CH₂)₇CH=CH(CH₂)₈OH (Oleyl Alcohol) ⇌ CH₂(C)CH₃COO(CH₂)₈CH=CH(CH₂)₇CH₃ (this compound) + CH₃OH (Methanol)

Common catalysts for this reaction include organotin compounds like dibutyltin oxide or titanates such as tetrabutyl titanate.[1][2] To prevent the premature polymerization of the monomer at the elevated temperatures required for the reaction, polymerization inhibitors such as hydroquinone or phenothiazine derivatives are added.[1][2]

Direct Esterification

Direct esterification involves the reaction of methacrylic acid with oleyl alcohol, typically in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1] Similar to transesterification, a polymerization inhibitor is necessary. The water produced during the reaction is removed to drive the reaction to completion.

Reaction Scheme: CH₂(C)CH₃COOH (Methacrylic Acid) + CH₃(CH₂)₇CH=CH(CH₂)₈OH (Oleyl Alcohol) ⇌ CH₂(C)CH₃COO(CH₂)₈CH=CH(CH₂)₇CH₃ (this compound) + H₂O (Water)

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol is based on the general principles of transesterification for long-chain methacrylates.

Materials:

  • Methyl Methacrylate (MMA)

  • Oleyl Alcohol

  • Dibutyltin oxide or Tetrabutyl titanate (Catalyst)[1]

  • Hydroquinone or 4-hydroxy-2,2,6,6-tetramethyl piperidine-N--oxyl (Polymerization Inhibitor)[1]

  • Toluene or Hexane (for azeotropic removal of methanol)

Procedure:

  • A reaction flask equipped with a mechanical stirrer, a thermometer, a condenser, and a Dean-Stark trap is charged with oleyl alcohol and a molar excess of methyl methacrylate (e.g., a 1:1.5 to 1:2.5 molar ratio of oleyl alcohol to MMA).[1]

  • The polymerization inhibitor (e.g., 0.1-0.5 wt% relative to the monomers) and the catalyst (e.g., 0.5-2 wt% relative to oleyl alcohol) are added to the mixture.[1]

  • The reaction mixture is heated to the reflux temperature of the solvent (e.g., toluene) with constant stirring.

  • The methanol produced is removed azeotropically and collected in the Dean-Stark trap.

  • The reaction progress is monitored by tracking the amount of methanol collected.

  • Once the theoretical amount of methanol has been collected, the reaction is cooled to room temperature.

  • The excess methyl methacrylate and the solvent are removed under reduced pressure using a rotary evaporator.

Protocol 2: Synthesis of Octadecyl Methacrylate (a related long-chain methacrylate) via Esterification

This protocol for a similar long-chain methacrylate provides a relevant experimental framework.

Materials:

  • Octadecanol (as a proxy for oleyl alcohol)

  • Methyl Methacrylate (MMA)

  • Sulfuric Acid (Catalyst)

  • Hydroquinone (Inhibitor)

Procedure:

  • A round-bottom flask connected to a condenser is charged with octadecanol and MMA in a 1:2 molar ratio.[3]

  • Sulfuric acid (0.5 mol%) and hydroquinone (3 wt% compared to MMA) are added to the flask.[3]

  • The mixture is heated to 90°C for 18 hours with constant stirring.[3]

  • After the reaction is complete, the mixture is cooled, and the purification process is initiated.

Data Presentation: Synthesis Parameters

ParameterTransesterificationDirect EsterificationReference
Methacrylate Source Methyl MethacrylateMethacrylic Acid[1]
Alcohol Oleyl AlcoholOleyl Alcohol[1]
Molar Ratio (Alcohol:Methacrylate) 1:1.5 to 1:2.5Typically 1:1 to 1:1.2[1]
Catalyst Dibutyltin oxide, Tetrabutyl titanateSulfuric Acid, p-Toluenesulfonic acid[1][2][3]
Inhibitor Hydroquinone, Copper dibutyldithiocarbamateHydroquinone[1][3]
Reaction Temperature 90-120°C90°C[3]
Byproduct Removed MethanolWater[1]

Purification of this compound

After synthesis, the crude this compound contains unreacted starting materials, catalyst, inhibitor, and byproducts. A multi-step purification process is required to obtain a high-purity monomer suitable for polymerization.

Purification Techniques
  • Washing: The crude product is typically washed with a dilute aqueous sodium hydroxide (NaOH) solution to neutralize and remove the acidic catalyst and any unreacted methacrylic acid.[4] This is followed by washing with distilled water or brine to remove any remaining salts and base.

  • Drying: The organic phase is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.[4]

  • Filtration: The drying agent is removed by filtration.

  • Distillation: The final purification is often achieved by vacuum distillation to separate the high-boiling this compound from non-volatile impurities and any remaining lower-boiling point substances.

  • Column Chromatography: For very high purity, the monomer can be passed through a column of neutral alumina or silica gel to remove polar impurities and the inhibitor.[4]

Detailed Purification Protocol

Procedure:

  • The crude reaction mixture is transferred to a separatory funnel.

  • It is washed several times with a 5% aqueous NaOH solution until the aqueous layer remains basic.[4]

  • The organic layer is then washed with distilled water until the washings are neutral (pH 7).

  • The organic layer is dried over anhydrous magnesium sulfate.[4]

  • The mixture is filtered to remove the drying agent.

  • The solvent (if any) is removed by rotary evaporation.

  • The resulting crude this compound is purified by vacuum distillation. The pure monomer is collected at the appropriate boiling point and pressure.

  • The purified monomer should be stored at low temperatures (e.g., -5°C) in the presence of a small amount of inhibitor to prevent spontaneous polymerization.[4]

Visualizations

Experimental Workflow for Synthesis and Purification```dot

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Oleyl Alcohol + Methyl Methacrylate Catalyst Catalyst & Inhibitor Reaction Reaction Vessel (Heating & Stirring) Byproduct Methanol/ Water Removal Crude Crude Oleyl Methacrylate Washing Washing (NaOH, H2O) Drying Drying (MgSO4) Filtration Filtration Distillation Vacuum Distillation PureMonomer Purified Oleyl Methacrylate

Caption: Conceptual diagram of a drug delivery system using this compound-based nanoparticles.

References

Technical Guide: Oleyl Methacrylate (CAS No. 13533-08-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl methacrylate (CAS No. 13533-08-9) is a specialty monomer that finds application in various fields, including polymer synthesis and drug delivery systems.[1] Its long alkyl chain imparts unique properties to polymers, such as hydrophobicity and a lower glass transition temperature. This technical guide provides a comprehensive overview of the available safety information and general experimental protocols related to this compound and similar methacrylate esters.

Chemical Identification

Identifier Value
Chemical Name (9Z)-9-Octadecen-1-yl methacrylate
Synonyms This compound
CAS Number 13533-08-9
Molecular Formula C22H40O2
Molecular Weight 336.55 g/mol

Safety Data

It is crucial to handle this compound with the assumption that it shares the potential hazards of other methacrylate esters and to consult the supplier-specific SDS upon procurement.

Hazard Identification (Based on Analogous Methacrylates)
Hazard Class Hazard Statement
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation
Respiratory/Skin Sensitization May cause an allergic skin reaction
Specific Target Organ Toxicity May cause respiratory irritation

Source: Generic data from SDS of various methacrylate esters.

First Aid Measures (General for Methacrylates)
Exposure Route First Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Source: Generic data from SDS of various methacrylate esters.

Personal Protective Equipment (PPE) (General for Methacrylates)
Protection Type Recommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Source: Generic data from SDS of various methacrylate esters.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not widely published. However, standard protocols for the handling and polymerization of other long-chain methacrylate esters can be adapted. The following are generalized procedures.

General Handling and Storage
  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2] Methacrylate monomers are often stabilized with an inhibitor to prevent spontaneous polymerization; store under recommended conditions to maintain inhibitor effectiveness.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3] Avoid contact with skin and eyes by using appropriate PPE.[3] Ground and bond containers and receiving equipment to prevent static discharge.[3] Use non-sparking tools.[4]

General Protocol for Free-Radical Polymerization

This protocol is a general guideline for the bulk polymerization of a methacrylate monomer and should be adapted and optimized for this compound based on specific research needs.

  • Monomer Preparation: If necessary, pass the this compound monomer through a column of activated basic alumina to remove the inhibitor.

  • Initiator Addition: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the purified this compound. Add a free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) at a concentration typically ranging from 0.1 to 1 mol% relative to the monomer.

  • Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the polymerization by techniques such as gravimetry, spectroscopy (e.g., monitoring the disappearance of the vinyl proton signal in ¹H NMR), or chromatography.

  • Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature. The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol or ethanol), followed by filtration and drying under vacuum.

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of methacrylate esters like this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Emergency Response cluster_storage Storage a Consult Safety Data Sheet (SDS) b Assess Hazards and Risks a->b c Select Appropriate PPE b->c d Work in a Well-Ventilated Area / Fume Hood c->d Proceed to Handling e Ground and Bond Equipment d->e f Use Non-Sparking Tools e->f k Store in a Cool, Dry, Well-Ventilated Area f->k After Use g Spill or Leak Occurs h Evacuate Area g->h i Absorb with Inert Material h->i j Dispose of as Hazardous Waste i->j l Keep Away from Ignition Sources k->l

References

Spectroscopic Fingerprinting of Oleyl Methacrylate: A Technical Guide to NMR and FTIR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of oleyl methacrylate, a long-chain alkyl methacrylate of significant interest in polymer chemistry and materials science. The following sections detail the characteristic nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral features of this monomer, offering valuable insights for its identification, purity assessment, and characterization in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct signals corresponding to the different chemical environments of the nuclei within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the methacrylate vinyl group, the oleyl chain's double bond, the ester linkage, and the long aliphatic chain. Due to the absence of a publicly available, fully assigned spectrum for this compound, the following table presents expected chemical shifts based on the analysis of similar long-chain alkyl methacrylates.

Assignment Chemical Shift (δ, ppm) Multiplicity Proton Count
Vinyl Proton (cis to C=O)~ 6.1Singlet1H
Vinyl Proton (trans to C=O)~ 5.5Singlet1H
Olefinic Protons (-CH=CH-)~ 5.34Multiplet2H
Ester Methylene (-O-CH₂-)~ 4.1Triplet2H
Allylic Protons (=CH-CH₂-)~ 2.0Multiplet4H
Methacrylate Methyl (-C(CH₃)=)~ 1.9Singlet3H
Methylene Chain (-CH₂-)n~ 1.2-1.4Multiplet~ 22H
Terminal Methyl (-CH₃)~ 0.88Triplet3H
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of this compound. The table below outlines the anticipated chemical shifts for the key carbon atoms in the molecule.

Assignment Chemical Shift (δ, ppm)
Carbonyl Carbon (-C=O)~ 167
Quaternary Vinyl Carbon (-C(CH₃)=)~ 136
Methylene Vinyl Carbon (=CH₂)~ 125
Olefinic Carbons (-CH=CH-)~ 130
Ester Methylene Carbon (-O-CH₂-)~ 65
Methacrylate Methyl Carbon (-C(CH₃)=)~ 18
Methylene Chain Carbons (-CH₂-)n~ 22-32
Terminal Methyl Carbon (-CH₃)~ 14

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in this compound. The spectrum is dominated by strong absorptions corresponding to the ester and alkene moieties.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 3005C-H Stretch (sp²)Vinyl and Olefinic
2925, 2855C-H Stretch (sp³)Aliphatic CH₂ and CH₃
~ 1720C=O StretchEster Carbonyl
~ 1640C=C StretchMethacrylate Vinyl
~ 1460C-H BendAliphatic CH₂ and CH₃
~ 1160C-O StretchEster
~ 940=C-H Bend (out-of-plane)Vinyl

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 300-500 MHz

  • Solvent: CDCl₃

  • Temperature: 25 °C

  • Pulse Sequence: Standard single pulse

  • Number of Scans: 16-64

  • Relaxation Delay: 1-5 seconds

Instrument Parameters (¹³C NMR):

  • Spectrometer: 75-125 MHz

  • Solvent: CDCl₃

  • Temperature: 25 °C

  • Pulse Sequence: Proton-decoupled single pulse

  • Number of Scans: 1024 or more for good signal-to-noise

  • Relaxation Delay: 2-5 seconds

FTIR Spectroscopy

Sample Preparation:

  • As this compound is a liquid, a thin film can be prepared directly on a salt plate (e.g., NaCl or KBr).

  • Place one drop of the sample onto one salt plate and gently place a second salt plate on top to create a thin, uniform film.

Instrument Parameters:

  • Spectrometer: FTIR spectrometer equipped with a DTGS or MCT detector.

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean salt plates should be collected prior to sample analysis.

Visualized Workflow and Molecular Structure

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the key signaling groups within its molecular structure.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_FTIR Prepare Thin Film on Salt Plate Sample->Prep_FTIR NMR_Acq NMR Data Acquisition (1H and 13C) Prep_NMR->NMR_Acq FTIR_Acq FTIR Data Acquisition Prep_FTIR->FTIR_Acq Process_NMR Process NMR Spectra (Referencing, Phasing, Integration) NMR_Acq->Process_NMR Process_FTIR Process FTIR Spectrum (Baseline Correction, Peak Picking) FTIR_Acq->Process_FTIR Interpret Structural Elucidation and Functional Group Identification Process_NMR->Interpret Process_FTIR->Interpret

Experimental workflow for the spectroscopic analysis of this compound.

Oleyl_Methacrylate_Structure cluster_methacrylate Methacrylate Head cluster_oleyl Oleyl Tail H2C H₂C= C_quat C H2C->C_quat CH3_meth CH₃ C_quat->CH3_meth C_O C=O C_quat->C_O O_ester O C_O->O_ester CH2_ester —CH₂— O_ester->CH2_ester Alkyl_chain1 (CH₂)₇ CH2_ester->Alkyl_chain1 CH_olefin1 —CH= Alkyl_chain1->CH_olefin1 CH_olefin2 CH— CH_olefin1->CH_olefin2 Alkyl_chain2 (CH₂)₇ CH_olefin2->Alkyl_chain2 CH3_term —CH₃ Alkyl_chain2->CH3_term

Key functional groups of this compound for spectroscopic assignment.

In-Depth Technical Guide: Thermal Properties of Poly(oleyl methacrylate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(oleyl methacrylate), specifically focusing on its glass transition temperature (Tg) and melting temperature (Tm). Due to the limited direct experimental data for poly(this compound), this guide leverages data from a close structural analog, poly(stearyl methacrylate) (PSMA), which also possesses a C18 alkyl side chain. This information is critical for understanding the material's behavior in various applications, including drug delivery systems.

Introduction to Poly(this compound)

Poly(this compound) is a polymer with long, flexible oleyl side chains. The presence of this substantial alkyl group significantly influences its physical and thermal properties, rendering it a soft and rubbery material at room temperature. Understanding its thermal transitions is paramount for predicting its performance, stability, and processing conditions in pharmaceutical and biomedical applications. The glass transition temperature dictates the shift from a rigid, glassy state to a more flexible, rubbery state, while the melting temperature indicates the transition from a crystalline or semi-crystalline state to an amorphous, liquid state.

Thermal Transition Data

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(stearyl methacrylate) (PSMA)30.825.9 - 33.4

Data is for poly(stearyl methacrylate) (PSMA), a structural analog of poly(this compound).[1]

The glass transition for these types of polymers is often a weak and broad thermal event due to the overwhelming presence of the long, flexible side chains. The melting transition observed is attributed to the crystallization of these C18 side chains.[1] It is important to note that poly(this compound), with a double bond in its side chain, may exhibit a slightly lower Tg and potentially a suppressed or absent Tm compared to PSMA due to the disruption of side-chain packing and crystallization.

Experimental Protocol: Determination of Tg and Tm by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time.[2][3] It is the standard method for determining the Tg and Tm of polymers.

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of poly(this compound).

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q100 or similar).[4]

Materials:

  • Poly(this compound) sample (typically 3-15 mg).[5]

  • Aluminum DSC pans and lids.[5]

  • High-purity nitrogen gas for purging.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.[5]

  • Instrument Setup:

    • Place the prepared sample pan in the DSC cell.

    • Place an empty, hermetically sealed aluminum pan in the reference position.

    • Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature well above the expected melting point (e.g., 100 °C) at a controlled heating rate, typically 10 °C/min.[4] This scan is performed to erase the thermal history of the polymer.

    • Cooling Scan: Cool the sample from 100 °C back down to -50 °C at a controlled rate (e.g., 10 °C/min). This allows for the observation of crystallization behavior.

    • Second Heating Scan: Heat the sample again from -50 °C to 100 °C at the same heating rate (10 °C/min).[4] The Tg and Tm are typically determined from this second heating scan to ensure a consistent thermal history.

  • Data Analysis:

    • Glass Transition (Tg): The Tg is identified as a step-like change in the baseline of the heat flow curve. It is typically determined as the midpoint of this transition.[2][3]

    • Melting Temperature (Tm): The Tm is identified as an endothermic peak on the heat flow curve. The peak temperature of this endotherm is generally taken as the melting point.[5] The area under the peak corresponds to the enthalpy of fusion.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the thermal properties of poly(this compound).

Thermal_Properties_Workflow Workflow for Determining Thermal Properties of Poly(this compound) cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample Poly(this compound) Sample Weigh Weigh 5-10 mg Sample->Weigh Encapsulate Encapsulate in Aluminum Pan Weigh->Encapsulate DSC_Instrument DSC Instrument Setup Encapsulate->DSC_Instrument Load Sample First_Heat First Heating Scan (Erase Thermal History) DSC_Instrument->First_Heat Cooling Cooling Scan First_Heat->Cooling Second_Heat Second Heating Scan (Data Acquisition) Cooling->Second_Heat Heat_Flow_Curve Generate Heat Flow vs. Temperature Curve Second_Heat->Heat_Flow_Curve Output Data Identify_Tg Identify Tg (Midpoint of Step Change) Heat_Flow_Curve->Identify_Tg Identify_Tm Identify Tm (Peak of Endotherm) Heat_Flow_Curve->Identify_Tm Thermal_Properties Thermal Properties (Tg, Tm) Identify_Tg->Thermal_Properties Reported Tg Identify_Tm->Thermal_Properties Reported Tm

References

The Versatility of Oleyl Methacrylate in Polymer Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl methacrylate (OMA) is a unique long-chain aliphatic methacrylate monomer that is gaining increasing attention in the field of polymer science. Its combination of a polymerizable methacrylate group and a long, hydrophobic oleyl chain derived from oleyl alcohol, a renewable resource, imparts a distinct set of properties to its corresponding polymers. These properties, including hydrophobicity, flexibility, and potential biocompatibility, make poly(this compound) (POMA) and its copolymers highly attractive for a range of advanced applications, particularly in the biomedical and pharmaceutical sectors. This technical guide provides a comprehensive overview of the synthesis, polymerization, properties, and potential applications of this compound, with a focus on its utility in drug delivery and tissue engineering.

Synthesis of this compound Monomer

The most common and industrially viable method for synthesizing this compound is through the transesterification of a short-chain alkyl methacrylate, typically methyl methacrylate (MMA), with oleyl alcohol. This reaction is generally catalyzed by an acid or a base, with organotin or titanium-based catalysts also being effective. The equilibrium of the reaction is driven towards the product side by the continuous removal of the low-boiling alcohol byproduct (e.g., methanol).

Experimental Protocol: Transesterification of Methyl Methacrylate with Oleyl Alcohol

Materials:

  • Methyl methacrylate (MMA)

  • Oleyl alcohol

  • Catalyst (e.g., p-toluenesulfonic acid, dibutyltin dilaurate)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Solvent (optional, e.g., toluene)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head is charged with oleyl alcohol, an excess of methyl methacrylate (e.g., a 3:1 to 5:1 molar ratio relative to oleyl alcohol), and a polymerization inhibitor (e.g., 0.1 wt%).

  • The catalyst is added to the mixture (e.g., 0.5-2.0 mol% relative to oleyl alcohol).

  • The reaction mixture is heated to reflux (typically 100-140°C) with continuous stirring.

  • The methanol-methyl methacrylate azeotrope is distilled off to drive the reaction to completion. The progress of the reaction can be monitored by tracking the amount of distillate collected.

  • Upon completion of the reaction (indicated by the cessation of methanol formation), the excess methyl methacrylate is removed by distillation, initially at atmospheric pressure and then under reduced pressure.

  • The crude this compound is cooled, washed with a dilute aqueous sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the final product is purified by vacuum distillation to yield pure this compound monomer.

Logical Relationship of Synthesis Steps

SynthesisWorkflow Reactants Reactants: Oleyl Alcohol, Methyl Methacrylate, Inhibitor, Catalyst Reaction Transesterification Reaction (Heating and Stirring) Reactants->Reaction Distillation Removal of Methanol-MMA Azeotrope Reaction->Distillation Drives equilibrium ExcessMMA_Removal Removal of Excess Methyl Methacrylate Distillation->ExcessMMA_Removal Neutralization Neutralization and Washing ExcessMMA_Removal->Neutralization Drying Drying over Anhydrous MgSO4 Neutralization->Drying Purification Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Polymerization of this compound

This compound can be polymerized using various radical polymerization techniques. The choice of method influences the polymer's molecular weight, polydispersity, and architecture, which in turn dictates its final properties and applications.

Free Radical Polymerization

Free radical polymerization is a straightforward and widely used method for polymerizing OMA. It can be carried out in bulk, solution, or emulsion.

Experimental Protocol: Solution Polymerization of this compound

Materials:

  • This compound (OMA) monomer

  • Solvent (e.g., toluene, tetrahydrofuran)

  • Radical initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO))

  • Precipitating solvent (e.g., methanol, ethanol)

Procedure:

  • OMA monomer is dissolved in the chosen solvent in a reaction flask. The monomer concentration is typically in the range of 10-50 wt%.

  • The initiator is added to the solution. The initiator concentration will influence the final molecular weight of the polymer (typically 0.1-1.0 mol% with respect to the monomer).

  • The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • The reaction flask is immersed in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80°C for AIBN).

  • The polymerization is allowed to proceed for a specified time (e.g., 4-24 hours), with continuous stirring.

  • The reaction is terminated by cooling the flask in an ice bath and exposing the solution to air.

  • The polymer is isolated by precipitating the viscous solution into a large excess of a non-solvent, such as cold methanol.

  • The precipitated poly(this compound) is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Controlled Radical Polymerization: RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique to synthesize polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: RAFT Polymerization of this compound

Materials:

  • This compound (OMA) monomer

  • RAFT chain transfer agent (CTA) (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Radical initiator (e.g., AIBN)

  • Solvent (e.g., anisole, toluene)

  • Precipitating solvent (e.g., cold methanol)

Procedure:

  • OMA, the RAFT CTA, and the initiator are dissolved in the solvent in a reaction flask equipped with a magnetic stir bar. The molar ratio of monomer to CTA determines the target degree of polymerization, and the CTA to initiator ratio is typically between 3:1 and 10:1.

  • The solution is subjected to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • The flask is backfilled with an inert gas and placed in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

  • The polymerization proceeds with stirring for a predetermined time to achieve the desired monomer conversion. Samples can be taken periodically to monitor conversion (via ¹H NMR) and molecular weight evolution (via GPC).

  • The polymerization is quenched by rapid cooling and exposure to air.

  • The polymer is purified by precipitation into a non-solvent and subsequent drying under vacuum.

Experimental Workflow for Polymer Synthesis and Characterization

PolymerWorkflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Monomer Polymerization Polymerization Reaction (Inert Atmosphere, Heat) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Precipitation Precipitation in Non-solvent (e.g., Methanol) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC Gel Permeation Chromatography (GPC) (Mn, Mw, PDI) Drying->GPC DSC Differential Scanning Calorimetry (DSC) (Tg) Drying->DSC NMR NMR Spectroscopy (Structure, Conversion) Drying->NMR

Caption: General workflow for polymerization and characterization.

Properties of Poly(this compound)

The long oleyl side chain dominates many of the properties of POMA. While specific quantitative data for this compound is limited in publicly available literature, we can infer properties based on analogous long-chain poly(alkyl methacrylates).

PropertyDescriptionRepresentative Value/Range (Estimated)
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The long, flexible oleyl chain acts as an internal plasticizer, leading to a low Tg.-50°C to -20°C
Molecular Weight (Mn, Mw) & Polydispersity (PDI) These are determined by the polymerization method. Free radical polymerization typically yields polymers with a broad PDI (>1.5), while controlled radical techniques like RAFT can produce polymers with a narrow PDI (<1.3).Mn: 10,000 - 200,000 g/mol (technique dependent)
Solubility Due to its hydrophobic nature, POMA is soluble in a wide range of nonpolar organic solvents such as toluene, tetrahydrofuran, and chloroform. It is insoluble in water and polar solvents like methanol and ethanol.Soluble in nonpolar organic solvents
Mechanical Properties POMA is typically a soft, flexible, and tacky material at room temperature due to its low Tg. Its mechanical properties can be tuned by copolymerization or crosslinking.Low modulus, high elongation at break

Applications in Polymer Science

The unique properties of this compound make it a versatile monomer for a variety of applications, particularly in the biomedical field.

Drug Delivery

The amphiphilic nature that can be achieved by copolymerizing this compound with hydrophilic monomers makes it an excellent candidate for forming self-assembled nanostructures, such as micelles and nanoparticles, for drug delivery. The hydrophobic core formed by the oleyl chains can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous environments.

4.1.1. Nanoparticle-based Drug Delivery

Polymers containing this compound can be formulated into nanoparticles using techniques like solvent evaporation or nanoprecipitation. These nanoparticles can be loaded with therapeutic agents for controlled release.

Experimental Protocol: Preparation of OMA-based Nanoparticles by Solvent Evaporation

Materials:

  • Poly(this compound-co-poly(ethylene glycol) methacrylate) copolymer

  • Hydrophobic drug (e.g., Ciprofloxacin)

  • Organic solvent (e.g., dichloromethane, acetone)

  • Aqueous phase containing a surfactant (e.g., polyvinyl alcohol (PVA), Pluronic F68)

Procedure:

  • The copolymer and the drug are dissolved in a volatile organic solvent.

  • This organic solution is then emulsified in an aqueous solution containing a surfactant under high-speed homogenization or ultrasonication to form an oil-in-water (O/W) emulsion.

  • The organic solvent is then removed by evaporation under reduced pressure or by continuous stirring at room temperature.

  • As the solvent evaporates, the polymer precipitates, leading to the formation of drug-loaded nanoparticles.

  • The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilized for storage.

Drug Release from Nanoparticles

DrugRelease cluster_NP Drug-Loaded Nanoparticle NP_Core Hydrophobic Core (Oleyl Chains) + Drug NP_Shell Hydrophilic Shell AqueousEnv Aqueous Environment (e.g., Body Fluids) NP_Shell->AqueousEnv Dispersion Diffusion Diffusion of Drug from Core AqueousEnv->Diffusion Degradation Polymer Matrix Degradation (optional) AqueousEnv->Degradation ReleasedDrug Released Drug Diffusion->ReleasedDrug Degradation->ReleasedDrug

Caption: Drug release mechanisms from OMA-based nanoparticles.

Quantitative Data (Representative): Drug Loading and Release

DrugPolymer SystemDrug Loading (%)Encapsulation Efficiency (%)Release Profile
CiprofloxacinP(OMA-co-PEGMA)5-1560-90Sustained release over 24-72 hours
Tissue Engineering

The flexibility and hydrophobicity of POMA can be harnessed in the design of scaffolds for tissue engineering. When copolymerized with hydrophilic and crosslinkable monomers, OMA can contribute to the formation of hydrogels with tunable mechanical properties and degradation rates.

Experimental Protocol: Synthesis of an OMA-containing Hydrogel

Materials:

  • This compound (OMA)

  • Hydrophilic monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

  • Crosslinker (e.g., ethylene glycol dimethacrylate, EGDMA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Solvent (e.g., a mixture of ethanol and water)

Procedure:

  • OMA, HEMA, EGDMA, and the photoinitiator are dissolved in the solvent mixture in a mold of the desired shape.

  • The solution is purged with nitrogen to remove oxygen.

  • The mold is exposed to UV light of a specific wavelength and intensity for a set duration to initiate photopolymerization.

  • The resulting hydrogel is removed from the mold and washed extensively with deionized water to remove any unreacted monomers and initiator.

  • The swelling ratio and mechanical properties of the hydrogel can be characterized.

Swelling and Mechanical Testing of Hydrogels

  • Swelling Ratio: The equilibrium swelling ratio (ESR) is determined by immersing the dried hydrogel in a buffer solution (e.g., PBS at 37°C) until a constant weight is reached. The ESR is calculated as: ESR = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • Mechanical Testing: The compressive modulus and strength of the swollen hydrogel can be measured using a universal testing machine. Cylindrical samples are compressed at a constant strain rate, and the stress-strain curve is recorded.

Copolymer Composition (OMA:HEMA)Swelling Ratio in PBSCompressive Modulus (kPa)
10:90150-250%50-150
20:80100-180%80-200
30:7050-120%120-250
Gene Delivery

Cationic copolymers containing this compound can be designed for non-viral gene delivery. The hydrophobic oleyl chains can contribute to the stability of the polymer-DNA complexes (polyplexes) and facilitate their interaction with cell membranes.

GeneDelivery CationicPolymer Cationic OMA Copolymer Polyplex Polyplex Formation (Electrostatic Interaction) CationicPolymer->Polyplex pDNA Plasmid DNA (pDNA) pDNA->Polyplex Cell Target Cell Polyplex->Cell Transfection Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Proton Sponge Effect (if applicable) Nucleus Nucleus EndosomalEscape->Nucleus pDNA Release Transcription Transcription & Translation Nucleus->Transcription Protein Therapeutic Protein Transcription->Protein

Biocompatibility and Toxicity Profile of Oleyl Methacrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleyl methacrylate, a long-chain alkyl methacrylate, is a monomer with potential applications in various biomedical and pharmaceutical fields due to its hydrophobic nature. However, a comprehensive understanding of its biocompatibility and toxicity is crucial for its safe and effective use. This technical guide provides a detailed overview of the current knowledge on the biocompatibility and toxicity of this compound, drawing comparisons with other well-studied methacrylates. While direct studies on this compound are limited, this guide synthesizes available data on related long-chain methacrylates and the broader methacrylate class to provide a predictive assessment. This document covers key aspects of cytotoxicity, genotoxicity, skin sensitization, and the underlying molecular mechanisms, including relevant signaling pathways. All quantitative data is presented in structured tables, and experimental protocols for key assays are detailed.

Introduction to Methacrylates in Biomedical Applications

Methacrylate polymers are widely utilized in the medical and dental fields due to their favorable properties, such as good biocompatibility, optical clarity, and tunable mechanical properties.[1][2] Common applications include bone cements, dental prostheses and resins, intraocular lenses, and drug delivery systems.[2][3][4] However, the biocompatibility of these materials is critically dependent on the potential for unreacted monomers to leach out and interact with biological tissues.[2][5] The toxicity of these leached monomers is a significant concern, with effects ranging from local irritation to systemic toxicity.

Biocompatibility of this compound and Related Compounds

Direct data on the biocompatibility of this compound is sparse in the current scientific literature. However, insights can be gleaned from studies on copolymers incorporating similar long-chain methacrylates, such as lauryl methacrylate. Copolymers containing methacryloylphosphorylcholine and lauryl methacrylate have been developed to create biocompatible surfaces.[6] The long alkyl chain of this compound imparts significant hydrophobicity, which can influence protein adsorption and cellular interactions at the material-tissue interface.

Cytotoxicity of Methacrylates

The cytotoxic potential of methacrylate monomers is a primary concern for their use in biomedical applications. In vitro studies have demonstrated that various methacrylates can induce cell death and inhibit cell proliferation in a dose- and time-dependent manner.

In Vitro Cytotoxicity Data
MonomerCell LineAssayKey FindingsReference
Methyl Methacrylate (MMA) L929 fibroblastsMTT AssayLower cytotoxicity compared to other monomers like 4-META and HEMA.[7]
BEAS-2BMTT AssayDemonstrates dose-dependent cytotoxicity.[8]
2-Hydroxyethyl Methacrylate (HEMA) Human Gingival FibroblastsMTT AssayInduces significant decreases in cell viability.[9]
L929 fibroblastsNot specifiedRelative cytotoxicity greater than MMA.[7]
Triethylene Glycol Dimethacrylate (TEGDMA) Human Gingival FibroblastsMTT AssayInduces significant decreases in cell viability.[9]
Bisphenol A-glycidyl Methacrylate (BisGMA) RAW264.7 MacrophagesNot specifiedInduces 44.37 ± 4.72% cytotoxicity at 0.3 µM for 4 hours.[10]
Human Gingival FibroblastsMTT AssayHighest toxicity compared to UDMA, TEGDMA, and HEMA.[9]
Eugenyl-2-Hydroxypropyl Methacrylate (EgGMA) Human Gingival FibroblastsAlamarBlue AssayComposites containing EgGMA showed high cell viability, indicating good biocompatibility.[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

MTT_Workflow cluster_prep Cell Preparation cluster_exposure Monomer Exposure cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate (e.g., 5,000 cells/well) incubation_24h Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation_24h add_eluate Replace medium with monomer-containing medium incubation_24h->add_eluate prepare_eluate Prepare monomer eluates in cell culture medium prepare_eluate->add_eluate incubation_exposure Incubate for a defined period (e.g., 24 hours) add_eluate->incubation_exposure add_mtt Add MTT solution to each well incubation_exposure->add_mtt incubation_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubation_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance

MTT Assay Workflow for Cytotoxicity Assessment.

Genotoxicity of Methacrylates

Genotoxicity, the property of chemical agents that damages the genetic information within a cell, is a critical endpoint in toxicological assessment.

Genotoxicity Profile

As a class, lower alkyl methacrylates have been found to be generally negative for gene mutations in prokaryotic systems (e.g., Ames test).[12] However, they can exhibit clastogenicity (the ability to induce chromosomal breaks) in mammalian cells in vitro at high doses.[12] There is no convincing evidence that these compounds induce genotoxic effects in vivo.[12] Specific data on the genotoxicity of this compound is not currently available.

Skin Sensitization

Skin sensitization is an allergic reaction that can occur after repeated exposure to a substance. Methacrylates are known to have skin sensitizing potential.

Allergenic Potential

Several methacrylate monomers, including methyl methacrylate (MMA), are recognized as weak skin sensitizers.[13][14] Allergic contact dermatitis is a known adverse effect, particularly in occupational settings such as dentistry and the beauty industry where exposure to uncured monomers is more frequent.[3][15][16] The clinical manifestations can include rashes, eczema, and nail dystrophy.[3][15] While the sensitizing potential of this compound has not been specifically documented, it is prudent to handle it with care to minimize skin contact, as is recommended for all methacrylate monomers.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of methacrylates is often linked to the induction of oxidative stress and apoptosis.

Oxidative Stress and Glutathione Depletion

A proposed mechanism for methacrylate toxicity involves the depletion of intracellular glutathione (GSH), a key antioxidant.[8][17] The reduction in GSH levels can lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress and subsequent cellular damage.[17] However, some studies suggest that GSH depletion alone does not fully account for the observed toxicity of all methacrylates, indicating that other mechanisms may be involved.[8]

Induction of Apoptosis

Several methacrylate monomers have been shown to induce apoptosis, or programmed cell death. For instance, 2-hydroxyethyl methacrylate (HEMA) has been reported to trigger apoptosis through the intrinsic mitochondrial pathway. This involves mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of caspases.

The signaling pathway for HEMA-induced apoptosis is depicted below:

Apoptosis_Pathway HEMA HEMA Exposure OxidativeStress Oxidative Stress (Increased ROS) HEMA->OxidativeStress GSH_Depletion GSH Depletion HEMA->GSH_Depletion MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction GSH_Depletion->OxidativeStress Caspase9 Caspase-9 Activation MitochondrialDysfunction->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

HEMA-induced intrinsic apoptosis pathway.

In Vivo Biocompatibility and Toxicity

In vivo studies provide a more comprehensive assessment of a material's biocompatibility by considering the complex interactions within a living organism. While in vivo data for this compound is lacking, studies on other methacrylates have been conducted. For instance, the biocompatibility of poly(methyl methacrylate) (PMMA) has been evaluated in various applications, including intraocular lenses and bone cements.[4] These studies generally show that while the polymerized form is relatively inert, the release of residual monomers can elicit a foreign-body response.

Conclusion and Future Directions

The biocompatibility and toxicity of this compound remain largely uncharacterized in the scientific literature. Based on the available data for other methacrylates, particularly long-chain alkyl methacrylates, it is reasonable to anticipate that this compound may exhibit some level of cytotoxicity and could be a weak skin sensitizer. The primary mechanism of toxicity for methacrylates often involves oxidative stress and the induction of apoptosis.

There is a clear and urgent need for dedicated research to elucidate the specific biocompatibility and toxicity profile of this compound. Future studies should focus on:

  • In vitro cytotoxicity testing using a range of relevant cell lines.

  • Genotoxicity assessment using standard assays like the Ames test and chromosomal aberration tests.

  • Skin sensitization studies using validated methods.

  • In vivo biocompatibility studies to evaluate the tissue response to this compound-containing polymers.

  • Mechanistic studies to identify the specific signaling pathways affected by this compound.

A thorough understanding of these aspects is essential for the confident and safe application of this compound in biomedical and pharmaceutical product development. Researchers and developers are advised to proceed with caution and conduct comprehensive biocompatibility testing before considering this compound for clinical applications.

References

Oleyl Methacrylate: A Renewable Resource-Based Monomer for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleyl methacrylate is a long-chain alkyl methacrylate derived from oleyl alcohol, a fatty alcohol that can be sourced from renewable vegetable oils and animal fats. This monomer is of significant interest in polymer science due to its potential to introduce hydrophobicity, flexibility, and a lower glass transition temperature to copolymers. The presence of a double bond in the oleyl chain also opens up possibilities for post-polymerization modification. As the chemical industry shifts towards more sustainable feedstocks, this compound emerges as a valuable bio-based building block for a variety of applications, ranging from advanced coatings and adhesives to specialized biomaterials for drug delivery. This guide provides a comprehensive overview of the synthesis, polymerization, and potential applications of this compound, with a focus on its role as a renewable resource-based monomer.

Synthesis of this compound

The primary route for the synthesis of this compound is the transesterification of a methyl methacrylate with oleyl alcohol. This reaction can be catalyzed by either chemical or enzymatic catalysts.

Chemical Synthesis: Transesterification

Transesterification is a widely used industrial process for the production of various methacrylate esters. The reaction involves the exchange of the alkyl group of an ester with that of an alcohol in the presence of a catalyst. In the case of this compound synthesis, methyl methacrylate is reacted with oleyl alcohol, with the concomitant removal of methanol to drive the reaction towards the product.

Reaction Scheme:

Table 1: Summary of Quantitative Data for Chemical Synthesis of this compound (and analogues)

CatalystCatalyst Conc. (wt%)Reactant Ratio (MMA:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Notes
p-Toluenesulfonic acid1-22:1 to 4:190-1204-8>90Data for similar long-chain alkyl methacrylates.
Dibutyltin oxide0.5-1.53:1110-1305-7~95Data for lauryl methacrylate synthesis.
Sodium Methoxide0.5-1.04:165-703-5>90General conditions for transesterification.
Enzymatic Synthesis

Enzymatic catalysis, particularly using lipases, offers a greener alternative to chemical synthesis. Lipases can catalyze the transesterification reaction under milder conditions, often with high selectivity, reducing the formation of byproducts and simplifying purification processes. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a commonly used enzyme for this purpose.[1]

Table 2: Summary of Quantitative Data for Enzymatic Synthesis of this compound (and analogues)

EnzymeEnzyme Conc. (wt%)Reactant Ratio (Acyl Donor:Alcohol)SolventTemperature (°C)Reaction Time (h)Conversion (%)Notes
Novozym 4355-101:1 to 1:3Solvent-free or Toluene50-7024-7260-90General conditions for lipase-catalyzed synthesis of fatty acid esters.[2]
Candida rugosa lipase5-151:2Hexane40-6048-9650-80Data for oleyl oleate synthesis.[2]

Note: Specific quantitative data for the enzymatic synthesis of this compound is limited. The data is extrapolated from studies on similar enzymatic esterifications involving oleyl alcohol or other long-chain alcohols.[2]

Polymerization of this compound

This compound can be polymerized through various techniques, including free radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of polymerization technique influences the molecular weight, polydispersity, and architecture of the resulting polymer.

Free Radical Polymerization (FRP)

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. It is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.

Table 3: Summary of Quantitative Data for Free Radical Polymerization of this compound (and analogues)

InitiatorInitiator Conc. (mol%)Monomer Conc. (mol/L)SolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
AIBN0.1-1.0Bulk or TolueneToluene60-806-24>9020,000 - 100,0001.5-2.5
Benzoyl Peroxide0.1-1.0BulkBulk70-904-12>9030,000 - 150,0001.6-2.8

Note: Data is representative for the free radical polymerization of long-chain alkyl methacrylates.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.

Table 4: Summary of Quantitative Data for ATRP of this compound (and analogues)

InitiatorCatalyst SystemLigandMonomer:Initiator:Catalyst:Ligand RatioSolventTemperature (°C)Time (h)Mn ( g/mol )PDI
Ethyl α-bromoisobutyrateCuBrPMDETA100:1:1:1Toluene60-904-1210,000 - 50,0001.1-1.3
Methyl α-bromophenylacetateCuCl/CuCl2dNbpy100:1:0.9:0.1:2Anisole902-815,000 - 60,0001.1-1.4

Note: Data is based on ATRP of other long-chain alkyl methacrylates like stearyl methacrylate.[3]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that utilizes a chain transfer agent (CTA) to mediate the polymerization.

Table 5: Summary of Quantitative Data for RAFT Polymerization of this compound (and analogues)

CTAInitiatorMonomer:CTA:Initiator RatioSolventTemperature (°C)Time (h)Mn ( g/mol )PDI
CPADBAIBN100:1:0.1Dioxane708-2410,000 - 80,0001.1-1.25
DDMATAIBN200:1:0.2Toluene6012-3620,000 - 100,0001.15-1.3

Note: Data is representative for the RAFT polymerization of similar methacrylate monomers.

Physicochemical Properties of Poly(this compound)

The properties of poly(this compound) are largely dictated by its long, flexible oleyl side chains.

Table 6: Physicochemical Properties of Poly(this compound) and Analogues

PropertyValueMethodNotes
Glass Transition Temperature (Tg)-50 to -30 °CDSCExpected range for poly(this compound). Poly(stearyl methacrylate) has a Tg of around -20°C.
Melting Temperature (Tm)Not typically observedDSCThe polymer is generally amorphous due to the bulky side chains preventing crystallization.
Molecular Weight (Mn)10,000 - 200,000 g/mol GPCDependent on polymerization method and conditions.
Polydispersity Index (PDI)1.1 - 2.5GPCLower values are achieved with controlled radical polymerization techniques.
SolubilitySoluble in nonpolar organic solvents (e.g., THF, toluene, hexane). Insoluble in water.-The long alkyl chain imparts significant hydrophobicity.

Experimental Protocols

Protocol for Chemical Synthesis of this compound via Transesterification

Disclaimer: This is a general protocol adapted for this compound based on procedures for similar long-chain methacrylates. Researchers should optimize conditions for their specific setup.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Oleyl alcohol

  • p-Toluenesulfonic acid (p-TSA) or Dibutyltin oxide (DBTO) as catalyst

  • Hydroquinone as polymerization inhibitor

  • Toluene (optional, as azeotroping agent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add oleyl alcohol (1 equivalent), methyl methacrylate (3 equivalents), p-TSA (0.02 equivalents), and hydroquinone (0.005 equivalents). If using toluene, it can be added to facilitate azeotropic removal of methanol.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the reaction mixture to reflux (typically 90-120°C) with vigorous stirring.

  • Monitor the reaction progress by observing the collection of methanol in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of methanol has been collected.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic phase with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.

Protocol for Free Radical Polymerization of this compound

Disclaimer: This is a general protocol. Reaction conditions should be optimized for desired molecular weight and conversion.

Materials:

  • This compound, purified

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

  • Anhydrous toluene or other suitable solvent

  • Schlenk flask or sealed ampoule

  • Nitrogen or argon source

  • Magnetic stirrer and heating plate/oil bath

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5 g) and AIBN (e.g., 0.5 mol% with respect to the monomer) in anhydrous toluene (e.g., 10 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Stir the reaction mixture for the desired time (e.g., 12 hours).

  • To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration or decantation.

  • Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate it into cold methanol to further purify it.

  • Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Biomedical Applications and Relevance to Drug Development

The long, hydrophobic oleyl chain of poly(this compound) makes it an attractive candidate for various biomedical applications, particularly in drug delivery systems for hydrophobic drugs. Its biocompatibility is expected to be favorable, as the monomer is derived from a naturally occurring fatty alcohol.

Drug Delivery

Poly(this compound) can be used to formulate nanoparticles, micelles, or polymer-drug conjugates for the encapsulation and controlled release of poorly water-soluble drugs. The hydrophobic core formed by the oleyl chains can effectively host hydrophobic drug molecules, protecting them from degradation in the physiological environment and improving their bioavailability. Copolymers of this compound with hydrophilic monomers like poly(ethylene glycol) methacrylate (PEGMA) can self-assemble into core-shell structures in aqueous media, with the hydrophobic poly(this compound) core serving as the drug reservoir and the hydrophilic PEG shell providing steric stabilization and stealth properties to evade the immune system.

Biomaterials

The low glass transition temperature and flexibility of poly(this compound) make it a suitable component for soft biomaterials. It can be copolymerized with other monomers to create materials with tailored mechanical properties for applications such as soft tissue engineering scaffolds or flexible medical device coatings.

Visualizations

Synthesis and Polymerization Workflow

G cluster_synthesis Synthesis of this compound cluster_polymerization Polymerization MMA Methyl Methacrylate Transesterification Transesterification MMA->Transesterification Oleyl_Alcohol Oleyl Alcohol (Renewable Resource) Oleyl_Alcohol->Transesterification Catalyst_S Catalyst (Acid or Enzyme) Catalyst_S->Transesterification Oleyl_Methacrylate_Monomer This compound Monomer Transesterification->Oleyl_Methacrylate_Monomer Polymerization Polymerization (FRP, ATRP, RAFT) Oleyl_Methacrylate_Monomer->Polymerization Initiator Initiator Initiator->Polymerization Poly_Oleyl_Methacrylate Poly(this compound) Polymerization->Poly_Oleyl_Methacrylate

Caption: Workflow for the synthesis and polymerization of this compound.

Conceptual Drug Delivery System

G cluster_micelle Amphiphilic Copolymer Micelle cluster_environment Aqueous Environment (Bloodstream) Core Hydrophobic Core (Poly(this compound)) Shell Hydrophilic Shell (e.g., PEG) Drug Hydrophobic Drug Drug->Core Encapsulation Micelle Drug-Loaded Micelle Release Controlled Drug Release Micelle->Release Target Target Site (e.g., Tumor) Release->Target

References

Methodological & Application

Application Notes and Protocols for the Polymerization of Oleyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the polymerization of oleyl methacrylate (OMA), a monomer of significant interest in drug delivery and biomaterials due to the properties imparted by its long, unsaturated alkyl chain. The following sections detail two primary polymerization techniques: free radical polymerization and Atom Transfer Radical Polymerization (ATRP), offering methodologies for synthesizing poly(this compound) (POMA) with varying degrees of control over the final polymer architecture.

Introduction to this compound Polymerization

This compound is a unique monomer featuring a C18 alkyl chain with a cis-double bond. This structure yields polymers with low glass transition temperatures, hydrophobicity, and potential for post-polymerization modification at the double bond. The choice of polymerization technique significantly impacts the resulting polymer's molecular weight, polydispersity (a measure of the distribution of molecular weights), and, consequently, its material properties.

  • Free Radical Polymerization (FRP) is a robust and straightforward method for polymerizing a wide range of vinyl monomers. However, it offers limited control over the polymer's molecular weight and dispersity, leading to a more heterogeneous product.

  • Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. This control is crucial for applications requiring precise material properties, such as in drug delivery systems where polymer molecular weight can influence drug release kinetics and biocompatibility.

Comparative Data of Polymerization Techniques

The following table summarizes typical quantitative data obtained from the polymerization of long-chain methacrylates, including those structurally similar to this compound, using different techniques. This data is intended to provide a comparative overview to guide the selection of the most appropriate polymerization method for a given application.

Polymerization TechniqueMonomer/Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Free Radical Polymerization 100:1Toluene706>9550,000 - 150,0001.8 - 3.5
ATRP 50:1 to 200:1Anisole904 - 12>9015,000 - 60,0001.1 - 1.4
RAFT Polymerization 100:1Toluene705>9820,000 - 80,000< 1.3

Note: Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is representative and can vary based on specific reaction conditions.

Experimental Protocols

Free Radical Polymerization of this compound (Solution Polymerization)

This protocol describes a standard solution polymerization of this compound using AIBN as a thermal initiator.

Materials:

  • This compound (OMA), inhibited (to be passed through a column of basic alumina to remove inhibitor before use)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Nitrogen or Argon gas supply with manifold

  • Basic alumina column

Procedure:

  • Monomer Purification: Pass this compound through a column packed with basic alumina to remove the inhibitor.

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add the purified this compound (e.g., 10.0 g, 29.7 mmol) and anhydrous toluene (e.g., 40 mL).

  • Initiator Addition: Add AIBN (e.g., 0.049 g, 0.297 mmol, for a 100:1 monomer to initiator ratio).

  • Degassing: Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen or argon for 30 minutes. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.

  • Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy or gravimetry.

  • Termination and Precipitation: After the desired time (e.g., 6 hours), stop the reaction by cooling the flask to room temperature and exposing the contents to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol is adapted from procedures for long-chain methacrylates and provides a method for the controlled polymerization of this compound.

Materials:

  • This compound (OMA), purified as described above

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole, anhydrous

  • Methanol

  • Tetrahydrofuran (THF)

  • Neutral alumina

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Nitrogen or Argon gas supply with manifold

Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Component Addition: In a separate vial, prepare a solution of purified this compound (e.g., 3.37 g, 10 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol, for a target DP of 100), PMDETA (e.g., 17.3 mg, 0.1 mmol), and anhydrous anisole (e.g., 5 mL).

  • Degassing: Transfer the monomer/initiator/ligand solution to the Schlenk flask containing CuBr. Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 90°C. The solution should turn dark brown/green, indicating the formation of the active catalyst complex.

  • Monitoring: To monitor the reaction, carefully take samples at timed intervals using a nitrogen-purged syringe. Analyze monomer conversion by ¹H NMR and molecular weight and PDI by Gel Permeation Chromatography (GPC).

  • Termination: Once the desired conversion is reached (e.g., after 8 hours), terminate the polymerization by cooling the flask and exposing the reaction mixture to air. The solution will turn blue/green.

  • Purification: Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the purified polymer solution into a large excess of cold methanol. Collect the polymer by filtration and dry it under vacuum to a constant weight.

Visualizing Polymerization Mechanisms and Workflows

Free Radical Polymerization Workflow

The following diagram illustrates the key steps in the free radical polymerization of this compound.

FRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer This compound Degassing Degassing (N2 Purge or Freeze-Pump-Thaw) Monomer->Degassing Initiator AIBN Initiator->Degassing Solvent Toluene Solvent->Degassing Heating Heating (70°C) Degassing->Heating Initiation & Propagation Precipitation Precipitation in Methanol Heating->Precipitation Termination Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Product Poly(this compound) Drying->Product

Caption: Workflow for Free Radical Polymerization.

Atom Transfer Radical Polymerization (ATRP) Mechanism

This diagram outlines the fundamental equilibrium of the ATRP process.

ATRP_Mechanism Dormant P-X + Cu(I)/L Active P• + X-Cu(II)/L Dormant->Active ka Active->Dormant kdeact Propagation Monomer Addition Active->Propagation ControlledPolymer Controlled Polymer (Low PDI) Active->ControlledPolymer Propagation->Active

Caption: ATRP Equilibrium Mechanism.

ATRP Experimental Workflow

The following diagram details the experimental procedure for the ATRP of this compound.

ATRP_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification & Isolation Start Add CuBr to Schlenk Flask Combine Combine Mixtures Start->Combine Mix Prepare Monomer, Initiator, Ligand, & Solvent Mix Mix->Combine FPT Freeze-Pump-Thaw Cycles (x3) Combine->FPT Heat Heat to 90°C FPT->Heat Stop Terminate by Cooling & Air Exposure Heat->Stop Propagation RemoveCu Remove Copper Catalyst (Alumina Column) Stop->RemoveCu Precipitate Precipitate in Methanol RemoveCu->Precipitate Isolate Filter and Dry Precipitate->Isolate FinalProduct Well-defined POMA Isolate->FinalProduct

Caption: ATRP Experimental Workflow.

Application Notes and Protocols for Oleyl Methacrylate Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and key applications of oleyl methacrylate (OMA) copolymers. Detailed experimental protocols are included to facilitate the replication and further development of these versatile polymers in various research and industrial settings.

Applications of this compound Copolymers

This compound's long aliphatic chain imparts unique properties to its copolymers, making them suitable for a range of applications, from improving the performance of industrial fluids to advanced drug delivery systems.

Viscosity Index Improvers in Lubricants

This compound copolymers are effective viscosity index improvers (VIIs) in lubricating oils. The long oleyl side chains provide good solubility in hydrocarbon-based oils. At low temperatures, the polymer coils are contracted, having a minimal impact on the oil's viscosity. As the temperature increases, the polymer coils expand, counteracting the natural decrease in the oil's viscosity and thus maintaining a more stable viscosity over a wide temperature range.

Copolymerization of OMA with shorter-chain methacrylates like methyl methacrylate (MMA) or butyl methacrylate (BMA) allows for the fine-tuning of properties such as shear stability and low-temperature performance.

Quantitative Data for Octadecyl Methacrylate (ODMA) Copolymers (Analogous to OMA)

Copolymer Composition (wt%)Number Average Molecular Weight (Mn, g/mol )Kinematic Viscosity at 40°C (cSt)Kinematic Viscosity at 100°C (cSt)Viscosity Index (VI)
ODMA10037,10025.74.6897
ODMA75-MMA25----
ODMA50-MMA50----
ODMA50-BMA50-119.4115.25139.1
ODMA25-BMA75----
Base Oil-25.74.6897

Table 1: Viscometric properties of lubricating oil formulated with octadecyl methacrylate (ODMA) homo- and copolymers. Data for ODMA can be considered indicative of the performance of OMA-based copolymers due to the similar long alkyl chain length.[1]

Drug Delivery Systems

The amphiphilic nature of this compound copolymers, particularly when copolymerized with hydrophilic monomers such as methacrylic acid (MAA) or poly(ethylene glycol) methyl ether methacrylate (PEGMA), makes them excellent candidates for drug delivery applications. These copolymers can self-assemble in aqueous media to form nanoparticles or micelles, which can encapsulate hydrophobic drugs. The hydrophobic oleyl chains form the core of these nanostructures, providing a reservoir for the drug, while the hydrophilic segments form the outer shell, ensuring stability in aqueous environments and biocompatibility.

The release of the encapsulated drug can be controlled by the degradation of the polymer matrix or by diffusion. The specific release kinetics can be tailored by adjusting the copolymer composition and molecular weight.

Hypothetical Drug Loading and Release Data for OMA-co-PEGMA Nanoparticles

DrugCopolymer Composition (OMA:PEGMA molar ratio)Drug Loading Capacity (%)Encapsulation Efficiency (%)In Vitro Release after 24h (%)
Paclitaxel70:308.59235
Paclitaxel50:506.28555
Doxorubicin70:3012.18842
Doxorubicin50:509.88165

Table 2: Representative data illustrating the potential drug loading and release characteristics of this compound-co-poly(ethylene glycol) methyl ether methacrylate (OMA-co-PEGMA) nanoparticles. This data is illustrative and will vary depending on the specific drug and copolymer characteristics.

Coatings and Films

Copolymers of this compound can be used in the formulation of coatings and films with tailored surface properties. The oleyl group can enhance the hydrophobicity and water resistance of the coating. When copolymerized with monomers like methyl methacrylate, the resulting materials can exhibit a good balance of mechanical strength, flexibility, and adhesion.[2][3] The incorporation of functional monomers, such as glycidyl methacrylate, can allow for subsequent cross-linking to improve the durability of the coating.[4]

Performance of Oleic Acid-Based Macromer/MMA Copolymer Coatings

Copolymer Composition (Macromer:MMA wt ratio)Pencil HardnessAdhesion (Cross-hatch)Water ResistanceAlkali Resistance (0.1 N NaOH)
50:50H5BNo changeSlight blushing
35:652H5BNo changeNo change
20:803H5BNo changeNo change

Table 3: Film properties of coatings based on copolymers of an oleic acid-based macromer and methyl methacrylate. This system demonstrates the utility of long-chain unsaturated carboxylic acid derivatives, similar to this compound, in coating applications.[2][3]

Experimental Protocols

Synthesis of this compound Copolymers

2.1.1. Free Radical Polymerization of OMA-co-MMA

This protocol describes the synthesis of a random copolymer of this compound and methyl methacrylate via free radical polymerization.

Materials:

  • This compound (OMA), purified

  • Methyl methacrylate (MMA), purified

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol

  • Toluene, anhydrous

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired amounts of OMA and MMA in toluene (e.g., to achieve a 20% w/v monomer concentration).

  • Add AIBN as the initiator (e.g., 1 mol% with respect to the total monomer concentration).

  • Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).

  • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash with fresh methanol.

  • Dry the copolymer in a vacuum oven at 40°C to a constant weight.[5][6]

G cluster_synthesis Free Radical Polymerization Workflow monomers Monomers (OMA, MMA) + Initiator (AIBN) + Solvent (Toluene) reaction_setup Reaction Setup (Round-bottom flask, condenser, stirrer) monomers->reaction_setup 1. Dissolve deoxygenation Deoxygenation (N2 or Ar bubbling) reaction_setup->deoxygenation 2. Assemble polymerization Polymerization (70°C, 6-24h) deoxygenation->polymerization 3. Heat termination Termination (Cooling, air exposure) polymerization->termination 4. Cool precipitation Precipitation (in Methanol) termination->precipitation 5. Add to non-solvent purification Purification (Filtration, washing) precipitation->purification 6. Isolate drying Drying (Vacuum oven) purification->drying 7. Remove solvent product OMA-co-MMA Copolymer drying->product G cluster_characterization Copolymer Characterization Pathway start Synthesized OMA Copolymer ftir FTIR Spectroscopy start->ftir nmr ¹H NMR Spectroscopy start->nmr sec SEC / GPC start->sec dsc DSC start->dsc tga TGA start->tga prop1 Functional Groups & Polymerization Confirmation ftir->prop1 prop2 Copolymer Composition nmr->prop2 prop3 Molecular Weight & Polydispersity sec->prop3 prop4 Glass Transition Temperature (Tg) dsc->prop4 prop5 Thermal Stability tga->prop5

References

Application Notes and Protocols: Surface Modification of Materials Using Oleyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl methacrylate is a unique monomer possessing a long hydrophobic alkyl chain derived from oleyl alcohol and a reactive methacrylate group. This structure makes it an excellent candidate for the surface modification of a variety of materials, imparting hydrophobicity, lubricity, and biocompatibility. Its application is of particular interest in the biomedical field for creating drug delivery systems, biocompatible coatings for medical devices, and functionalized surfaces for tissue engineering. These application notes provide an overview of the use of this compound in surface modification, including detailed experimental protocols and characterization data.

Applications in Drug Development and Biomedical Research

The surface modification of materials with this compound can be leveraged to:

  • Enhance Biocompatibility: The long alkyl chain of this compound can mimic the lipid components of cell membranes, potentially reducing the foreign body response to implanted materials.

  • Control Drug Release: By creating hydrophobic surface layers on drug-loaded nanoparticles or hydrogels, the release of encapsulated therapeutic agents can be sustained over time.

  • Improve Surface Lubricity: this compound-modified surfaces can exhibit reduced friction, which is beneficial for medical devices such as catheters and surgical tools.

  • Fabricate Novel Biomaterials: Copolymers of this compound with other functional monomers can be used to create materials with tailored properties, such as stimuli-responsive hydrogels for tissue engineering scaffolds.

Experimental Protocols

Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of this compound on a Substrate

This protocol describes a general method for grafting poly(this compound) brushes from a substrate (e.g., silicon wafer, glass slide) that has been pre-functionalized with an ATRP initiator.

Materials:

  • Substrate (e.g., silicon wafer)

  • Toluene (anhydrous)

  • This compound (inhibitor removed)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • ATRP initiator-functionalized substrate

  • Nitrogen gas

  • Schlenk flask and line

Procedure:

  • Place the initiator-functionalized substrate in a Schlenk flask.

  • Add CuBr to the flask.

  • Seal the flask with a rubber septum and deoxygenate by purging with nitrogen for 20 minutes.

  • In a separate flask, prepare the polymerization solution by dissolving this compound and PMDETA in anhydrous toluene. Deoxygenate this solution by bubbling with nitrogen for 30 minutes.

  • Using a degassed syringe, transfer the polymerization solution to the Schlenk flask containing the substrate and CuBr.

  • Place the sealed flask in a preheated oil bath at the desired polymerization temperature (e.g., 60-90 °C).

  • Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.

  • After polymerization, remove the substrate from the reaction mixture and wash thoroughly with a good solvent for the polymer (e.g., toluene, tetrahydrofuran) to remove any non-grafted polymer.

  • Dry the substrate under a stream of nitrogen.

Characterization:

The resulting poly(this compound) brushes can be characterized by techniques such as contact angle goniometry, ellipsometry (to determine brush thickness), and atomic force microscopy (AFM) to assess surface morphology.

Protocol 2: Fabrication of this compound-Containing Hydrogels via Photopolymerization

This protocol outlines the fabrication of a hydrogel composed of this compound and a hydrophilic comonomer, N-isopropylacrylamide (NIPAM), using a photoinitiator.

Materials:

  • This compound

  • N-isopropylacrylamide (NIPAM)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., a mixture of water and a co-solvent like isobutanol to dissolve all components)

  • UV light source (365 nm)

  • Molds for hydrogel casting

Procedure:

  • Prepare the prepolymer solution by dissolving this compound, NIPAM, and the photoinitiator in the chosen solvent system in a vial. The ratios of the monomers can be varied to tune the properties of the resulting hydrogel.

  • Stir the solution until all components are fully dissolved.

  • Pour the prepolymer solution into the desired molds.

  • Expose the solution to UV light (365 nm) for a sufficient time to ensure complete polymerization (e.g., 5-15 minutes, depending on the intensity of the UV source and the concentration of the photoinitiator).

  • After polymerization, carefully remove the hydrogels from the molds.

  • Wash the hydrogels extensively with deionized water to remove any unreacted monomers and initiator.

Characterization:

The properties of the hydrogels can be assessed by measuring their swelling ratio, rheological properties, and mechanical strength.

Data Presentation

Table 1: Representative Contact Angle Data for Modified Surfaces

Surface ModificationWater Contact Angle (°)Reference
Unmodified Silicon Wafer10-20General Knowledge
Poly(methyl methacrylate) (PMMA) coating~70[1]
Poly(lauryl methacrylate) grafted surface81 - 111[2]
Expected for Poly(this compound) grafted surface90 - 120Inference

Table 2: Representative Swelling Ratio of Methacrylate-Based Hydrogels

Hydrogel CompositionSwelling Ratio (%)Reference
Poly(N-isopropylacrylamide) (PNIPAM)800-1500General Knowledge
PNIPAM-co-acrylamideVaries with composition[3]
Expected for this compound-co-NIPAM HydrogelLower than pure PNIPAMInference

Note: The incorporation of the hydrophobic this compound is expected to decrease the overall water uptake of the hydrogel compared to a purely hydrophilic hydrogel like PNIPAM.

Table 3: Representative Drug Loading and Encapsulation Efficiency in Methacrylate-Based Nanoparticles

Polymer SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Poly(lactic-co-glycolic acid) (PLGA)Doxorubicin~5~70General Knowledge
Poly(2-hydroxyethyl methacrylate) (PHEMA)VariousVariesVaries[4]
Expected for Poly(this compound)-containing nanoparticlesHydrophobic DrugPotentially HighPotentially HighInference

Note: The hydrophobic core formed by this compound would be well-suited for encapsulating hydrophobic drugs, potentially leading to high drug loading and encapsulation efficiency.

Visualizations

experimental_workflow_si_atrp sub Substrate (e.g., Silicon Wafer) initiator Initiator Functionalization sub->initiator Surface Activation sub_init Initiator-Coated Substrate initiator->sub_init polymerization SI-ATRP (Heat) sub_init->polymerization reagents Monomer (this compound) + Catalyst (CuBr) + Ligand (PMDETA) in Solvent reagents->polymerization grafted_surface Poly(this compound) Grafted Surface polymerization->grafted_surface wash Washing & Drying grafted_surface->wash characterization Characterization (Contact Angle, Ellipsometry, AFM) wash->characterization

Caption: Workflow for surface modification via SI-ATRP.

hydrogel_fabrication_workflow monomers Monomers (this compound, NIPAM) prepolymer Pre-polymer Solution monomers->prepolymer initiator Photoinitiator (DMPA) initiator->prepolymer solvent Solvent solvent->prepolymer molding Casting in Mold prepolymer->molding uv UV Exposure (365 nm) molding->uv hydrogel Crosslinked Hydrogel uv->hydrogel wash Washing hydrogel->wash characterization Characterization (Swelling, Rheology) wash->characterization

Caption: Workflow for this compound hydrogel fabrication.

logical_relationship_drug_delivery cluster_nanoparticle Nanoparticle cluster_environment Biological Environment core Hydrophobic Core (Poly(this compound)) shell Hydrophilic Shell (e.g., PEG-methacrylate) core->shell Self-assembles in aqueous solution release Sustained Drug Release core->release Controls biocompatibility Improved Biocompatibility shell->biocompatibility Provides drug Hydrophobic Drug drug->core Encapsulated in target Target Cell release->target Acts on

Caption: Drug delivery using this compound nanoparticles.

References

Application Notes and Protocols: Oleyl Methacrylate in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oleyl Methacrylate

This compound is a long-chain alkyl methacrylate monomer that offers unique properties when incorporated into coating and adhesive formulations. Its long, hydrophobic oleyl group provides flexibility, hydrophobicity, and improved adhesion to non-polar substrates. These characteristics make it a valuable component for creating advanced materials with tailored performance.

This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of coatings and adhesives. It is intended to serve as a comprehensive guide for researchers and professionals in the field.

Properties of this compound

This compound is a monomer that can be polymerized to form homopolymers or copolymerized with other monomers, such as methyl methacrylate (MMA) or butyl acrylate, to achieve a balance of properties. The long oleyl chain (C18) significantly influences the characteristics of the resulting polymer.

Key Attributes:

  • Flexibility and Impact Resistance: The long alkyl chain acts as an internal plasticizer, increasing the flexibility and impact resistance of the polymer backbone.

  • Hydrophobicity: The oleyl group imparts a high degree of water repellency to coatings and adhesives.

  • Adhesion to Low-Energy Surfaces: The non-polar nature of the oleyl chain can enhance adhesion to substrates with low surface energy, such as certain plastics.

  • Toughness: Incorporation of this compound can lead to tougher and more durable cured adhesive compositions.[1]

Data Presentation: Illustrative Performance Data

The following tables present illustrative quantitative data for hypothetical coating and adhesive formulations containing varying amounts of this compound. These values are provided as examples to demonstrate the expected trends and are not based on a single specific experimental study.

Table 1: Illustrative Properties of this compound-Based Coatings

PropertyFormulation A (0% this compound)Formulation B (10% this compound)Formulation C (20% this compound)Test Method
Viscosity (cP at 25°C)500450400Brookfield Viscometer
Pencil HardnessHFHBASTM D3363
Cross-Hatch Adhesion4B5B5BASTM D3359
Contact Angle (water, °)7595110Goniometer
Curing Time (UV, seconds)101215UV Radiometer

Table 2: Illustrative Properties of this compound-Based Adhesives

PropertyFormulation D (0% this compound)Formulation E (15% this compound)Formulation F (30% this compound)Test Method
Peel Strength (N/25 mm)201815ASTM D3330
Shear Strength (hours)1008060ASTM D3654
Loop Tack (N/25 mm)151719ASTM D6195
Glass Transition Temp. (Tg, °C)10-5-20DSC

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol describes the direct esterification of oleyl alcohol with methacrylic acid.

Materials:

  • Oleyl alcohol

  • Methacrylic acid

  • Sulfuric acid (catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine oleyl alcohol, methacrylic acid (1.2 molar equivalents), hydroquinone (0.1% w/w), and toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

  • Add sulfuric acid (0.5% w/w) as a catalyst.

  • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with a 5% sodium bicarbonate solution, followed by distilled water until the aqueous phase is neutral.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the mixture and remove the toluene using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Formulation of a UV-Curable Coating (Illustrative Protocol)

Materials:

  • This compound

  • Urethane diacrylate oligomer

  • Isobornyl acrylate (reactive diluent)

  • 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (photoinitiator)

  • Byk-333 (leveling agent)

Procedure:

  • In a light-protected container, combine the urethane diacrylate oligomer, isobornyl acrylate, and this compound in the desired ratios.

  • Mix thoroughly with a mechanical stirrer until a homogeneous solution is obtained.

  • Add the photoinitiator (e.g., 3% w/w) and the leveling agent (e.g., 0.1% w/w).

  • Continue stirring until all components are completely dissolved.

  • Apply the formulated coating to a substrate using a film applicator of a specified thickness.

  • Cure the coating by exposing it to a UV lamp with a defined intensity and duration.

Formulation of a Pressure-Sensitive Adhesive (Illustrative Protocol)

Materials:

  • This compound

  • 2-Ethylhexyl acrylate (2-EHA)

  • Acrylic acid (AA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Ethyl acetate (solvent)

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge the ethyl acetate.

  • In a separate vessel, mix 2-EHA, this compound, and acrylic acid to create a monomer mixture.

  • Add a portion of the monomer mixture and AIBN to the reaction vessel.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Gradually add the remaining monomer mixture and AIBN to the reactor over a period of 2-3 hours.

  • After the addition is complete, continue the reaction for another 4-6 hours to ensure high monomer conversion.

  • Cool the resulting polymer solution to room temperature.

  • The adhesive can then be coated onto a backing material and dried to remove the solvent.

Testing Protocols for Coatings and Adhesives

4.4.1. Viscosity Measurement

  • Apparatus: Brookfield Viscometer.

  • Protocol:

    • Equilibrate the sample to a constant temperature (e.g., 25°C).

    • Select an appropriate spindle and rotational speed based on the expected viscosity.

    • Immerse the spindle into the sample up to the immersion mark.

    • Allow the reading to stabilize and record the viscosity in centipoise (cP).[2][3][4][5][6]

4.4.2. Pencil Hardness (ASTM D3363)

  • Apparatus: Pencil hardness tester, set of calibrated pencils (6B to 6H).

  • Protocol:

    • Place the coated panel on a firm, level surface.

    • Starting with the hardest pencil, push the pencil firmly at a 45° angle onto the coating.

    • Inspect the surface for any indentation or scratch.

    • Repeat with progressively softer pencils until a pencil is found that does not scratch the surface.

    • The hardness is reported as the grade of the hardest pencil that does not scratch the coating.[7][8][9][10][11]

4.4.3. Cross-Hatch Adhesion (ASTM D3359)

  • Apparatus: Cross-hatch cutter, pressure-sensitive tape.

  • Protocol:

    • Make a grid of cuts through the coating to the substrate using the cross-hatch cutter.

    • Apply the pressure-sensitive tape firmly over the grid.

    • Rapidly pull the tape off at a 180° angle.

    • Inspect the grid area and classify the adhesion according to the ASTM scale (5B = no peeling, 0B = severe peeling).[12][13][14][15][16]

4.4.4. Peel Adhesion of Adhesives (ASTM D3330)

  • Apparatus: Tensile testing machine.

  • Protocol:

    • Apply a strip of the adhesive tape to a standard test panel (e.g., stainless steel).

    • Use a roller to apply a standard pressure.

    • After a specified dwell time (e.g., 20 minutes), clamp the panel and the free end of the tape in the tensile tester.

    • Peel the tape from the panel at a 180° angle at a constant speed (e.g., 300 mm/min).

    • Record the force required to peel the tape.

4.4.5. Shear Strength of Adhesives (ASTM D3654)

  • Apparatus: Shear test stand with weights.

  • Protocol:

    • Apply a strip of the adhesive tape to a standard test panel, covering a specific area (e.g., 25 mm x 25 mm).

    • Hang the panel in the test stand.

    • Attach a standard weight (e.g., 1 kg) to the free end of the tape.

    • Record the time it takes for the tape to fail (i.e., pull away from the panel).

4.4.6. Loop Tack of Adhesives (ASTM D6195)

  • Apparatus: Loop tack tester.

  • Protocol:

    • Form a loop with a strip of the adhesive tape, with the adhesive side facing out.

    • Bring the loop into contact with a standard test panel over a defined area.

    • Immediately withdraw the loop at a constant speed.

    • Record the maximum force required to separate the loop from the panel.

4.4.7. Thermal Analysis (DSC and TGA)

  • Apparatus: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).

  • Protocol:

    • DSC: A small sample of the cured polymer is heated at a constant rate in a controlled atmosphere. The heat flow to or from the sample is measured to determine thermal transitions like the glass transition temperature (Tg).

    • TGA: A sample of the cured polymer is heated in a controlled atmosphere while its weight is continuously monitored. This provides information on thermal stability and decomposition temperatures.

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_formulation Formulation cluster_application Application cluster_testing Performance Testing synthesis Synthesis of This compound formulation Formulation of Coating or Adhesive synthesis->formulation application Application to Substrate formulation->application viscosity Viscosity application->viscosity mechanical Mechanical Properties (Hardness, Adhesion) application->mechanical adhesive_props Adhesive Properties (Peel, Shear, Tack) application->adhesive_props thermal Thermal Analysis (DSC, TGA) application->thermal logical_relationship oleyl_methacrylate Increasing Oleyl Methacrylate Content flexibility Increased Flexibility and Impact Resistance oleyl_methacrylate->flexibility hydrophobicity Increased Hydrophobicity oleyl_methacrylate->hydrophobicity adhesion_lse Improved Adhesion to Low-Energy Surfaces oleyl_methacrylate->adhesion_lse hardness Decreased Hardness oleyl_methacrylate->hardness shear_strength Decreased Cohesive (Shear) Strength oleyl_methacrylate->shear_strength tg Lower Glass Transition Temperature (Tg) oleyl_methacrylate->tg

References

Application Notes and Protocols: Oleyl Methacrylate in Biomedical Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their high water content, soft consistency, and tunable properties make them excellent candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2][3] Methacrylate-based hydrogels, in particular, have been extensively studied due to their biocompatibility and the ease with which their chemical and mechanical properties can be modified.[4][5]

Oleyl methacrylate is a monomer that can be incorporated into hydrogel formulations to introduce hydrophobicity and flexibility. The long alkyl chain of the oleyl group can influence the hydrogel's swelling behavior, mechanical strength, and its interaction with hydrophobic drugs. This makes this compound-based hydrogels particularly interesting for the controlled release of poorly water-soluble therapeutics and for creating scaffolds that mimic the properties of soft tissues.

These application notes provide an overview of the use of this compound in biomedical hydrogels, with a focus on synthesis via photopolymerization, and protocols for characterization.

Applications

This compound-containing hydrogels are primarily explored for their potential in:

  • Controlled Drug Delivery: The hydrophobic domains created by the oleyl groups can serve as reservoirs for hydrophobic drugs, allowing for their sustained release. By adjusting the concentration of this compound in the hydrogel, the release kinetics can be tuned.

  • Tissue Engineering: The mechanical properties of hydrogels can be tailored by incorporating this compound to better match those of native tissues. These hydrogels can act as scaffolds to support cell growth and tissue regeneration.[3]

  • Thermoresponsive Materials: When copolymerized with stimuli-responsive monomers like N-isopropylacrylamide, this compound can influence the lower critical solution temperature (LCST) and the swelling/deswelling behavior of the resulting hydrogel, making them suitable for applications in smart drug delivery systems.[2]

Experimental Protocols

Synthesis of this compound-based Hydrogels via Photopolymerization

This protocol is based on the facile fabrication of hydrogels using this compound (OMA) and N-isopropylacrylamide (NIPAAm).[1]

Materials:

  • This compound (OMA)

  • N-isopropylacrylamide (NIPAAm)

  • Ethylene glycol dimethacrylate (EGDMA) or N,N'-methylenebis(acrylamide) (MBA) as crosslinker

  • 2-hydroxy-2-methylpropiophenone (photoinitiator)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Monomer Solution Preparation: In a glass vial, dissolve NIPAAm (e.g., 10% w/v) in PBS.

  • Add the desired molar ratio of OMA to the NIPAAm solution.

  • Add the crosslinker (EGDMA or MBA) at a specific molar ratio relative to the total monomer concentration (e.g., 1 mol%).

  • Add the photoinitiator (e.g., 0.5 mol% relative to the total monomer concentration).

  • Vortex the solution until all components are fully dissolved.

  • Photopolymerization: Pipette the monomer solution between two glass plates separated by a silicone spacer (e.g., 1 mm thick).

  • Expose the setup to UV light (e.g., 365 nm) for a specified time (e.g., 10-30 minutes) to induce polymerization. The exact time will depend on the UV intensity and the specific formulation.

  • Hydrogel Purification: After polymerization, carefully disassemble the glass plates and remove the hydrogel sheet.

  • Immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water periodically to remove any unreacted monomers and initiator.

  • Drying: Dry the purified hydrogel in a vacuum oven at room temperature until a constant weight is achieved.

Experimental Workflow for Hydrogel Synthesis

G cluster_prep Solution Preparation cluster_poly Polymerization cluster_purify Purification & Drying prep1 Dissolve NIPAAm in PBS prep2 Add this compound prep1->prep2 prep3 Add Crosslinker (EGDMA/MBA) prep2->prep3 prep4 Add Photoinitiator prep3->prep4 prep5 Vortex to Dissolve prep4->prep5 poly1 Pipette Solution into Mold prep5->poly1 poly2 Expose to UV Light (365 nm) poly1->poly2 purify1 Immerse in Deionized Water (48-72h) poly2->purify1 purify2 Dry in Vacuum Oven purify1->purify2 end end purify2->end Final Hydrogel G cluster_swell Swelling Studies cluster_mech Mechanical Testing start Synthesized Hydrogel swell1 Weigh Dry Hydrogel (Wd) start->swell1 mech1 Prepare Cylindrical Samples start->mech1 swell2 Immerse in PBS swell1->swell2 swell3 Weigh Swollen Hydrogel (Ws) at Intervals swell2->swell3 swell4 Calculate Swelling Ratio swell3->swell4 mech2 Equilibrate in PBS mech1->mech2 mech3 Perform Compression Test mech2->mech3 mech4 Determine Compressive Strength & Modulus mech3->mech4

References

Oleyl Methacrylate as a Versatile Monomer for Advanced Pressure-Sensitive Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides detailed application notes and experimental protocols for utilizing oleyl methacrylate as a key monomer in the formulation of pressure-sensitive adhesives (PSAs). It highlights its role in tailoring adhesive properties for various applications, including transdermal drug delivery systems.

Introduction to this compound in PSAs

This compound is a long-chain alkyl methacrylate monomer that offers unique advantages in the synthesis of acrylic pressure-sensitive adhesives. Its long, flexible oleyl group acts as an internal plasticizer, imparting softness and tackiness to the adhesive.[1] This characteristic is crucial for achieving the desired viscoelastic properties essential for good PSA performance. By copolymerizing this compound with other acrylic monomers, formulators can precisely control the final properties of the adhesive, such as tack, peel adhesion, and shear strength.

The incorporation of this compound can also influence the surface properties of the adhesive, potentially lowering its surface energy. This can lead to improved adhesion on low-surface-energy substrates, a desirable characteristic in many modern applications.

Key Advantages of this compound in PSA Formulations

  • Internal Plasticization: The long oleyl chain provides inherent flexibility to the polymer backbone, reducing the need for external plasticizers that can migrate over time.

  • Tack and Adhesion Control: The concentration of this compound can be varied to fine-tune the tack and peel adhesion of the PSA, allowing for customization for specific substrates and applications.

  • Hydrophobicity: The oleyl group imparts a hydrophobic character to the adhesive, which can be advantageous in applications requiring water resistance.

  • Biocompatibility: While specific testing is always required, the use of long-chain alkyl methacrylates can be suitable for skin-contact applications, making them a person of interest for transdermal patches and medical tapes.

Experimental Protocols

Synthesis of this compound-Based Acrylic PSA via Solution Polymerization

This protocol describes the synthesis of a model acrylic PSA copolymer using this compound as the primary soft monomer.

Materials:

  • This compound (OMA)

  • Methyl Methacrylate (MMA) - Hard monomer to enhance cohesive strength[2]

  • Acrylic Acid (AA) - Functional monomer to improve adhesion and provide crosslinking sites[2]

  • Ethyl Acetate - Solvent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) - Initiator

  • Nitrogen gas supply

  • Reaction kettle equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

Procedure:

  • Reactor Setup: Assemble the reaction kettle and ensure all joints are sealed. Begin purging the vessel with a gentle stream of nitrogen and continue throughout the reaction.

  • Monomer Solution Preparation: In a separate beaker, prepare the monomer mixture according to the desired formulation (see Table 1 for examples). Add the specified amount of ethyl acetate to dissolve the monomers.

  • Initiator Addition: Dissolve the AIBN initiator in a small amount of ethyl acetate and add it to the monomer solution.

  • Polymerization:

    • Transfer the monomer/initiator solution to the reaction kettle.

    • Begin stirring at a constant rate (e.g., 200 rpm).

    • Heat the reactor to 75-80°C to initiate polymerization.[3]

    • Maintain this temperature for 6-8 hours. The viscosity of the solution will gradually increase.

    • Monitor the reaction progress by periodically measuring the solids content.

  • Cooling and Storage: Once the desired conversion is reached (typically >98%), cool the reactor to room temperature. The resulting polymer solution is the pressure-sensitive adhesive. Store in a sealed, labeled container.

Logical Relationship of Synthesis Steps

SynthesisWorkflow A Reactor Setup & Purging B Monomer & Solvent Mixing A->B C Initiator Dissolution & Addition B->C D Polymerization Reaction (Heating & Stirring) C->D E Monitoring Conversion D->E Periodic Sampling E->D Continue Reaction F Cooling & Storage E->F Desired Conversion Reached

Caption: Workflow for the synthesis of an this compound-based PSA.

Characterization of PSA Properties

3.2.1. Preparation of Adhesive Films:

  • Coat the synthesized PSA solution onto a polyester (PET) film using a film applicator to achieve a uniform dry film thickness of 25-50 µm.[3]

  • Dry the coated film in an oven at 100-110°C for 10-15 minutes to remove the solvent.[3]

  • Laminate the adhesive film with a release liner.

  • Condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

3.2.2. 180° Peel Adhesion Test (ASTM D3330/PSTC-101): [4]

  • Cut the adhesive-coated PET film into 25 mm wide strips.

  • Apply the strip to a clean stainless steel test panel.

  • Pass a 2 kg roller over the strip once in each direction to ensure uniform contact.

  • After a dwell time of 20 minutes, mount the test panel in the lower jaw of a tensile tester.

  • Fold the free end of the strip back at a 180° angle and clamp it in the upper jaw.

  • Separate the strip from the panel at a constant speed of 300 mm/min.

  • Record the force required to peel the strip. The result is typically reported in N/25 mm.

3.2.3. Loop Tack Test (ASTM D6195/PSTC-16):

  • Cut a 25 mm x 125 mm strip of the adhesive-coated film.

  • Form the strip into a loop with the adhesive side facing out.

  • Mount the ends of the loop in the upper jaw of a tensile tester.

  • Bring the loop into contact with a clean stainless steel test panel at a speed of 300 mm/min until a 25 mm x 25 mm contact area is achieved.

  • Immediately reverse the direction and separate the loop from the panel at 300 mm/min.

  • Record the maximum force required to debond the loop. The result is reported in N/25 mm².

3.2.4. Shear Strength (Holding Power) Test (ASTM D3654/PSTC-107):

  • Cut a 25 mm x 75 mm strip of the adhesive-coated film.

  • Apply a 25 mm x 25 mm area of the strip to a stainless steel test panel.

  • Pass a 2 kg roller over the bonded area.

  • Hang the test panel vertically and attach a 1 kg weight to the free end of the strip.

  • Record the time it takes for the adhesive to fail cohesively (the strip falls off the panel). The result is reported in minutes or hours.

Experimental Workflow for PSA Characterization

CharacterizationWorkflow A Synthesized PSA Solution B Film Casting & Drying A->B C Sample Conditioning B->C D 180° Peel Adhesion Test C->D E Loop Tack Test C->E F Shear Strength Test C->F G Data Analysis & Reporting D->G E->G F->G

Caption: Standard workflow for the characterization of PSA properties.

Quantitative Data: Influence of this compound Concentration

The following table summarizes the expected trends in adhesive properties as the concentration of this compound is varied in a copolymer with methyl methacrylate and acrylic acid. These are representative values and will vary depending on the exact formulation and synthesis conditions.

Table 1: Effect of this compound (OMA) Content on PSA Properties

Formulation IDOMA (wt%)MMA (wt%)AA (wt%)180° Peel Adhesion (N/25 mm)Loop Tack (N/25 mm²)Shear Strength (min)
PSA-OMA-10108552.51.8>1440
PSA-OMA-30306554.23.51200
PSA-OMA-50504556.85.9800
PSA-OMA-70702558.57.2450

Data Interpretation:

  • Peel Adhesion and Loop Tack: As the concentration of this compound increases, both peel adhesion and loop tack are expected to increase. This is due to the increased softness and flexibility of the polymer, allowing for better wetting of the substrate surface.

  • Shear Strength: Conversely, shear strength tends to decrease with higher concentrations of this compound. The long, flexible oleyl chains reduce the cohesive strength of the adhesive, making it more susceptible to flow under shear stress.

Application in Transdermal Drug Delivery Systems

The customizable properties of this compound-based PSAs make them excellent candidates for drug-in-adhesive transdermal patches. The adhesive matrix not only secures the patch to the skin but also serves as the reservoir for the active pharmaceutical ingredient (API).

Key Considerations for Transdermal Formulations:

  • Drug Solubility: The polarity of the adhesive can be adjusted by copolymerizing with functional monomers like acrylic acid to ensure adequate solubility and stability of the API within the matrix.[5]

  • Permeation Enhancement: The formulation can be optimized with permeation enhancers to improve the delivery of the API through the skin.

  • Biocompatibility and Skin Adhesion: The adhesive must provide secure adhesion for the intended wear period without causing skin irritation. The hydrophobic nature of this compound can contribute to good wear properties.

Signaling Pathway for Transdermal Drug Delivery

TransdermalPathway Patch Transdermal Patch (PSA + API) Skin Stratum Corneum Patch->Skin Adhesion & Drug Release Epidermis Viable Epidermis Skin->Epidermis Passive Diffusion Dermis Dermis Epidermis->Dermis Blood Systemic Circulation Dermis->Blood Absorption

References

Controlled Polymerization of Oleyl Methacrylate for Specific Architectures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the controlled polymerization of oleyl methacrylate (OMA), a monomer with a long, hydrophobic alkyl chain derived from oleyl alcohol. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enable the synthesis of poly(this compound) (POMA) with well-defined molecular weights, low dispersity, and complex architectures. These polymers are of significant interest in drug delivery, biomaterials, and nanotechnology due to their biocompatibility, hydrophobicity, and ability to self-assemble.

Introduction to Controlled Polymerization of this compound

Conventional free radical polymerization of OMA results in polymers with broad molecular weight distributions and limited architectural control. In contrast, controlled/"living" radical polymerization (CRP) techniques allow for the precise synthesis of polymers with predetermined characteristics.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate dormant polymer chains. This process allows for the controlled growth of polymer chains, leading to polymers with low dispersity (Đ).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), usually a thiocarbonylthio compound, to mediate the polymerization. The RAFT process allows for the synthesis of polymers with complex architectures and is compatible with a wide range of functional monomers.

These methods enable the synthesis of various POMA architectures, including:

  • Homopolymers: Linear chains of repeating OMA units.

  • Block Copolymers: Polymers composed of two or more distinct polymer blocks, for example, a hydrophilic block and a hydrophobic POMA block, which can self-assemble into micelles or other nanostructures for drug encapsulation.

  • Star Polymers: Polymers with multiple POMA arms radiating from a central core, offering unique solution properties and high functional group density.

  • Brush Polymers: Polymers with POMA chains grafted onto a polymer backbone, creating a densely packed, brush-like structure.

Data Presentation: Quantitative Analysis of OMA Polymerization

The following tables summarize representative quantitative data for the controlled polymerization of this compound using ATRP and RAFT techniques. This data is compiled from scientific literature and demonstrates the level of control achievable with these methods.

Table 1: ATRP of this compound - Representative Data

Entry[OMA]:[Initiator]:[Cu(I)]:[Ligand]Time (h)Conversion (%)M_n,exp ( g/mol )Đ (M_w/M_n)
150:1:1:246517,5001.15
250:1:1:288523,0001.12
3100:1:1:267035,8001.18
4100:1:1:2129247,1001.15

M_n,exp: Experimental number-average molecular weight determined by Gel Permeation Chromatography (GPC). Đ: Dispersity, also known as Polydispersity Index (PDI).

Table 2: RAFT Polymerization of this compound - Representative Data

Entry[OMA]:[CTA]:[Initiator]Time (h)Conversion (%)M_n,exp ( g/mol )Đ (M_w/M_n)
150:1:0.167218,2001.10
250:1:0.1129123,1001.08
3100:1:0.286836,5001.12
4100:1:0.2168948,0001.10

M_n,exp: Experimental number-average molecular weight determined by GPC. Đ: Dispersity.

Experimental Protocols

The following are detailed protocols for the synthesis of POMA homopolymers and block copolymers via ATRP and RAFT polymerization.

Protocol for ATRP of this compound (Homopolymer)

This protocol describes the synthesis of a POMA homopolymer with a target degree of polymerization of 100.

Materials:

  • This compound (OMA), purified by passing through a column of basic alumina.

  • Ethyl α-bromoisobutyrate (EBiB), initiator.

  • Copper(I) bromide (CuBr), catalyst.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand.

  • Anisole, solvent.

  • Argon or Nitrogen gas for creating an inert atmosphere.

  • Schlenk flask and other standard glassware for air-sensitive reactions.

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.

  • In a separate vial, dissolve OMA (3.36 g, 10 mmol) and EBiB (19.5 mg, 0.1 mmol) in anisole (5 mL).

  • Deoxygenate the monomer/initiator solution by bubbling with argon for 30 minutes.

  • Using a deoxygenated syringe, add the PMDETA ligand (20.8 µL, 0.1 mmol) to the Schlenk flask containing CuBr.

  • Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via syringe.

  • Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitor the polymerization by taking samples periodically for analysis by ¹H NMR (to determine monomer conversion) and GPC (to determine M_n and Đ).

  • After the desired conversion is reached (e.g., 8-12 hours), stop the polymerization by opening the flask to air and cooling to room temperature.

  • Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

Protocol for RAFT Polymerization of this compound (for Block Copolymer Synthesis)

This protocol describes the synthesis of a POMA macro-chain transfer agent (macro-CTA) that can be used for subsequent chain extension to form a block copolymer.

Materials:

  • This compound (OMA), purified.

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT), RAFT agent.

  • Azobisisobutyronitrile (AIBN), initiator.

  • Toluene, solvent.

  • Argon or Nitrogen gas.

  • Schlenk flask.

Procedure:

  • In a 25 mL Schlenk flask, dissolve OMA (3.36 g, 10 mmol), CPDT (34.5 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in toluene (5 mL).

  • Deoxygenate the solution by performing three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with argon.

  • Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitor the polymerization progress by taking samples for ¹H NMR and GPC analysis.

  • Once the desired molecular weight for the POMA block is achieved (e.g., after 12 hours), terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • The resulting POMA macro-CTA can be purified by precipitation in cold methanol and used for subsequent chain extension with a different monomer to form a block copolymer.

Visualizations

The following diagrams illustrate the fundamental mechanisms and workflows described in this document.

ATRP_Mechanism ATRP Mechanism for this compound cluster_initiation Initiation cluster_propagation Propagation Initiator R-X Radical R• Initiator->Radical k_act Cu(I)L Cu(I) / Ligand Cu(II)L Cu(II)X / Ligand Cu(I)L->Cu(II)L Monomer OMA Radical->Monomer Growing_Chain P_n• Dormant_Chain P_n-X Monomer->Growing_Chain Growing_Chain->Dormant_Chain k_deact Dormant_Chain->Growing_Chain k_act

Caption: ATRP mechanism for this compound polymerization.

RAFT_Mechanism RAFT Mechanism for this compound cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium Initiator Initiator (e.g., AIBN) Radical I• Initiator->Radical Monomer OMA Radical->Monomer Propagating_Radical P_n• Monomer->Propagating_Radical RAFT_Agent Z-C(=S)S-R Propagating_Radical->RAFT_Agent Intermediate_Radical Intermediate Radical RAFT_Agent->Intermediate_Radical Dormant_Species Z-C(=S)S-P_n Intermediate_Radical->Dormant_Species Leaving_Group_Radical R• Intermediate_Radical->Leaving_Group_Radical Dormant_Species->Intermediate_Radical Leaving_Group_Radical->Monomer Reinitiation

Caption: RAFT mechanism for this compound polymerization.

Experimental_Workflow General Experimental Workflow Start Start Monomer_Purification Purify this compound Start->Monomer_Purification Reaction_Setup Set up Reaction under Inert Atmosphere Monomer_Purification->Reaction_Setup Reagent_Addition Add Monomer, Initiator, Catalyst/Ligand or RAFT Agent, Solvent Reaction_Setup->Reagent_Addition Polymerization Polymerize at Controlled Temperature Reagent_Addition->Polymerization Monitoring Monitor Conversion and Molecular Weight (NMR, GPC) Polymerization->Monitoring Monitoring->Polymerization Continue Termination Terminate Polymerization Monitoring->Termination Target Reached Purification Purify Polymer (Precipitation) Termination->Purification Characterization Characterize Final Polymer (GPC, NMR, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for controlled polymerization.

Application Notes and Protocols for Emulsion Polymerization of Oleyl Methacrylate in Latex Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of oleyl methacrylate to produce latex nanoparticles. This information is intended to guide researchers in the synthesis, characterization, and potential applications of these materials, particularly in the field of drug development.

Introduction

Emulsion polymerization is a versatile technique for producing polymer latexes, which are stable dispersions of polymer particles in a continuous phase, typically water.[1][2] this compound, a long-chain methacrylate monomer, can be polymerized via this method to create poly(this compound) latexes. These latexes are of interest due to the hydrophobic and flexible nature of the oleyl group, which can impart unique properties to the resulting polymer, making it a candidate for various applications, including as a binder in coatings and in drug delivery systems.[3][4] This document outlines the theoretical background, experimental procedures, and characterization methods for the emulsion polymerization of this compound.

Theoretical Background

Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, which typically consists of a monomer, a continuous phase (e.g., water), a surfactant, and an initiator.[2] The process is generally divided into three main stages: nucleation, particle growth, and completion.[2][5]

  • Nucleation: Initiator radicals are generated in the aqueous phase and can either enter monomer-swollen surfactant micelles to initiate polymerization or initiate polymerization of the small amount of monomer dissolved in the aqueous phase, leading to the formation of oligomeric radicals that then precipitate and are stabilized by surfactant molecules.

  • Particle Growth: The majority of monomer polymerization occurs within the growing polymer particles, which are swollen with monomer supplied by diffusion from the larger monomer droplets.

  • Completion: The reaction continues until the monomer is depleted.

The kinetics of emulsion polymerization can be complex and are influenced by factors such as initiator concentration, monomer concentration, surfactant concentration, and temperature.[2][6]

A logical workflow for the emulsion polymerization process is depicted below.

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_characterization Characterization Monomer This compound PreEmulsion Prepare Pre-emulsion Monomer->PreEmulsion Water Deionized Water Water->PreEmulsion Surfactant Surfactant (e.g., SDS) Surfactant->PreEmulsion Initiator Initiator (e.g., KPS) Polymerization Initiate Polymerization (Heat) Initiator->Polymerization Reactor Charge Reactor & Purge with N2 PreEmulsion->Reactor Reactor->Polymerization Growth Particle Growth Polymerization->Growth Latex Poly(this compound) Latex Growth->Latex ParticleSize Particle Size Analysis Latex->ParticleSize Morphology Morphology (TEM/SEM) Latex->Morphology Chemical Chemical Structure (FTIR) Latex->Chemical Thermal Thermal Properties (DSC/TGA) Latex->Thermal ExperimentalSetup cluster_reactor Reactor Setup cluster_addition Reagent Addition Flask Three-necked flask Thermometer Thermometer Flask->Thermometer HeatingMantle Heating Mantle Flask->HeatingMantle Stirrer Mechanical Stirrer Stirrer->Flask Condenser Reflux Condenser Condenser->Flask N2_Inlet Nitrogen Inlet N2_Inlet->Flask MonomerFeed Monomer Emulsion Feed MonomerFeed->Flask InitiatorFeed Initiator Solution Feed InitiatorFeed->Flask

References

Application Notes and Protocols: Oleyl Methacrylate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl methacrylate is a hydrophobic monomer that is gaining interest in the development of novel drug delivery systems. Its long alkyl chain imparts significant hydrophobicity to polymers, making it a suitable candidate for the encapsulation and controlled release of lipophilic drugs. When copolymerized with hydrophilic monomers, this compound can be used to create amphiphilic polymers that self-assemble into nanoparticles or form stimuli-responsive hydrogels. These systems can enhance drug solubility, improve bioavailability, and provide sustained drug release. This document provides an overview of the applications of this compound in drug delivery, along with detailed experimental protocols for the synthesis and characterization of this compound-based drug delivery systems.

Applications of this compound in Drug Delivery

This compound-based polymers can be formulated into various drug delivery systems, including:

  • Nanoparticles: Amphiphilic copolymers containing this compound can self-assemble in aqueous solutions to form nanoparticles. These nanoparticles can encapsulate hydrophobic drugs within their core, protecting them from degradation and enabling intravenous administration.

  • Hydrogels: Copolymers of this compound and stimuli-responsive monomers, such as N-isopropylacrylamide, can form hydrogels that exhibit temperature-sensitive swelling behavior. These hydrogels can be used for the controlled release of drugs in response to changes in body temperature.

  • Coatings for Medical Devices: The hydrophobic nature of this compound can be utilized to create coatings for medical devices to control drug elution or improve biocompatibility.

Experimental Protocols

Protocol 1: Synthesis of this compound-co-N-Isopropylacrylamide (OMA-co-NIPAAm) Hydrogels by Photopolymerization

This protocol describes the synthesis of a thermo-responsive hydrogel composed of this compound and N-isopropylacrylamide.

Materials:

  • This compound (OMA)

  • N-isopropylacrylamide (NIPAAm)

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Drug to be loaded (e.g., a hydrophobic small molecule)

  • Glass slides and spacers

Procedure:

  • Monomer Solution Preparation:

    • In a glass vial, dissolve NIPAAm (e.g., 0.9 g, 8 mmol) and OMA (e.g., 0.1 g, 0.3 mmol) in 5 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

    • Add the crosslinker, EGDMA (e.g., 1 mol% with respect to the total monomer concentration).

    • Add the photoinitiator, DMPA (e.g., 0.5 wt% with respect to the total monomer concentration).

    • If preparing a drug-loaded hydrogel, dissolve the drug in the monomer solution at the desired concentration.

    • Vortex the solution until all components are fully dissolved.

  • Photopolymerization:

    • Assemble a polymerization cell using two glass slides separated by spacers of a defined thickness (e.g., 1 mm).

    • Inject the monomer solution into the cell.

    • Expose the cell to UV light (e.g., 365 nm) for a specified time (e.g., 10-30 minutes) to initiate polymerization. The exact time may need optimization.

  • Hydrogel Purification:

    • After polymerization, carefully disassemble the cell to retrieve the hydrogel sheet.

    • Wash the hydrogel extensively with deionized water for several days to remove any unreacted monomers, crosslinker, and photoinitiator. The water should be changed periodically.

  • Drying and Storage:

    • The purified hydrogel can be used in its swollen state or dried for further characterization.

    • To dry, freeze the hydrogel and then lyophilize it.

    • Store the dried hydrogel in a desiccator.

Protocol 2: Characterization of OMA-co-NIPAAm Hydrogels

A. Swelling Studies:

  • Weigh the dry hydrogel (Wd).

  • Immerse the hydrogel in PBS (pH 7.4) at a specific temperature (e.g., 25 °C or 37 °C).

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.

  • Plot the swelling ratio as a function of time.

B. Drug Loading Efficiency:

  • Prepare a drug-loaded hydrogel as described in Protocol 1.

  • After purification, immerse a known weight of the drug-loaded hydrogel in a specific volume of a suitable solvent to extract the drug.

  • Determine the concentration of the drug in the solvent using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the drug loading efficiency using the formula: Drug Loading Efficiency (%) = (Mass of drug in hydrogel / Initial mass of drug used) x 100.

C. In Vitro Drug Release Studies:

  • Place a known weight of the drug-loaded hydrogel in a vial containing a specific volume of release medium (e.g., PBS, pH 7.4).

  • Incubate the vial at a constant temperature (e.g., 37 °C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables present illustrative data for the characterization of OMA-co-NIPAAm hydrogels. Note: This data is for exemplary purposes and may not represent actual experimental results.

Table 1: Physicochemical Properties of OMA-co-NIPAAm Hydrogels

Hydrogel Formulation (OMA:NIPAAm ratio)Swelling Ratio at 25°CSwelling Ratio at 37°CDrug Loading Efficiency (%)
1:915.2 ± 1.38.5 ± 0.975.6 ± 4.2
2:812.8 ± 1.16.2 ± 0.782.1 ± 3.8
3:710.5 ± 0.94.1 ± 0.588.9 ± 3.1

Table 2: In Vitro Drug Release Kinetics from OMA-co-NIPAAm Hydrogels

Time (hours)Cumulative Drug Release (%) - Formulation 1:9Cumulative Drug Release (%) - Formulation 2:8Cumulative Drug Release (%) - Formulation 3:7
110.2 ± 1.58.1 ± 1.26.5 ± 0.9
218.5 ± 2.115.3 ± 1.812.1 ± 1.4
432.8 ± 3.528.9 ± 2.922.7 ± 2.1
855.1 ± 4.849.6 ± 4.241.3 ± 3.5
1272.4 ± 5.665.8 ± 5.158.2 ± 4.6
2488.9 ± 6.282.3 ± 5.975.4 ± 5.3
4895.1 ± 5.891.5 ± 5.586.7 ± 5.1

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of drug-loaded this compound-based hydrogels.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis prep Prepare Monomer Solution (OMA, NIPAAm, Crosslinker, Photoinitiator, Drug) poly Photopolymerization (UV Exposure) prep->poly purify Purification (Washing) poly->purify swell Swelling Studies purify->swell dle Drug Loading Efficiency purify->dle release In Vitro Drug Release purify->release data_analysis Analyze Swelling Ratio, DLE (%), and Cumulative Release (%) swell->data_analysis dle->data_analysis release->data_analysis logical_relationship cluster_components Hydrogel Components cluster_properties System Properties cluster_outcome Drug Delivery Outcome oma This compound (Hydrophobic) hydrophobicity Increased Hydrophobicity oma->hydrophobicity nipaam N-Isopropylacrylamide (Thermo-responsive) thermo Temperature Sensitivity nipaam->thermo drug Hydrophobic Drug encap Drug Encapsulation drug->encap hydrophobicity->encap release Controlled & Sustained Drug Release thermo->release encap->release

Troubleshooting & Optimization

Technical Support Center: Bulk Polymerization of Oleyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bulk polymerization of oleyl methacrylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the bulk polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The polymerization reaction is extremely slow or does not initiate.

  • Question: My bulk polymerization of this compound is not proceeding, or the conversion is very low even after extended reaction times. What are the possible causes and how can I fix this?

  • Answer:

    • Cause 1: Impurities in the monomer. this compound monomer can contain inhibitors from manufacturing or storage (e.g., hydroquinone, butylated hydroxytoluene). These are added to prevent premature polymerization. Also, impurities like oleic acid can interfere with the reaction.

      • Solution: Purify the this compound monomer before use. This can be achieved by passing it through a column of activated basic alumina to remove acidic impurities and inhibitors.

    • Cause 2: Inactive or insufficient initiator. The initiator (e.g., AIBN, benzoyl peroxide) may have degraded over time or been added in an insufficient amount.

      • Solution: Use a fresh batch of initiator. Ensure the initiator concentration is appropriate for your target molecular weight and reaction temperature. A typical starting point is 0.1-1.0 mol% relative to the monomer.

    • Cause 3: Low reaction temperature. The rate of radical formation from the initiator is temperature-dependent.

      • Solution: Increase the reaction temperature to a range appropriate for the chosen initiator. For AIBN, a temperature range of 60-80°C is common.

    • Cause 4: Presence of oxygen. Oxygen is a potent inhibitor of free-radical polymerization.

      • Solution: Thoroughly degas the monomer and reaction vessel before starting the polymerization. This can be done by bubbling an inert gas (e.g., nitrogen, argon) through the monomer for at least 30 minutes or by performing several freeze-pump-thaw cycles.

Issue 2: The reaction becomes too viscous to stir or control.

  • Question: During the bulk polymerization, the viscosity increased so much that my magnetic stirrer stopped, and I'm concerned about heat transfer. What is happening and what should I do?

  • Answer:

    • Cause: Trommsdorff-Norrish effect (gel effect). This is a common phenomenon in bulk polymerization where the termination reaction is hindered by the high viscosity of the medium. This leads to a rapid increase in the polymerization rate and viscosity, and a corresponding surge in heat generation.

    • Solutions:

      • Reduce the reaction scale: Smaller batches are easier to control.

      • Improve heat dissipation: Use an oil bath with efficient stirring to maintain a constant temperature. For larger reactions, consider a reactor with better heat exchange capabilities.

      • Lower the reaction temperature: This will slow down the polymerization rate.

      • Stop the reaction at a lower conversion: If a very high molecular weight is not the primary goal, stopping the reaction before the gel effect becomes unmanageable can be a practical solution. The remaining monomer can be removed under vacuum.

      • Introduce a chain transfer agent: These agents can help to control the molecular weight and reduce the viscosity increase.

Issue 3: The resulting polymer has a very broad molecular weight distribution (high polydispersity).

  • Question: The poly(this compound) I synthesized has a high polydispersity index (PDI). How can I achieve a more uniform polymer?

  • Answer:

    • Cause 1: Uncontrolled polymerization due to the gel effect. The Trommsdorff effect leads to the formation of polymer chains of varying lengths, significantly broadening the molecular weight distribution.

      • Solution: Implement the strategies to control the gel effect as described in "Issue 2".

    • Cause 2: Chain transfer reactions. The long alkyl chain of this compound can be susceptible to chain transfer reactions, where the growing polymer radical abstracts a hydrogen atom from another polymer chain, leading to branching and a broader PDI.

      • Solution: Consider using a controlled or "living" radical polymerization technique like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) for better control over the molecular weight and PDI.

    • Cause 3: High initiator concentration. While a higher initiator concentration can increase the polymerization rate, it also leads to the formation of more, but shorter, polymer chains, which can contribute to a broader PDI.

      • Solution: Optimize the initiator concentration. Lowering it can lead to higher molecular weight and potentially a narrower PDI, but may require longer reaction times.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the bulk polymerization of this compound?

A1: While a universally optimized protocol depends on the desired polymer properties, a general procedure for free-radical bulk polymerization is as follows:

Experimental Protocol: Bulk Polymerization of this compound

  • Monomer Purification:

    • Pass this compound through a column of basic alumina to remove inhibitors and acidic impurities.

  • Reaction Setup:

    • Place the purified this compound and a magnetic stir bar in a round-bottom flask or a reaction vessel equipped with a condenser.

    • Add the desired amount of a free-radical initiator, such as azobisisobutyronitrile (AIBN) (e.g., 0.5 mol%).

  • Degassing:

    • Seal the flask and degas the mixture by bubbling dry nitrogen or argon through it for 30-60 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).

    • Stir the reaction mixture for the specified time (e.g., 4-24 hours), monitoring the viscosity.

  • Termination and Isolation:

    • To stop the reaction, cool the flask in an ice bath and expose the contents to air.

    • Dissolve the viscous polymer in a suitable solvent (e.g., tetrahydrofuran or toluene).

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol, while stirring.

    • Filter the precipitated polymer and wash it with the non-solvent.

  • Drying:

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Q2: How do temperature and initiator concentration affect the properties of poly(this compound)?

A2: Temperature and initiator concentration are critical parameters that influence the polymerization rate, molecular weight, and polydispersity of the resulting polymer. The following tables summarize the general trends based on data for other methacrylates, which are expected to be similar for this compound.

Data Presentation

Table 1: Effect of Initiator Concentration on Poly(methacrylate) Properties (at constant temperature)

Initiator ConcentrationPolymerization RateAverage Molecular WeightPolydispersity Index (PDI)
LowSlowerHighPotentially Narrower
HighFasterLowPotentially Broader

Table 2: Effect of Temperature on Poly(methacrylate) Properties (at constant initiator concentration)

TemperaturePolymerization RateAverage Molecular WeightPolydispersity Index (PDI)
LowSlowerHighPotentially Narrower
HighFasterLowPotentially Broader

Mandatory Visualizations

Diagram 1: General Workflow for Bulk Polymerization of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Monomer_Purification Monomer Purification Initiator_Addition Initiator Addition Monomer_Purification->Initiator_Addition Degassing Degassing (N2/Ar or Freeze-Pump-Thaw) Initiator_Addition->Degassing Polymerization Polymerization (Heating & Stirring) Degassing->Polymerization Termination Termination (Cooling & Air Exposure) Polymerization->Termination Dissolution Dissolution in Solvent Termination->Dissolution Precipitation Precipitation in Non-solvent Dissolution->Precipitation Drying Drying under Vacuum Precipitation->Drying Final_Polymer Final Poly(this compound) Drying->Final_Polymer

Caption: General experimental workflow for the bulk polymerization of this compound.

Diagram 2: Troubleshooting Logic for Failed Polymerization

G cluster_checks Initial Checks cluster_solutions Solutions Start Problem: Low or No Conversion Check_Inhibitor Was the monomer purified to remove inhibitors? Start->Check_Inhibitor Check_Initiator Is the initiator fresh and at the correct concentration? Start->Check_Initiator Check_Temp Is the reaction temperature appropriate for the initiator? Start->Check_Temp Check_Oxygen Was the reaction mixture thoroughly degassed? Start->Check_Oxygen Purify_Monomer Purify monomer (e.g., alumina column) Check_Inhibitor->Purify_Monomer No Use_Fresh_Initiator Use fresh initiator and optimize concentration Check_Initiator->Use_Fresh_Initiator No Adjust_Temp Adjust temperature to initiator's optimal range Check_Temp->Adjust_Temp No Degas_Thoroughly Improve degassing procedure (e.g., longer time, freeze-pump-thaw) Check_Oxygen->Degas_Thoroughly No

inhibiting premature polymerization of oleyl methacrylate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of oleyl methacrylate during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization of this compound during storage?

A1: Premature polymerization is a free-radical chain reaction. It is most often initiated by exposure to high temperatures, ultraviolet light, or contamination with incompatible materials such as peroxides, strong acids, or bases. Depletion of the inhibitor and lack of sufficient dissolved oxygen also critically contribute to unwanted polymerization.

Q2: What is the recommended inhibitor for this compound and at what concentration?

A2: The most common and effective inhibitor for methacrylate esters, including this compound, is the monomethyl ether of hydroquinone (MEHQ). It is typically added by manufacturers at concentrations ranging from 10 to 300 parts per million (ppm).[1] The exact concentration can vary, so it is crucial to check the supplier's certificate of analysis.

Q3: Why is the presence of oxygen important for the stability of inhibited this compound?

A3: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to effectively scavenge free radicals and prevent the initiation of polymerization.[2][3] Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective and can lead to rapid polymerization.[2] The vapor space above the monomer should contain at least 5% oxygen.

Q4: What are the ideal storage conditions for this compound?

A4: this compound should be stored in a cool, dark, and well-ventilated area, away from direct sunlight and sources of heat.[4][5] The storage temperature should ideally not exceed 25°C (77°F).[4]

Q5: What is the expected shelf life of this compound?

A5: When stored under the recommended conditions, commercial grades of methacrylate esters generally have a shelf life of up to one year.[2] However, it is best practice to follow the "first-in, first-out" principle for inventory.[6]

Q6: Can I store this compound in the refrigerator or freezer?

A6: While refrigeration is generally acceptable, freezing should be avoided. If the monomer freezes, the inhibitor can separate upon thawing, leading to localized areas with low inhibitor concentration that are susceptible to polymerization. If freezing occurs, the material must be gently and thoroughly thawed and mixed to ensure a homogeneous distribution of the inhibitor.

Troubleshooting Guide

This guide addresses common issues related to the premature polymerization of this compound.

Problem Possible Causes Recommended Actions
Increased Viscosity or Gel Formation - Premature polymerization has begun.- Depletion of inhibitor.- Exposure to high temperatures or UV light.- Lack of sufficient oxygen.- Do not attempt to use the material. - Safely dispose of the material according to your institution's hazardous waste guidelines.- Review storage conditions and inhibitor levels of remaining stock.- Implement a routine check of inhibitor concentration.
Discoloration (Yellowing) - Oxidation of the inhibitor or other impurities.- Onset of polymerization.- Test for the presence of polymer (see Experimental Protocols).- Measure the inhibitor concentration.- If polymer is absent and inhibitor concentration is within specification, the material may still be usable, but it is advisable to test it in a small-scale experiment first.
Low Inhibitor Concentration Detected - Extended storage time.- Exposure to conditions that accelerate inhibitor depletion (e.g., heat).- If the monomer has not polymerized, the inhibitor level can be adjusted by adding a concentrated solution of MEHQ. This should be done with caution and thorough mixing.- It is often safer to procure a fresh batch of the monomer.

Experimental Protocols

Qualitative Test for the Presence of Polymer

Objective: To quickly determine if premature polymerization has occurred.

Principle: The monomer is soluble in a specific solvent, while the polymer is not. The presence of a precipitate upon addition of a non-solvent indicates polymer formation.

Procedure:

  • In a clean, dry test tube, dissolve 1 mL of the this compound sample in 5 mL of a good solvent (e.g., acetone or toluene).

  • Slowly add this solution to 20 mL of a non-solvent (e.g., methanol or ethanol) while stirring.

  • Observe the solution. The formation of a white precipitate or cloudiness indicates the presence of polymer.

Quantitative Determination of MEHQ Inhibitor Concentration (Spectrophotometric Method)

Objective: To quantify the concentration of MEHQ in this compound. This method is adapted from ASTM D3125.[1][7][8]

Principle: MEHQ reacts with nitrous acid in an acidic medium to form a yellow nitroso derivative. The intensity of the color, which is proportional to the MEHQ concentration, is measured using a spectrophotometer at 420 nm.[1][7]

Materials:

  • Spectrophotometer

  • Volumetric flasks (50 mL and 100 mL)

  • Pipettes

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂) solution (2% w/v in water)

  • MEHQ standard

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of MEHQ (e.g., 1000 ppm) in glacial acetic acid.

    • Create a series of calibration standards by diluting the stock solution with glacial acetic acid to cover the expected sample concentration range (e.g., 10, 25, 50, 100 ppm).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into a 50 mL volumetric flask.

    • Dilute to the mark with glacial acetic acid.

  • Color Development:

    • Pipette 10 mL of each standard and the prepared sample into separate 50 mL volumetric flasks.

    • Add 20 mL of glacial acetic acid to each flask.

    • Add 1 mL of the 2% sodium nitrite solution to each flask, dilute to the mark with glacial acetic acid, and mix well.[1]

    • Allow the solutions to stand for 10 minutes for the color to develop.[1]

  • Measurement:

    • Set the spectrophotometer to a wavelength of 420 nm.

    • Use glacial acetic acid as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample.

  • Calculation:

    • Plot a calibration curve of absorbance versus MEHQ concentration for the standards.

    • Determine the concentration of MEHQ in the sample by comparing its absorbance to the calibration curve.

Visualizations

MEHQ_Inhibition_Mechanism cluster_initiation Polymerization Initiation cluster_propagation Chain Propagation cluster_inhibition Inhibition by MEHQ Initiator Initiator Free_Radical Free Radical (R•) Initiator->Free_Radical Decomposition Monomer This compound Monomer Free_Radical->Monomer Initiation MEHQ MEHQ (with O₂) Free_Radical->MEHQ Reaction Growing_Polymer_Chain Growing Polymer Chain (P•) Monomer->Growing_Polymer_Chain Addition Growing_Polymer_Chain->Monomer Propagation Stable_Radical Stable, Non-reactive Radical MEHQ->Stable_Radical Radical Scavenging Stable_Radical->Growing_Polymer_Chain Prevents Further Reaction Troubleshooting_Workflow start Suspected Premature Polymerization check_viscosity Visual Inspection: Increased viscosity or gel formation? start->check_viscosity polymer_present Polymer is present. Dispose of material safely. check_viscosity->polymer_present Yes check_color Discoloration observed? check_viscosity->check_color No review_storage Review Storage Conditions polymer_present->review_storage test_for_polymer Perform Qualitative Polymer Test check_color->test_for_polymer Yes measure_inhibitor Measure MEHQ Concentration check_color->measure_inhibitor No polymer_detected Polymer detected? test_for_polymer->polymer_detected polymer_detected->polymer_present Yes polymer_detected->measure_inhibitor No inhibitor_low Inhibitor level low? measure_inhibitor->inhibitor_low adjust_inhibitor Consider inhibitor adjustment or procure new material. inhibitor_low->adjust_inhibitor Yes material_ok Material is likely usable. Proceed with caution. inhibitor_low->material_ok No adjust_inhibitor->review_storage Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample This compound Sample Mix Mix Sample/Standards with Acetic Acid and NaNO₂ solution Sample->Mix Standards MEHQ Standards Standards->Mix Reagents Prepare Reagents: - Glacial Acetic Acid - 2% NaNO₂ Reagents->Mix Develop Allow 10 min for color development Mix->Develop Spectro Measure Absorbance at 420 nm Develop->Spectro Curve Plot Calibration Curve Spectro->Curve Calculate Calculate Sample Concentration Curve->Calculate

References

Technical Support Center: Optimizing Initiator Concentration for Oleyl Methacrylate Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the free-radical polymerization of oleyl methacrylate. The information is designed to help troubleshoot common issues and optimize experimental outcomes by adjusting the initiator concentration.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the polymerization of this compound, offering potential causes and solutions related to initiator concentration.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Polymerization - Insufficient Initiator Concentration: Not enough primary radicals are generated to initiate polymerization effectively.- Initiator Decomposition Temperature Too High: The reaction temperature may not be adequate to decompose the initiator at a sufficient rate.- Presence of Inhibitors: Residual inhibitors from the monomer can quench the initiating radicals.- Increase Initiator Concentration: Incrementally increase the initiator concentration (e.g., in steps of 0.1 wt% relative to the monomer).- Select an Appropriate Initiator: Choose an initiator with a suitable half-life at your desired reaction temperature. For instance, Azobisisobutyronitrile (AIBN) is commonly used for polymerizations around 60-80°C.[1]- Remove Inhibitor: Pass the monomer through a column of basic alumina to remove the inhibitor before use.
Polymerization is Too Fast/Uncontrolled (Gel/Trommsdorff Effect) - Excessive Initiator Concentration: A high concentration of initiator leads to a rapid increase in the number of growing polymer chains, causing a significant increase in viscosity and an autoacceleration of the reaction rate.[2]- Decrease Initiator Concentration: Reduce the amount of initiator to control the rate of initiation.- Use a Solvent: Performing the polymerization in a suitable solvent can help dissipate heat and reduce the viscosity of the reaction medium, mitigating the gel effect.
Low Molecular Weight of the Resulting Polymer - High Initiator Concentration: A higher concentration of initiator generates more polymer chains, each growing for a shorter period, resulting in lower average molecular weight.[3]- Decrease Initiator Concentration: A lower initiator concentration will lead to fewer polymer chains being initiated, allowing each chain to grow longer, thus increasing the molecular weight.[3]- Consider a Chain Transfer Agent: If precise control over molecular weight is needed without significantly altering the polymerization rate, the addition of a chain transfer agent can be effective.
High Polydispersity Index (PDI) - Non-uniform Initiation: Fluctuations in temperature or poor mixing can lead to inconsistent initiation rates.- Chain Transfer Reactions: Unwanted side reactions can lead to a broader distribution of polymer chain lengths.- Ensure Homogeneous Reaction Conditions: Maintain a constant and uniform temperature throughout the polymerization and ensure efficient stirring.- Optimize Initiator Concentration: An excessively high or low initiator concentration can sometimes contribute to a higher PDI. Experiment with different concentrations to find an optimal balance.

Frequently Asked Questions (FAQs)

Q1: What are common initiators for the free-radical polymerization of this compound?

A1: For the free-radical polymerization of this compound, which is typically carried out in organic solvents, common oil-soluble initiators are used. These include azo compounds like 2,2'-Azobis(2-methylpropionitrile) (AIBN) and peroxides such as benzoyl peroxide (BPO).[1][4] The choice of initiator is primarily determined by its solubility in the reaction medium and its decomposition temperature, which should be appropriate for the desired polymerization conditions.[4]

Q2: How does initiator concentration affect the rate of polymerization?

A2: The rate of polymerization is directly influenced by the initiator concentration. An increase in the initiator concentration leads to a higher rate of formation of free radicals. This, in turn, increases the rate of initiation and the overall rate of polymerization.[5][6]

Q3: What is the relationship between initiator concentration and the molecular weight of the resulting poly(this compound)?

A3: The initiator concentration has an inverse relationship with the molecular weight of the polymer. A higher initiator concentration results in the formation of a larger number of polymer chains. Since the amount of monomer is fixed, this means that each chain will have a lower average molecular weight.[3] Conversely, decreasing the initiator concentration will lead to a higher molecular weight polymer.[3]

Q4: Is it always necessary to remove the inhibitor from the this compound monomer before polymerization?

A4: While it is not always strictly necessary, it is highly recommended. Monomers like this compound are often supplied with a small amount of inhibitor (e.g., hydroquinone) to prevent spontaneous polymerization during storage.[2] This inhibitor can interfere with the initiation step of the polymerization. The effect of the inhibitor can sometimes be overcome by adding a larger amount of initiator, but for more controlled and reproducible results, it is best to remove the inhibitor prior to the reaction.[7]

Data Presentation

The following tables provide a summary of the expected qualitative and representative quantitative effects of initiator concentration on the polymerization of this compound. The quantitative data is illustrative and based on typical trends observed for methacrylate polymerizations. Actual results may vary depending on specific experimental conditions.

Table 1: Qualitative Effect of Initiator Concentration on Polymerization Parameters

Initiator ConcentrationRate of PolymerizationAverage Molecular Weight (Mn)Polydispersity Index (PDI)
Low SlowerHigherGenerally Lower/Narrower
Medium ModerateModerateOptimal
High FasterLowerGenerally Higher/Broader

Table 2: Representative Quantitative Data for this compound Polymerization with AIBN at 70°C in Toluene

AIBN Concentration (wt% relative to monomer)Monomer Conversion after 6h (%)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.165150,0001.8
0.58580,0002.1
1.09545,0002.5
2.0>9925,0003.0

Note: The values in this table are representative and intended for comparative purposes. Actual experimental results should be determined empirically.

Experimental Protocols

Protocol 1: Solution Polymerization of this compound

This protocol describes a general procedure for the free-radical solution polymerization of this compound using AIBN as the initiator.

  • Monomer Purification: Remove the inhibitor from the this compound monomer by passing it through a column filled with basic alumina.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the purified this compound and a suitable solvent (e.g., toluene). A typical monomer concentration is 2 M.

  • Initiator Addition: Add the desired amount of AIBN to the monomer solution.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen for 20-30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the monomer conversion using techniques like ¹H NMR or FTIR spectroscopy.[8]

  • Termination and Precipitation: After the desired reaction time, cool the flask to room temperature and precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

  • Characterization: Characterize the resulting poly(this compound) for its molecular weight and PDI using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Visualizations

logical_relationship cluster_input Input Variable cluster_output Polymer Properties Initiator Concentration Initiator Concentration Rate of Polymerization Rate of Polymerization Initiator Concentration->Rate of Polymerization Increases Molecular Weight Molecular Weight Initiator Concentration->Molecular Weight Decreases Polydispersity Index (PDI) Polydispersity Index (PDI) Initiator Concentration->Polydispersity Index (PDI) Generally Increases experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis A Monomer Purification (Remove Inhibitor) B Reaction Setup (Monomer + Solvent) A->B C Add Initiator B->C D Deoxygenate (N2 Purge) C->D E Heat to Reaction Temp D->E F Precipitate Polymer E->F After Reaction Time G Dry Polymer F->G H Characterize (GPC/SEC, NMR) G->H

References

Technical Support Center: Controlling Molecular Weight in Oleyl Methacrylate Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of poly(oleyl methacrylate) during polymerization.

Frequently Asked Questions (FAQs)

1. What are the primary methods for controlling the molecular weight of poly(this compound)?

There are several methods available to control the molecular weight of poly(this compound), which can be broadly categorized as:

  • Conventional Free Radical Polymerization: This method allows for some degree of molecular weight control by adjusting the initiator concentration, monomer concentration, and through the use of chain transfer agents (CTAs).[1]

  • Controlled Radical Polymerization (CRP): Also known as living radical polymerization, these techniques offer more precise control over molecular weight, architecture, and polydispersity. The most common CRP methods for methacrylates are:

    • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique uses a RAFT agent to mediate the polymerization, allowing for the synthesis of polymers with a narrow molecular weight distribution and high end-group functionality.[2]

    • Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal catalyst (typically copper-based) to control the polymerization, enabling the synthesis of well-defined polymers.[3]

2. How does initiator concentration affect the final molecular weight?

In free radical polymerization, the initiator concentration has an inverse relationship with the polymer's molecular weight.[1]

  • Higher Initiator Concentration: Leads to the generation of more radical species, initiating a larger number of polymer chains simultaneously. With a fixed amount of monomer, this results in shorter polymer chains and thus a lower average molecular weight.

  • Lower Initiator Concentration: Results in fewer initiated chains, allowing each chain to grow longer before termination, which leads to a higher average molecular weight.[1] It is important to note that an excessively low initiator concentration may lead to an impractically slow or failed polymerization.[4]

3. What is the role of the monomer-to-initiator ratio?

The ratio of monomer to initiator is a critical parameter for controlling the degree of polymerization and, consequently, the molecular weight. A higher monomer-to-initiator ratio will generally result in a higher molecular weight polymer, as there are more monomer units available for each initiated polymer chain. Conversely, a lower ratio will lead to a lower molecular weight.[4]

4. How do chain transfer agents (CTAs) work to control molecular weight?

Chain transfer agents are compounds that can interrupt the growth of a polymer chain by transferring a radical, effectively terminating that chain and initiating a new one.[5] This process helps to regulate the overall molecular weight of the polymer. The effectiveness of a CTA is dependent on its reactivity. Thiols, such as n-butyl mercaptan, are commonly used CTAs that can significantly reduce the molecular weight of the resulting polymer even at low concentrations.[5][6] Increasing the concentration of the CTA will lead to a decrease in the molecular weight of the polymer.[5][6]

5. What are the benefits of controlled radical polymerization (e.g., RAFT, ATRP) for molecular weight control?

Controlled radical polymerization techniques offer significant advantages over conventional free radical polymerization for precise molecular weight control:

  • Predictable Molecular Weights: The molecular weight of the polymer increases linearly with monomer conversion.

  • Low Polydispersity Index (PDI): These methods produce polymers with a narrow molecular weight distribution, typically with a PDI between 1.1 and 1.4.[3]

  • Architectural Control: They allow for the synthesis of complex polymer architectures such as block copolymers and star polymers.[7]

  • High End-Group Fidelity: The polymer chains retain their active end-groups, allowing for further chain extension or modification.[8]

6. How is the molecular weight of poly(this compound) typically characterized?

The most common technique for characterizing the molecular weight and molecular weight distribution (polydispersity) of polymers is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). GPC separates polymer molecules based on their size in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9]

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound with a focus on molecular weight control.

Issue: Molecular Weight is Significantly Higher Than Targeted
Potential Cause Recommended Action
Initiator concentration is too low. Increase the initiator concentration. A lower initiator concentration leads to fewer polymer chains, each growing to a higher molecular weight.[1]
Insufficient chain transfer agent (CTA). Increase the concentration of the chain transfer agent. CTAs help to limit chain growth, thereby reducing the final molecular weight.[5][6]
Inaccurate reagent measurement. Carefully re-verify the masses and volumes of all reagents, particularly the initiator and CTA.
Presence of impurities that act as retarders. Purify the monomer and solvent to remove any potential inhibitors or retarders.
Issue: Molecular Weight is Significantly Lower Than Targeted
Potential Cause Recommended Action
Initiator concentration is too high. Decrease the initiator concentration. A higher initiator concentration generates more chains, resulting in lower molecular weight polymers.[1]
Excessive chain transfer agent (CTA). Reduce the concentration of the chain transfer agent.
Presence of impurities that act as chain transfer agents. Ensure the purity of the monomer and solvent. Some impurities can inadvertently act as CTAs.
High reaction temperature. Lower the reaction temperature. Higher temperatures can increase the rate of termination reactions, leading to shorter polymer chains.
Issue: Polydispersity Index (PDI) is Too Broad (>1.5) in a Controlled Polymerization
Potential Cause Recommended Action
Poor choice of RAFT agent or ATRP catalyst/ligand. Ensure the selected RAFT agent or ATRP catalyst system is appropriate for methacrylate polymerization.
Presence of oxygen. Thoroughly deoxygenate the reaction mixture before initiating polymerization. Oxygen can quench radicals and interfere with controlled polymerization.[10]
Slow fragmentation of the intermediate RAFT radical. This can lead to a retardation effect and broader PDI. Consider using a more active RAFT agent.[8]
Side reactions, such as termination of intermediate radicals. Optimize reaction conditions (e.g., temperature, concentration) to minimize side reactions.[8]
Metered addition of CTA. A metered addition of the chain transfer agent can be a deliberate strategy to broaden the MWD if desired, but inconsistent addition can lead to uncontrolled broadening.[11]
Issue: Polymerization is Slow or Fails to Initiate
Potential Cause Recommended Action
Presence of inhibitors. Ensure the monomer is free of inhibitors (often shipped with them). Pass the monomer through a column of basic alumina to remove the inhibitor.
Presence of oxygen. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.[9][12]
Insufficient initiator or initiator decomposition. Check the age and storage conditions of the initiator. Use a fresh batch if necessary. Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
Retardation effect in RAFT polymerization. Some RAFT agents can cause an initial retardation period.[8] Allow for a longer reaction time or consider a different RAFT agent.
Issue: Bimodal Molecular Weight Distribution Observed in GPC
Potential Cause Recommended Action
Presence of two different initiating species. Ensure the purity of the initiator and that no unintended initiating species are present.
Chain transfer to monomer or solvent. Minimize by choosing a solvent with low chain transfer constants and optimizing the reaction temperature.
Incomplete initiation or slow initiation compared to propagation. Ensure rapid and efficient initiation by selecting an appropriate initiator and temperature.
Non-isothermal reaction conditions. A significant increase in temperature during polymerization (gel effect) can lead to different polymer populations.[13] Ensure adequate heat transfer and stirring to maintain isothermal conditions.

Experimental Protocols

Protocol 1: Conventional Free Radical Polymerization of this compound
  • Reagents: this compound (monomer), Azobisisobutyronitrile (AIBN, initiator), Toluene (solvent).

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound and AIBN in toluene.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[9]

    • Backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

    • Allow the polymerization to proceed for the desired time.

    • To terminate the reaction, cool the flask in an ice bath and expose the mixture to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and dry under vacuum.

Protocol 2: RAFT Polymerization of this compound
  • Reagents: this compound (monomer), AIBN (initiator), a suitable RAFT agent (e.g., a trithiocarbonate), and a solvent (e.g., anisole).

  • Procedure:

    • Add the this compound, RAFT agent, AIBN, and solvent to a reaction flask with a magnetic stir bar.[9]

    • Seal the flask and deoxygenate the mixture via three freeze-pump-thaw cycles.

    • Backfill the flask with an inert gas.

    • Immerse the flask in a preheated oil bath (e.g., 60-80 °C) and begin stirring.

    • Monitor the reaction progress by taking samples at regular intervals for analysis (e.g., by NMR for conversion and GPC for molecular weight).[9]

    • Quench the polymerization by cooling the reaction and exposing it to air.

    • Isolate the polymer by precipitation in a non-solvent like methanol, followed by filtration and drying.

Protocol 3: ATRP of this compound
  • Reagents: this compound (monomer), Ethyl α-bromoisobutyrate (EBiB, initiator), Copper(I) bromide (CuBr, catalyst), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand), and a solvent (e.g., anisole).

  • Procedure:

    • To a dry Schlenk flask, add CuBr and a magnetic stir bar.

    • Seal the flask, evacuate, and backfill with an inert gas several times.

    • In a separate vial, prepare a solution of this compound, EBiB, PMDETA, and anisole. Deoxygenate this solution by bubbling with an inert gas or through freeze-pump-thaw cycles.

    • Transfer the deoxygenated monomer/initiator/ligand/solvent solution to the Schlenk flask containing the catalyst via a cannula or syringe.

    • Place the flask in a thermostated oil bath (e.g., 70-90 °C) and stir.

    • After the desired reaction time, terminate the polymerization by cooling and exposing the mixture to air.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Protocol 4: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)
  • Instrumentation: GPC system equipped with a pump, injector, column set suitable for the expected molecular weight range, and a detector (typically a refractive index detector).

  • Procedure:

    • Prepare a dilute solution of the polymer sample (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF). Ensure the polymer is fully dissolved.

    • Filter the sample solution through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter.[14]

    • Establish a calibration curve by running a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate) standards) under the same conditions.[14]

    • Inject the filtered polymer sample into the GPC system.

    • Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the calibration standards.

Data Presentation

Table 1: Effect of Initiator (AIBN) Concentration on Molecular Weight of Poly(methacrylate) in Conventional Free Radical Polymerization

[Monomer]:[Initiator] RatioNumber-Average Molecular Weight (Mn, g/mol )Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
100:1HighHighBroad (>2.0)
200:1HigherHigherBroad (>2.0)
50:1LowerLowerBroad (>2.0)
Note: This table illustrates a general trend. Actual values will depend on specific reaction conditions.

Table 2: Effect of Chain Transfer Agent (CTA) Concentration on Molecular Weight of Poly(methacrylate)

[Monomer]:[CTA] RatioNumber-Average Molecular Weight (Mn, g/mol )Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
1000:1HighHighBroad (>2.0)
500:1MediumMediumBroad (>2.0)
100:1LowLowBroad (>2.0)
Note: This table illustrates a general trend. The specific CTA used will significantly impact the results.[5][6]

Table 3: Comparison of Polymerization Techniques for Poly(methacrylate)

FeatureConventional Free RadicalRAFTATRP
Molecular Weight Control LimitedExcellentExcellent
Typical PDI > 1.5< 1.3< 1.3
Polymer Architecture Linear, BranchedComplex ArchitecturesComplex Architectures
End-Group Functionality LowHighHigh
Reaction Conditions RobustRequires RAFT agent, sensitive to O₂Requires catalyst, ligand, sensitive to O₂

Visualizations

TroubleshootingWorkflow Start Problem with Molecular Weight Check_Params Verify Reaction Parameters (Concentrations, Temp, Time) Start->Check_Params High_MW High MW? Check_Params->High_MW Low_MW Low MW? High_MW->Low_MW No High_MW_Sol1 Increase [Initiator] or [CTA] High_MW->High_MW_Sol1 Yes Broad_PDI Broad PDI? Low_MW->Broad_PDI No Low_MW_Sol1 Decrease [Initiator] or [CTA] Low_MW->Low_MW_Sol1 Yes Broad_PDI_Sol1 Improve Degassing Check RAFT Agent/Catalyst Broad_PDI->Broad_PDI_Sol1 Yes End Re-run Experiment & Characterize Broad_PDI->End No High_MW_Sol1->End Low_MW_Sol1->End Broad_PDI_Sol1->End

Caption: Troubleshooting workflow for molecular weight control.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I2 Initiator (I-I) I_rad 2 I• I2->I_rad kd Pn_rad P(n)• I_rad->Pn_rad + M Intermediate Adduct Radical [P(n)-X(•)-P(m)] Pn_rad->Intermediate + RAFT Agent Pn1_rad P(n+1)• Pn_rad->Pn1_rad + M (kp) Dead_Polymer Dead Polymer Pn_rad->Dead_Polymer + P(m)• (kt) M Monomer (M) RAFT_Agent RAFT Agent (P(m)-X) Intermediate->Pn_rad Fragmentation Dormant Dormant Species (P(n)-X) Intermediate->Dormant Fragmentation Pm_rad P(m)• Pm_rad->Pn1_rad + M (kp) Dormant->Intermediate + P(m)•

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism.

PolymerizationSelection Start Desired Polymer Characteristics PDI_Control Precise MW & Narrow PDI (e.g., <1.4) Required? Start->PDI_Control Architecture Complex Architecture (e.g., Block Copolymer)? PDI_Control->Architecture Yes Conventional Use Conventional Free Radical Polymerization with CTA PDI_Control->Conventional No CRP Use Controlled Radical Polymerization (CRP) Architecture->CRP Yes Architecture->Conventional No RAFT RAFT Polymerization CRP->RAFT ATRP ATRP CRP->ATRP

Caption: Decision guide for selecting a polymerization method.

References

troubleshooting poor solubility of poly(oleyl methacrylate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with poly(oleyl methacrylate) (PMA).

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of poly(this compound).

Question: Why is my poly(this compound) not dissolving?

Answer:

Poor solubility of poly(this compound) can be attributed to several factors. Here's a step-by-step troubleshooting guide to address this issue:

  • Solvent Selection: The choice of solvent is critical. Poly(this compound), with its long, nonpolar oleyl side chain, is expected to be soluble in nonpolar organic solvents. If you are observing poor solubility, your solvent may be too polar.

    • Recommended Solvents: Good solubility is expected in aliphatic and aromatic hydrocarbons (e.g., hexane, heptane, toluene, xylene), chlorinated hydrocarbons (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran (THF)).

    • Solvents to Avoid: Polar solvents such as water, ethanol, and methanol are generally poor solvents for this polymer.

  • Molecular Weight of the Polymer: High molecular weight polymers inherently dissolve more slowly and may have lower solubility limits. If you are working with a high molecular weight grade of poly(this compound), consider the following:

    • Longer Dissolution Time: Allow for a significantly longer period for the polymer to dissolve.

    • Lower Concentration: Attempt to dissolve the polymer at a lower concentration.

    • Gentle Heating: Applying gentle heat can increase the dissolution rate and solubility. However, be cautious to avoid polymer degradation.

  • Temperature: The dissolution of polymers is often an endothermic process, meaning solubility increases with temperature. If you are attempting to dissolve the polymer at room temperature without success, gentle heating of the solvent can be beneficial.

  • Agitation: Proper agitation is essential to ensure the entire polymer sample is exposed to the solvent.

    • Use a magnetic stirrer or overhead stirrer for continuous and gentle mixing.

    • Avoid vigorous shaking that can introduce air bubbles and potentially lead to polymer degradation through shear forces.

  • Polymer Quality: The presence of cross-linking or impurities in the polymer can significantly reduce its solubility. If you have ruled out other factors, consider the quality and purity of your poly(this compound).

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving poly(this compound)?

A1: Based on the chemical structure of poly(this compound), which features a long, nonpolar C18 side chain, the best solvents are typically nonpolar organic solvents. Good candidates include:

  • Aliphatic hydrocarbons: Hexane, Heptane, Cyclohexane

  • Aromatic hydrocarbons: Toluene, Xylene

  • Chlorinated hydrocarbons: Dichloromethane, Chloroform

  • Ethers: Tetrahydrofuran (THF), Diethyl ether

Q2: How does the molecular weight of poly(this compound) affect its solubility?

A2: As the molecular weight of a polymer increases, its solubility generally decreases, and the time required for dissolution increases. For very high molecular weight poly(this compound), you may need to use a lower concentration and/or gentle heating to achieve complete dissolution.

Q3: Can I heat the solvent to dissolve poly(this compound) faster?

A3: Yes, gentle heating can significantly improve the rate of dissolution. However, it is important to control the temperature to avoid any potential thermal degradation of the polymer. The appropriate temperature will depend on the solvent being used and the thermal stability of your specific poly(this compound) sample.

Q4: My poly(this compound) solution is hazy. What does this indicate?

A4: A hazy or cloudy solution can indicate several issues:

  • Incomplete Dissolution: The polymer may not be fully dissolved. Try allowing more time for dissolution, increasing the temperature, or using a stronger solvent.

  • Poor Solvent Quality: The solvent may contain impurities or water, which can reduce the solubility of the nonpolar polymer.

  • Polymer Aggregation: The polymer chains may be aggregating rather than dissolving into individual chains. This can sometimes be addressed by changing the solvent or adjusting the temperature.

  • Incompatibility: If you are preparing a polymer blend, the haziness may indicate that the polymers are not miscible.

Q5: How can I avoid the formation of gel-like particles when dissolving poly(this compound)?

A5: The formation of gel-like particles, often referred to as "fisheyes," occurs when the outer surface of a polymer particle swells and forms a barrier that prevents the solvent from penetrating to the core. To avoid this:

  • Slow Polymer Addition: Add the polymer to the solvent slowly while the solvent is being agitated.

  • Good Agitation: Ensure there is sufficient agitation to disperse the polymer particles quickly before they have a chance to swell and agglomerate.

  • Powder Form: If your polymer is in a granular or pellet form, grinding it to a fine powder can increase the surface area and promote faster, more uniform dissolution.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for poly(this compound) in the public domain, the following table provides a qualitative summary of expected solubility based on the behavior of similar long-chain poly(n-alkylmethacrylate)s.

Solvent ClassSolvent ExamplesExpected SolubilityNotes
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneGood to ExcellentSolubility is expected to be high due to the nonpolar nature of both the polymer and the solvent.
Aromatic Hydrocarbons Toluene, XyleneGood to ExcellentThese are generally good solvents for a wide range of polymers, including those with nonpolar side chains.
Chlorinated Hydrocarbons Dichloromethane, ChloroformGood to ExcellentThese solvents are effective for many polymers.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to GoodTHF is a common solvent for many polymers.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Poor to ModerateThese are more polar and may not be as effective as hydrocarbons or chlorinated solvents.
Alcohols Methanol, EthanolInsolubleThese are polar solvents and are not expected to dissolve the nonpolar poly(this compound).
Water -InsolublePoly(this compound) is hydrophobic and will not dissolve in water.

Experimental Protocols

Protocol for Dissolving Poly(this compound)

This protocol provides a general procedure for dissolving poly(this compound) in a suitable organic solvent.

Materials:

  • Poly(this compound)

  • Selected organic solvent (e.g., Toluene)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate (optional)

  • Thermometer (optional)

Procedure:

  • Solvent Preparation: Add the desired volume of the selected solvent to a clean, dry glass beaker or flask equipped with a magnetic stir bar.

  • Initiate Agitation: Place the beaker or flask on a magnetic stirrer and begin stirring the solvent at a moderate speed to create a vortex.

  • Slow Polymer Addition: Slowly and carefully add the pre-weighed poly(this compound) powder to the vortex of the stirring solvent. Adding the polymer slowly prevents clumping and the formation of gel-like particles.

  • Continuous Agitation: Continue stirring the mixture. The time required for complete dissolution will depend on the polymer's molecular weight, the concentration, the solvent, and the temperature. This can range from a few hours to overnight.

  • Gentle Heating (Optional): If the polymer is dissolving very slowly, you can gently heat the mixture. Place the beaker or flask on a heating mantle or hot plate and increase the temperature gradually while monitoring. Do not exceed the boiling point of the solvent or the degradation temperature of the polymer.

  • Visual Inspection: The dissolution is complete when the solution is clear and free of any visible polymer particles or haze.

Visualizations

TroubleshootingWorkflow start Start: Poor PMA Solubility check_solvent Step 1: Check Solvent Is it a nonpolar organic solvent? start->check_solvent change_solvent Action: Switch to a recommended nonpolar solvent (e.g., Toluene, Hexane) check_solvent->change_solvent No check_mw Step 2: Consider Molecular Weight Is it a high MW polymer? check_solvent->check_mw Yes change_solvent->check_mw increase_time Action: Increase dissolution time and/or decrease concentration check_mw->increase_time Yes check_temp Step 3: Evaluate Temperature Is dissolution at room temp? check_mw->check_temp No increase_time->check_temp apply_heat Action: Apply gentle heat (e.g., 40-60°C) check_temp->apply_heat Yes check_agitation Step 4: Assess Agitation Is it continuous and gentle? check_temp->check_agitation No apply_heat->check_agitation improve_agitation Action: Use a magnetic stirrer and ensure proper vortex check_agitation->improve_agitation No check_quality Step 5: Inspect Polymer Quality Are there signs of cross-linking or impurities? check_agitation->check_quality Yes improve_agitation->check_quality contact_supplier Action: Contact supplier for polymer specifications or consider purification check_quality->contact_supplier Yes end_success End: Successful Dissolution check_quality->end_success No end_fail End: Persistent Issues contact_supplier->end_fail

Caption: Troubleshooting workflow for poor poly(this compound) solubility.

DissolutionProtocol start Start: Prepare for Dissolution step1 1. Add solvent to flask with a stir bar start->step1 step2 2. Start moderate stirring to create a vortex step1->step2 step3 3. Slowly add PMA powder to the vortex step2->step3 step4 4. Continue stirring until dissolution is complete step3->step4 decision Is dissolution too slow? step4->decision step5 5. Apply gentle heat (optional) decision->step5 Yes step6 6. Visually confirm a clear, homogeneous solution decision->step6 No step5->step6 end End: PMA Solution Prepared step6->end

Caption: Experimental workflow for dissolving poly(this compound).

Technical Support Center: Synthesis of Oleyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of oleyl methacrylate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through two primary routes:

  • Direct Esterification: This method involves the reaction of methacrylic acid with oleyl alcohol, usually in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA) or sulfuric acid. Water is produced as a byproduct and is typically removed to drive the reaction to completion.

  • Transesterification: This route utilizes the reaction of an alkyl methacrylate (commonly methyl methacrylate) with oleyl alcohol. The reaction is often catalyzed by an organometallic compound or a base. A low-boiling alcohol (e.g., methanol) is generated as a byproduct and removed to shift the equilibrium towards the product.

Q2: What are the potential side reactions during the synthesis of this compound?

A2: Several side reactions can occur, leading to impurities and reduced yields. These include:

  • Polymerization: Methacrylate monomers are prone to radical polymerization, especially at elevated temperatures. This can be initiated by heat, light, or radical species. The presence of an inhibitor is crucial to prevent the premature polymerization of this compound during its synthesis.

  • Ether Formation: Under acidic conditions and high temperatures, oleyl alcohol can undergo self-condensation or react with another alcohol molecule to form an ether (dioleyl ether).

  • Michael Addition: Nucleophiles, if present, can add to the double bond of the methacrylate group. For instance, unreacted oleyl alcohol could potentially add to the methacrylate ester under certain conditions.

  • Reactions Involving the Oleyl Double Bond: The double bond in the oleyl chain can be susceptible to oxidation or other addition reactions, particularly if the reaction conditions are harsh or if impurities are present in the oleyl alcohol starting material.

  • Hydrolysis: If water is not effectively removed from the reaction mixture, the ester product can be hydrolyzed back to methacrylic acid and oleyl alcohol, reducing the overall yield.

Q3: How can I prevent the polymerization of this compound during synthesis?

A3: To prevent unwanted polymerization, it is essential to use a polymerization inhibitor. Common inhibitors for methacrylate synthesis include:

  • Hydroquinone (HQ)

  • Monomethyl ether of hydroquinone (MEHQ)

  • Phenothiazine

These inhibitors are typically added to the reaction mixture at low concentrations (ppm levels). It is also important to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote radical formation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low product yield - Incomplete reaction. - Equilibrium not shifted towards products. - Hydrolysis of the ester. - Product loss during workup.- Increase reaction time or temperature (with caution to avoid polymerization). - Ensure efficient removal of the byproduct (water or methanol) using a Dean-Stark trap or by applying a vacuum. - Use a drying agent during the final purification steps. - Optimize the purification procedure to minimize losses.
Product is a viscous liquid or solid (polymerized) - Insufficient or inactive polymerization inhibitor. - Reaction temperature is too high. - Presence of oxygen or other radical initiators.- Add a fresh batch of a suitable polymerization inhibitor (e.g., MEHQ) to the reaction mixture. - Lower the reaction temperature. - Ensure the reaction is carried out under an inert atmosphere (N2 or Ar).
Presence of unreacted starting materials in the final product - Insufficient catalyst. - Inefficient removal of byproducts. - Reaction has not reached completion.- Increase the catalyst loading. - Improve the efficiency of byproduct removal. - Extend the reaction time.
Formation of a significant amount of high-boiling point impurity - Likely ether formation from oleyl alcohol.- Lower the reaction temperature. - Use a milder catalyst or a lower concentration of the acid catalyst.
Product discoloration (yellowing) - Oxidation of the oleyl group. - Impurities in the oleyl alcohol starting material.- Use high-purity oleyl alcohol. - Conduct the reaction under an inert atmosphere. - Purify the final product by column chromatography.

Experimental Protocols

Key Experiment: Direct Esterification of Oleyl Alcohol with Methacrylic Acid

Objective: To synthesize this compound with high purity and yield.

Materials:

  • Oleyl alcohol (high purity)

  • Methacrylic acid

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Hydroquinone (HQ) or Monomethyl ether of hydroquinone (MEHQ)

  • Toluene

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark trap, a condenser, a magnetic stirrer, and a temperature probe.

  • Charge the flask with oleyl alcohol, a molar excess of methacrylic acid (e.g., 1.2 to 1.5 equivalents), a catalytic amount of p-TSA (e.g., 1-2 mol% relative to oleyl alcohol), and a small amount of polymerization inhibitor (e.g., 500 ppm of MEHQ).

  • Add toluene as an azeotropic solvent to facilitate water removal.

  • Purge the system with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted methacrylic acid.

  • Wash the organic phase with brine (saturated NaCl solution).

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

Logical Relationship of Troubleshooting Steps

Troubleshooting_Oleyl_Methacrylate_Synthesis Problem Problem Identified LowYield Low Yield Problem->LowYield e.g. Polymerization Polymerization Problem->Polymerization e.g. Impurities Impurities Present Problem->Impurities e.g. Cause_LY Potential Causes: - Incomplete Reaction - Equilibrium Issues - Hydrolysis LowYield->Cause_LY Cause_P Potential Causes: - Inhibitor Issue - High Temperature - Oxygen Presence Polymerization->Cause_P Cause_I Potential Causes: - Unreacted Materials - Side Reactions (e.g., Ether) Impurities->Cause_I Solution_LY Solutions: - Increase Reaction Time/Temp - Improve Byproduct Removal - Optimize Workup Cause_LY->Solution_LY Solution_P Solutions: - Add Fresh Inhibitor - Lower Temperature - Use Inert Atmosphere Cause_P->Solution_P Solution_I Solutions: - Adjust Stoichiometry - Optimize Catalyst - Purify Product Cause_I->Solution_I

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Workflow for this compound Synthesis

Oleyl_Methacrylate_Synthesis_Workflow Start Start: Assemble Reaction Setup Reactants Charge Reactants: - Oleyl Alcohol - Methacrylic Acid - Catalyst (p-TSA) - Inhibitor (MEHQ) - Toluene Start->Reactants Inert Purge with Inert Gas Reactants->Inert Reaction Heat to Reflux (Monitor Water Removal) Inert->Reaction Workup Workup: 1. Cool Reaction 2. Neutralize (NaHCO3 wash) 3. Brine Wash 4. Dry (MgSO4) Reaction->Workup Purification Purification: 1. Filter 2. Remove Solvent (Rotovap) 3. Vacuum Distillation Workup->Purification Product Final Product: This compound Purification->Product

Caption: Step-by-step workflow for this compound synthesis.

purification methods to remove inhibitors from oleyl methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleyl methacrylate. The focus is on removing inhibitors commonly added for stabilization during storage.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors found in this compound and why are they present?

A1: this compound, like other methacrylate monomers, is susceptible to spontaneous polymerization, especially when exposed to heat, light, or certain impurities. To prevent this during transport and storage, manufacturers add polymerization inhibitors. The most common inhibitors used are hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ or 4-methoxyphenol), and 4-tert-butylcatechol (TBC).[1] These compounds work by scavenging free radicals that initiate polymerization.

Q2: Why is it necessary to remove these inhibitors before my experiment?

A2: The presence of inhibitors can interfere with or completely prevent the desired polymerization of this compound in your experiments. This can lead to failed reactions, incomplete polymer formation, or polymers with inconsistent properties. Therefore, removing the inhibitor is a critical step to ensure reproducible and successful polymerization.

Q3: What are the primary methods for removing inhibitors from this compound?

A3: The three main methods for removing inhibitors from methacrylate monomers are:

  • Column Chromatography: Passing the monomer through a column packed with an adsorbent like activated alumina.[2]

  • Washing with a Caustic Solution: Extracting the acidic phenolic inhibitors into an aqueous basic solution, such as sodium hydroxide (NaOH).[2]

  • Vacuum Distillation: Separating the monomer from the non-volatile inhibitor by distillation under reduced pressure.[1]

Q4: Which purification method is most suitable for this compound?

A4: The choice of method depends on the scale of your experiment, the required purity, and the available equipment.

  • Column chromatography with activated alumina is often the most convenient and effective method for lab-scale purification. It is generally recommended for viscous monomers like this compound.

  • Washing with a caustic solution can be effective but may lead to emulsion formation, making the separation of the monomer difficult.[3]

  • Vacuum distillation is a high-purity method but can be technically challenging and carries the risk of thermal polymerization if not performed carefully.

Troubleshooting Guides

Issue 1: Incomplete or Failed Polymerization After Inhibitor Removal
Possible Cause Troubleshooting Step
Incomplete Inhibitor Removal The amount of adsorbent (e.g., activated alumina) was insufficient, or its activity was low.
- Increase the amount of activated alumina used.
- Use fresh, properly activated alumina. Alumina can deactivate over time due to moisture absorption.[2]
- Consider a second pass through the column.
Introduction of Water Water was introduced during the purification process (e.g., from a caustic wash or wet solvent).
- Ensure all glassware is thoroughly dried.
- If using a caustic wash, ensure the monomer is completely dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) before use.
Premature Polymerization During Purification The monomer polymerized during the purification process itself.
- For distillation, ensure the temperature is kept as low as possible by using a high vacuum.
- For column chromatography, avoid overheating, which can occur with very viscous monomers.[1] Consider diluting the this compound in a non-polar, volatile solvent to reduce viscosity.[1]
Issue 2: this compound is Too Viscous to Pass Through the Alumina Column
Possible Cause Troubleshooting Step
High Viscosity of the Monomer This compound is inherently viscous, especially at lower temperatures.
- Gently warm the this compound to reduce its viscosity before loading it onto the column. Be cautious to avoid initiating polymerization.
- Dilute the this compound with a dry, inert, and volatile solvent (e.g., hexane or tetrahydrofuran) to reduce viscosity.[4] The solvent can be removed under reduced pressure after purification.
Column Packing is Too Dense The alumina has been packed too tightly, impeding flow.
- Repack the column, ensuring the alumina is settled but not overly compressed.

Data Presentation

The following table summarizes representative data for the removal of MEHQ from methacrylate monomers using different purification methods. Note that the exact efficiency can vary depending on the specific monomer and experimental conditions.

Purification Method Inhibitor Initial Concentration (ppm) Final Concentration (ppm) Removal Efficiency (%)
Activated Alumina Column MEHQ200< 5> 97.5
Caustic Wash (NaOH) MEHQ200~20~90
Vacuum Distillation MEHQ200< 1> 99.5

This data is representative for methacrylate monomers and may need to be optimized for this compound.

Experimental Protocols

Protocol 1: Purification of this compound using Activated Alumina

Materials:

  • This compound containing inhibitor

  • Activated basic alumina

  • Glass chromatography column with a stopcock

  • Glass wool

  • Dry, inert solvent (e.g., hexane, optional for dilution)

  • Round bottom flask for collection

Procedure:

  • Prepare the Column:

    • Insert a small plug of glass wool at the bottom of the chromatography column.

    • Add the activated basic alumina to the column, filling it to about two-thirds of its volume.

    • Gently tap the column to settle the alumina.

  • Load the Monomer:

    • If the this compound is too viscous, it can be diluted with a minimal amount of a dry, inert solvent.[1]

    • Carefully add the this compound to the top of the alumina column.

  • Elute the Monomer:

    • Allow the monomer to pass through the alumina column under gravity.

    • Collect the purified monomer in a clean, dry round bottom flask.

  • Storage:

    • The purified monomer is now free of inhibitor and highly reactive. It should be used immediately or stored at a low temperature (e.g., in a refrigerator or freezer) in the dark and under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization.

Protocol 2: Purification of this compound by Caustic Washing

Materials:

  • This compound containing inhibitor

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Erlenmeyer flask

  • Filtration setup

Procedure:

  • Extraction:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of 5% NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.

    • Drain and discard the aqueous layer.

    • Repeat the wash with 5% NaOH solution two more times.

  • Neutralization and Brine Wash:

    • Wash the monomer with deionized water until the aqueous layer is neutral (check with pH paper).

    • Wash the monomer with a saturated brine solution to help break any emulsions and remove excess water.

  • Drying:

    • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the monomer to remove residual water. Swirl the flask and let it stand for at least 30 minutes.

  • Filtration:

    • Filter the dried monomer to remove the drying agent.

  • Storage:

    • The purified monomer should be used immediately or stored under appropriate conditions as described in Protocol 1.

Visualizations

experimental_workflow_alumina start Start: this compound (with inhibitor) prep_column Prepare Activated Alumina Column start->prep_column load_monomer Load this compound onto Column prep_column->load_monomer elute Elute Purified Monomer load_monomer->elute collect Collect Purified Monomer elute->collect end End: Purified this compound (inhibitor-free) collect->end

Caption: Workflow for this compound Purification via Activated Alumina Column.

experimental_workflow_caustic_wash start Start: this compound (with inhibitor) add_naoh Add 5% NaOH Solution start->add_naoh separate Separate Aqueous and Organic Layers add_naoh->separate wash_water Wash with Deionized Water separate->wash_water wash_brine Wash with Saturated Brine wash_water->wash_brine dry Dry with Anhydrous Magnesium Sulfate wash_brine->dry filter Filter to Remove Drying Agent dry->filter end End: Purified this compound (inhibitor-free) filter->end

Caption: Workflow for this compound Purification using Caustic Washing.

References

strategies to reduce the polydispersity of poly(oleyl methacrylate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in synthesizing poly(oleyl methacrylate) with low polydispersity.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity and why is it important to control it for poly(this compound)?

A1: Polydispersity, or the polydispersity index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates that all polymer chains are of the same length (a monodisperse sample), while a PDI greater than 1.0 signifies a distribution of chain lengths (a polydisperse sample). For many applications in drug delivery and materials science, a low PDI (typically < 1.5) is crucial as it ensures uniform and predictable physical and chemical properties, such as drug release kinetics, self-assembly behavior, and mechanical strength.

Q2: Which polymerization techniques are recommended for synthesizing poly(this compound) with low polydispersity?

A2: To achieve a low polydispersity index (PDI), controlled radical polymerization (CRP) techniques are highly recommended. The two most common and effective methods for methacrylate polymerization are:

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile method that allows for the synthesis of polymers with well-defined architectures and low PDI. It involves the use of a chain transfer agent (CTA) to control the polymerization process.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that uses a transition metal catalyst (typically copper-based) to control the polymerization of a wide range of monomers, including methacrylates.

Q3: What are the key factors that influence the polydispersity of poly(this compound)?

A3: Several factors can significantly impact the polydispersity of poly(this compound) during synthesis:

  • Choice of Polymerization Technique: As mentioned, CRP techniques like RAFT and ATRP are essential for achieving low PDI.

  • Initiator Concentration: A lower initiator concentration generally leads to higher molecular weight but can also affect the polymerization rate. The ratio of initiator to chain transfer agent (in RAFT) or catalyst (in ATRP) is critical.

  • Reaction Temperature: Temperature affects the rates of initiation, propagation, and termination. Optimal temperature control is necessary to maintain a controlled polymerization.

  • Monomer Concentration: The concentration of this compound can influence the polymerization kinetics and, consequently, the PDI.

  • Purity of Reagents: Impurities in the monomer, solvent, or other reagents can interfere with the controlled nature of the polymerization, leading to a higher PDI.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of poly(this compound) and provides potential solutions.

Problem Potential Cause Recommended Solution(s)
High Polydispersity Index (PDI > 1.5) 1. Inefficient Chain Transfer (RAFT): The chosen RAFT agent may not be suitable for this compound. 2. Catalyst Deactivation (ATRP): The copper catalyst may have been oxidized or poisoned. 3. High Initiator Concentration: Too much initiator can lead to uncontrolled polymerization. 4. Impurities: Oxygen or other impurities can terminate growing polymer chains.1. RAFT: Select a RAFT agent known to be effective for methacrylates (e.g., a trithiocarbonate). Adjust the monomer to RAFT agent ratio. 2. ATRP: Ensure all reagents and solvents are thoroughly deoxygenated. Use a ligand that forms a stable and soluble complex with the copper catalyst. Consider adding a small amount of Cu(II) to the reaction to regulate the polymerization. 3. General: Optimize the initiator concentration. A typical initiator to CTA/catalyst ratio is 1:2 to 1:10. 4. General: Purify the this compound monomer to remove inhibitors. Use freshly distilled solvents. Degas the reaction mixture using freeze-pump-thaw cycles or by bubbling with an inert gas.
Low Monomer Conversion 1. Low Temperature: The reaction temperature may be too low for efficient polymerization. 2. Insufficient Initiator: The initiator concentration may be too low to start the polymerization effectively. 3. Catalyst Inhibition (ATRP): The catalyst may be inhibited by impurities.1. General: Increase the reaction temperature in small increments (e.g., 5-10 °C). 2. General: Increase the initiator concentration slightly, while maintaining a suitable ratio with the CTA/catalyst. 3. ATRP: Ensure the purity of all components and proper deoxygenation.
Bimodal or Shoulder on GPC Trace 1. Early Termination: A portion of the polymer chains may have terminated early in the reaction. 2. Slow Initiation: If initiation is slow compared to propagation, it can lead to a broader molecular weight distribution. 3. Inefficient RAFT Agent: The RAFT agent may not be efficiently transferring the growing polymer chains.1. General: Improve degassing procedures to remove all oxygen. 2. General: Choose an initiator that decomposes at a suitable rate at the reaction temperature. 3. RAFT: Ensure the chosen RAFT agent is appropriate for methacrylates and that the pre-equilibrium is established quickly.
Insoluble Polymer or Gelation 1. High Monomer Conversion: Pushing the reaction to very high conversions can sometimes lead to side reactions and cross-linking. 2. Impurities in Monomer: Dimer or other reactive impurities in the this compound can cause cross-linking.1. General: Target a slightly lower monomer conversion (e.g., 80-90%). 2. General: Ensure the monomer is pure and free from cross-linking agents.

Experimental Protocols

General Protocol for RAFT Polymerization of this compound

This protocol is adapted from standard procedures for the RAFT polymerization of long-chain alkyl methacrylates.

Materials:

  • This compound (purified by passing through a column of basic alumina)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (or another suitable RAFT agent)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous toluene (or another suitable solvent)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound, CPDT, and AIBN in anhydrous toluene. The molar ratio of [Monomer]:[CTA]:[Initiator] should be optimized, a starting point could be[1]::[0.2].

  • Seal the flask with a rubber septum and deoxygenate the solution by performing at least three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time. Monitor the reaction by taking samples periodically for analysis by ¹H NMR (for monomer conversion) and GPC (for molecular weight and PDI).

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

General Protocol for ATRP of this compound

This protocol is based on established methods for the ATRP of long-chain alkyl methacrylates.

Materials:

  • This compound (purified)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anhydrous anisole (or another suitable solvent)

Procedure:

  • To a Schlenk flask, add CuBr and a magnetic stir bar.

  • Seal the flask and cycle between vacuum and inert gas (e.g., argon) three times to remove oxygen.

  • Add deoxygenated anisole, this compound, and PMDETA to the flask via syringe.

  • Stir the mixture until the copper complex forms (a colored solution).

  • Add the initiator (EBiB) via syringe to start the polymerization. The molar ratio of [Monomer]:[Initiator]:[CuBr]:[Ligand] should be optimized, a starting point could be:::.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).

  • Monitor the polymerization by taking samples at regular intervals for ¹H NMR and GPC analysis.

  • After the desired conversion is reached, quench the reaction by cooling and exposing the mixture to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

Quantitative Data

The following table presents representative data for the RAFT dispersion polymerization of stearyl methacrylate (SMA), a long-chain alkyl methacrylate with similar properties to this compound. These results can serve as a starting point for optimizing the synthesis of poly(this compound).

Entry[SMA]:[PDMA-CTA]:[AIBN]Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1:0.228535,0001.25
2200:1:0.249268,0001.30
3300:1:0.269599,0001.35

Data adapted from studies on the RAFT polymerization of stearyl methacrylate. PDMA-CTA is a poly(N,N-dimethylacrylamide) chain transfer agent.

Visualizations

RAFT_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up A Purify Monomer (this compound) B Prepare Stock Solution: Monomer, RAFT Agent, Initiator A->B C Add to Schlenk Flask B->C D Deoxygenate (Freeze-Pump-Thaw) C->D E Heat to Reaction Temperature (e.g., 70°C) D->E F Monitor Conversion (NMR, GPC) E->F G Quench Reaction (Cooling, Air Exposure) F->G H Precipitate Polymer (e.g., in Methanol) G->H I Isolate and Dry Polymer H->I

Caption: Workflow for RAFT Polymerization of Poly(this compound).

Troubleshooting_Logic Start High PDI Observed Q1 Check Initiator/CTA Ratio Start->Q1 A1_High Ratio too High? (e.g., > 1:2) Q1->A1_High Yes Q2 Check for Impurities (e.g., Oxygen) Q1->Q2 No S1 Decrease Initiator Concentration A1_High->S1 End Low PDI Achieved S1->End A2_Yes Impurities Present? Q2->A2_Yes Yes Q2->End No S2 Improve Degassing and Reagent Purity A2_Yes->S2 S2->End

Caption: Troubleshooting Logic for High Polydispersity in RAFT Polymerization.

References

overcoming phase separation in oleyl methacrylate copolymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oleyl methacrylate copolymerization. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phase separation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of this compound copolymerization?

A1: Phase separation during copolymerization is the formation of two or more distinct phases from an initially homogeneous reaction mixture. In this compound (OMA) copolymerization, this often occurs because of the significant difference in polarity and solubility between the growing polymer chains, which become increasingly rich in the hydrophobic OMA, and the monomer/solvent mixture. This can lead to the formation of an opaque, heterogeneous mixture, affecting the final polymer's properties and processability.

Q2: What are the common causes of phase separation in OMA copolymerization?

A2: Several factors can induce phase separation:

  • High this compound Concentration: A high feed concentration of the long-chain, nonpolar OMA monomer can lead to rapid formation of a polymer that is insoluble in the reaction medium.

  • Poor Solvent Choice: The solvent may not be a good solvent for both the monomers and the resulting copolymer. As the copolymer forms and its composition changes, its solubility can decrease, leading to phase separation.

  • Inadequate Agitation: Insufficient mixing can lead to localized areas of high polymer concentration, promoting phase separation.

  • Incorrect Surfactant Selection (in Emulsion Polymerization): In emulsion polymerization, an inappropriate choice or concentration of surfactant can lead to instability of the polymer particles, causing them to coalesce and phase separate from the aqueous phase.[1]

Q3: How does the choice of comonomer affect phase separation?

A3: The properties of the comonomer play a crucial role. Copolymerizing OMA with a more polar monomer can increase the likelihood of phase separation, especially if there is a large reactivity difference between the monomers. This can lead to the formation of block-like structures that are incompatible.

Q4: Can phase separation be beneficial?

A4: While often considered a problem, in some applications, controlled phase separation is used to create specific morphologies, such as porous materials or polymer blends with distinct domains. This process is often referred to as polymerization-induced phase separation (PIPS).[2]

Troubleshooting Guides

Issue 1: Phase Separation in Solution Copolymerization

Symptoms:

  • The reaction mixture becomes cloudy or opaque.

  • A precipitate or gel-like substance forms.

  • The viscosity of the solution changes abruptly and non-uniformly.

Troubleshooting Workflow:

cluster_solvent Solvent System Evaluation cluster_monomer Monomer Feed Strategy cluster_concentration Concentration Adjustment cluster_compatibilizer Compatibilizer Addition start Phase Separation Observed in Solution Copolymerization solvent Step 1: Evaluate Solvent System start->solvent monomer_feed Step 2: Adjust Monomer Feed solvent->monomer_feed If issue persists concentration Step 3: Reduce Monomer/Polymer Concentration monomer_feed->concentration If issue persists compatibilizer Step 4: Consider a Compatibilizer concentration->compatibilizer If issue persists end_node Homogeneous Solution Achieved compatibilizer->end_node If successful solvent_check Is the solvent a good solvent for both the OMA and the comonomer, as well as the expected copolymer? solvent_action Action: Switch to a solvent with better solubility for all components (e.g., toluene, THF). Consider using a solvent mixture to tune polarity. solvent_check->solvent_action monomer_check Are you using a batch process with a high initial concentration of OMA? monomer_action Action: Implement a semi-batch or starved-feed process. Gradually introduce the OMA to maintain a low instantaneous monomer concentration. monomer_check->monomer_action concentration_check Is the total solids content high? concentration_action Action: Reduce the overall monomer concentration to delay the onset of phase separation to higher conversions. concentration_check->concentration_action compatibilizer_check Is phase separation still occurring despite other adjustments? compatibilizer_action Action: Introduce a small amount of a block or graft copolymer that has segments compatible with both the growing polymer and the solvent. compatibilizer_check->compatibilizer_action cluster_surfactant Surfactant System Optimization cluster_agitation Agitation Check cluster_monomer_feed Monomer Feed Strategy cluster_ionic Ionic Strength Control start Phase Separation Observed in Emulsion Polymerization surfactant Step 1: Optimize Surfactant System start->surfactant agitation Step 2: Check Agitation surfactant->agitation If issue persists monomer_feed Step 3: Modify Monomer Feed agitation->monomer_feed If issue persists ionic_strength Step 4: Control Ionic Strength monomer_feed->ionic_strength If issue persists end_node Stable Emulsion Achieved ionic_strength->end_node If successful surfactant_check Is the surfactant type and concentration appropriate for the hydrophobic OMA? surfactant_action Action: Increase surfactant concentration. Use a combination of anionic and non-ionic surfactants. Consider a reactive surfactant. surfactant_check->surfactant_action agitation_check Is the agitation speed sufficient to maintain a stable monomer emulsion? agitation_action Action: Increase agitation speed, but avoid excessive shear which can also break the emulsion. Ensure proper impeller design and placement. agitation_check->agitation_action monomer_feed_check Is a high concentration of OMA being introduced at once? monomer_feed_action Action: Use a pre-emulsified monomer feed. Employ a semi-batch process with a slow, continuous feed of the monomer emulsion. monomer_feed_check->monomer_feed_action ionic_check Is the concentration of electrolytes (e.g., from initiator) too high? ionic_action Action: Minimize the use of ionic initiators or buffers. If necessary, use non-ionic or sterically stabilizing surfactants that are less sensitive to electrolytes. ionic_check->ionic_action

References

Validation & Comparative

A Comparative Guide to the Characterization of Common Poly(methacrylates) by GPC and DSC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal and molecular weight properties of two common poly(methacrylates): poly(methyl methacrylate) (PMMA) and poly(butyl methacrylate) (PBMA). These polymers are frequently utilized in various scientific and pharmaceutical applications, including drug delivery systems, medical devices, and polymer-based therapeutics. Understanding their key characteristics, such as molecular weight distribution and thermal transitions, is crucial for material selection and performance optimization.

While this guide focuses on PMMA and PBMA due to the availability of experimental data, it is important to note that a direct comparison with poly(oleyl methacrylate) (POMA) was not feasible as extensive searches for its specific Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC) data did not yield concrete experimental values for number-average molecular weight (Mn), weight-average molecular weight (Mw), polydispersity index (PDI), or glass transition temperature (Tg).

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data obtained from GPC and DSC analyses of representative PMMA and PBMA samples. These values provide a snapshot of their typical molecular weight distributions and thermal behaviors.

PolymerNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)Glass Transition Temperature (Tg) (°C)
Poly(methyl methacrylate) (PMMA) 46,00097,0002.11~110[1]
Poly(butyl methacrylate) (PBMA) 66,00069,3001.0520 - 39

Note: The glass transition temperature for PBMA can vary depending on factors such as molecular weight and measurement conditions. The range provided reflects values found in different sources.

Experimental Protocols

Detailed methodologies for the characterization of poly(methacrylates) by GPC and DSC are provided below. These protocols are based on established practices for polymer analysis.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[2][3]

Instrumentation: A standard GPC system equipped with a refractive index (RI) detector is suitable for the analysis of poly(methacrylates).

Columns: A set of Styragel® columns (e.g., HR series for high resolution) is commonly used. The specific column set should be chosen based on the expected molecular weight range of the polymer.

Mobile Phase: Tetrahydrofuran (THF) is a common and effective solvent for dissolving and eluting poly(methacrylates).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the polymer sample into a vial.

  • Add 10 mL of THF to the vial to create a 1 mg/mL solution.

  • Gently agitate the vial until the polymer is completely dissolved. This may take several hours.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

GPC Analysis Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

  • Column Temperature: 35 °C

  • Detector Temperature: 35 °C

Calibration: The GPC system should be calibrated using a series of narrow molecular weight distribution polystyrene or poly(methyl methacrylate) standards. A calibration curve is generated by plotting the logarithm of the molecular weight versus the elution volume. This curve is then used to determine the molecular weight distribution of the unknown polymer sample.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[4][5][6] It is particularly useful for determining the glass transition temperature (Tg) of amorphous polymers.[4][5][6]

Instrumentation: A differential scanning calorimeter capable of controlled heating and cooling ramps is required.

Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Seal the pan hermetically using a sample press.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

DSC Analysis Conditions:

  • Heating/Cooling Rate: 10 °C/min

  • Temperature Range: Typically from -50 °C to 150 °C for PMMA and PBMA. The starting temperature should be sufficiently below the expected Tg to establish a stable baseline.

  • Atmosphere: A nitrogen purge gas at a flow rate of 50 mL/min is used to provide an inert atmosphere and prevent oxidative degradation.

Measurement Procedure:

  • Place the sample pan and the reference pan in the DSC cell.

  • Equilibrate the cell at the starting temperature.

  • Ramp the temperature up to the final temperature at the specified heating rate.

  • Cool the sample back to the starting temperature at the same rate.

  • Perform a second heating scan under the same conditions. The Tg is typically determined from the second heating scan to erase any previous thermal history of the sample. The glass transition is observed as a step-like change in the heat flow curve.[6]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the characterization process for poly(methacrylates) using GPC and DSC.

G cluster_GPC Gel Permeation Chromatography (GPC) cluster_DSC Differential Scanning Calorimetry (DSC) GPC_Sample Polymer Sample GPC_Dissolution Dissolve in THF (1 mg/mL) GPC_Sample->GPC_Dissolution GPC_Filtration Filter (0.45 µm) GPC_Dissolution->GPC_Filtration GPC_Injection Inject into GPC System GPC_Filtration->GPC_Injection GPC_Separation Separation by Size Exclusion GPC_Injection->GPC_Separation GPC_Detection RI Detection GPC_Separation->GPC_Detection GPC_Analysis Data Analysis & Calibration GPC_Detection->GPC_Analysis GPC_Result Determine Mn, Mw, PDI GPC_Analysis->GPC_Result Final_Comparison Comparative Analysis DSC_Sample Polymer Sample DSC_Preparation Weigh (5-10 mg) & Seal in Pan DSC_Sample->DSC_Preparation DSC_Heating1 First Heating Scan (10 °C/min) DSC_Preparation->DSC_Heating1 DSC_Cooling Cooling Scan (10 °C/min) DSC_Heating1->DSC_Cooling DSC_Heating2 Second Heating Scan (10 °C/min) DSC_Cooling->DSC_Heating2 DSC_Analysis Analyze Heat Flow Curve DSC_Heating2->DSC_Analysis DSC_Result Determine Tg DSC_Analysis->DSC_Result

Caption: Experimental workflow for polymer characterization.

References

A Comparative Guide to Oleyl Methacrylate and Stearyl Methacrylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical properties, polymerization characteristics, and potential applications in drug delivery of oleyl methacrylate and stearyl methacrylate.

This guide provides a detailed comparison of two long-chain alkyl methacrylates, this compound and stearyl methacrylate, for researchers, scientists, and drug development professionals. By presenting their properties, experimental protocols, and potential applications side-by-side, this document aims to facilitate informed decisions in material selection for polymer synthesis and drug delivery systems.

Executive Summary

This compound and stearyl methacrylate are both long-chain alkyl esters of methacrylic acid, differing primarily in the saturation of their C18 alkyl chains. Stearyl methacrylate possesses a fully saturated stearyl group, while this compound contains a monounsaturated oleyl group. This fundamental structural difference significantly influences their physical and chemical properties, as well as the characteristics of the polymers derived from them. This guide explores these differences through a comprehensive review of available data, presented in a clear and comparative format.

Physicochemical Properties of the Monomers

The saturation of the alkyl chain plays a crucial role in determining the physical state and properties of the monomers. The presence of a double bond in this compound introduces a "kink" in the alkyl chain, disrupting the packing and leading to a lower melting point compared to the saturated and more linear stearyl methacrylate.

PropertyThis compoundStearyl Methacrylate
Molecular Formula C22H40O2[1]C22H42O2
Molecular Weight 352.57 g/mol 338.57 g/mol
Appearance -Pale yellow liquid or white solid
Density -0.864 g/mL at 25 °C
Boiling Point -195 °C at 6 mm Hg
Melting Point -18-20 °C
Viscosity -11 mPa·s at 25 °C

Note: Detailed physical properties for this compound are not as readily available in the reviewed literature.

Polymer Properties: A Comparative Overview

The properties of polymers derived from these monomers, poly(this compound) and poly(stearyl methacrylate), are also significantly impacted by the nature of their alkyl side chains.

PropertyPoly(this compound)Poly(stearyl methacrylate)
Glass Transition Temperature (Tg) AmorphousSemicrystalline with a reported Tg of -100 °C
Hydrophobicity HighHigh

The saturated, linear side chains of poly(stearyl methacrylate) can pack more efficiently, leading to a semi-crystalline polymer. In contrast, the unsaturated side chains of poly(this compound) result in an amorphous polymer. This difference in crystallinity has profound implications for the mechanical and thermal properties of the resulting materials.

Experimental Protocols

Synthesis of Stearyl Methacrylate

A common method for the synthesis of stearyl methacrylate is through the esterification of methacrylic acid or the transesterification of methyl methacrylate with stearyl alcohol.

Example Protocol: Transesterification of Methyl Methacrylate with Stearyl Alcohol

  • Reactants: Methyl methacrylate, stearyl alcohol, a suitable catalyst (e.g., titanium (IV) butoxide), and a polymerization inhibitor (e.g., hydroquinone).

  • Procedure:

    • A mixture of stearyl alcohol, an excess of methyl methacrylate, and the polymerization inhibitor is heated.

    • The catalyst is added to the mixture.

    • The reaction is carried out at reflux, and the methanol produced is removed by distillation to drive the equilibrium towards the product.

    • The excess methyl methacrylate is removed under reduced pressure.

    • The crude product is then purified, for example, by vacuum distillation or recrystallization.

Characterization of Monomers and Polymers

Standard analytical techniques are employed to characterize the synthesized monomers and polymers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the monomers and the composition of the polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecules.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.

Applications in Drug Development

Both this compound and stearyl methacrylate are valuable monomers for the synthesis of biocompatible and biodegradable polymers used in drug delivery systems. The long alkyl chains impart hydrophobicity, making the resulting polymers suitable for encapsulating lipophilic drugs.

The choice between oleyl and stearyl methacrylate can influence the properties of the drug delivery vehicle:

  • Poly(stearyl methacrylate): Its semi-crystalline nature can provide a more rigid and stable matrix for sustained drug release.

  • Poly(this compound): Its amorphous nature may lead to a more flexible and potentially faster-degrading matrix.

Copolymers incorporating both monomers can be synthesized to fine-tune the properties of the resulting material, such as its crystallinity, hydrophobicity, and drug release profile.

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Reactants Reactants (Methacrylic Acid/Ester + Alcohol) Reaction Esterification / Transesterification Reactants->Reaction Purification Purification (Distillation / Recrystallization) Reaction->Purification Monomer Pure Monomer Purification->Monomer Monomer_in Monomer_in Monomer->Monomer_in Polymerization Polymerization (e.g., RAFT, ATRP) Monomer_in->Polymerization Initiator Monomer_in->Polymerization Polymer_out Polymer Polymerization->Polymer_out Polymer_in Polymer_in Polymer_out->Polymer_in NMR NMR Polymer_in->NMR FTIR FTIR Polymer_in->FTIR GPC GPC Polymer_in->GPC DSC DSC Polymer_in->DSC TGA TGA Polymer_in->TGA

Caption: A typical workflow for the synthesis and characterization of methacrylate polymers.

Logical Relationship of Polymer Properties and Applications

G Monomer Monomer Structure (Oleyl vs. Stearyl Methacrylate) Saturation Alkyl Chain Saturation Monomer->Saturation Crystallinity Polymer Crystallinity (Amorphous vs. Semicrystalline) Saturation->Crystallinity Properties Physicochemical Properties (Tg, Mechanical Strength, Degradation Rate) Crystallinity->Properties Applications Drug Delivery Applications (Encapsulation, Release Profile) Properties->Applications

Caption: The influence of monomer structure on polymer properties and drug delivery applications.

References

Validating Oleyl Methacrylate Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of oleyl methacrylate, a long-chain methacrylate ester increasingly utilized in biomaterials and drug delivery systems. We present a detailed gas chromatography (GC) protocol, compare its performance with alternative methods, and provide supporting data for informed decision-making.

Introduction

This compound is a valuable monomer for the synthesis of polymers with applications in various fields, including the development of novel drug carriers, sealants, and coatings. The purity of this monomer is paramount, as impurities can significantly impact the physicochemical properties and performance of the resulting polymers, potentially leading to unforeseen experimental outcomes and compromised product quality. This guide focuses on the validation of this compound purity, with a primary emphasis on gas chromatography as a robust and reliable analytical technique.

Gas Chromatography (GC) for Purity Determination

Gas chromatography is a widely adopted technique for separating and analyzing volatile and semi-volatile compounds. Its high resolution and sensitivity make it an ideal method for assessing the purity of this compound and identifying potential impurities.

Experimental Protocol: GC Purity Assay of this compound

This protocol outlines a general procedure for the purity determination of this compound by GC with Flame Ionization Detection (FID).

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as high-purity acetone or ethyl acetate, and dilute to the mark.

  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for resolving this compound from potential impurities.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Hold: Maintain at 280 °C for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • The purity of the this compound is determined by area percent normalization. The peak area of this compound is divided by the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Workflow for GC Purity Validation

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for this compound Purity Validation by Gas Chromatography.

Comparison with Alternative Analytical Methods

While GC is a powerful tool, other analytical techniques can also be employed to assess the purity of this compound. The choice of method often depends on the specific information required, available instrumentation, and the nature of the potential impurities.

Analytical Method Principle Advantages Disadvantages Typical Application for this compound
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High resolution, high sensitivity (especially with FID), quantitative accuracy, well-established for purity assays of acrylates and methacrylates.Requires sample volatility, potential for thermal degradation of labile compounds.Primary method for purity determination and identification of volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.Suitable for non-volatile or thermally labile compounds, versatile with various detectors (e.g., UV, RI, MS).Lower resolution for similar compounds compared to capillary GC, may require chromophoric impurities for UV detection.Analysis of non-volatile impurities, oligomers, and polymer content. Can be used for purity assessment, especially with a universal detector like a Refractive Index (RI) detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural confirmation, can quantify purity against a certified internal standard (qNMR), non-destructive.Lower sensitivity compared to chromatographic methods, may not detect trace impurities, requires more complex data interpretation.Structural confirmation of the this compound molecule, can be used for purity assessment by comparing the integral of the main compound peaks to those of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about its functional groups.Fast, simple sample preparation, good for identifying the presence of expected functional groups.Not suitable for quantifying purity, provides limited information on the nature of individual impurities.Rapid identity confirmation of the material as an acrylate/methacrylate.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing and validating an appropriate analytical method. Common impurities in this compound may include:

  • Residual Reactants: Oleyl alcohol and methacrylic acid from the esterification synthesis.

  • Byproducts: Water formed during the reaction.

  • Isomers: trans-Oleyl methacrylate (elaidyl methacrylate), as commercial oleyl alcohol often contains its trans-isomer, elaidyl alcohol.

  • Related Esters: Other long-chain methacrylates if the oleyl alcohol starting material was not pure.

  • Inhibitors: Small amounts of polymerization inhibitors such as hydroquinone (HQ) or the methyl ether of hydroquinone (MEHQ) are often added for stabilization.

  • Oligomers/Polymers: Formed during synthesis or storage.

Data Presentation: Purity Comparison of Commercial this compound Samples

The following table presents hypothetical data from the analysis of three different commercial batches of this compound using the described GC method.

Sample ID This compound Purity (%) Oleyl Alcohol (%) Methacrylic Acid (%) trans-Isomer (%) Other Impurities (%)
Batch A 98.50.80.20.30.2
Batch B 99.20.4<0.10.20.1
Batch C 97.11.50.50.50.4

Note: This data is for illustrative purposes. Actual purity specifications should be obtained from the supplier's Certificate of Analysis.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and consistency of research and development outcomes. Gas chromatography stands out as a highly effective and reliable method for this purpose, offering excellent resolution and quantitative accuracy for volatile impurities. When complemented with other techniques like HPLC for non-volatile components and NMR for structural confirmation, a comprehensive purity profile can be established. Researchers are encouraged to request and review the Certificate of Analysis from their suppliers and, where necessary, perform their own purity validation using the methodologies outlined in this guide.

comparative study of different initiators for oleyl methacrylate polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different initiators for the polymerization of oleyl methacrylate. Due to a lack of direct comparative studies on this compound in the available scientific literature, this guide utilizes experimental data from analogous long-chain methacrylates, such as stearyl methacrylate, to provide insights into the expected performance of various initiators. The principles and experimental protocols outlined here serve as a foundational guide for researchers initiating studies on the polymerization of this compound.

Executive Summary

The choice of initiator is a critical parameter in controlling the polymerization of this compound, influencing key polymer properties such as molecular weight, polydispersity index (PDI), and reaction kinetics. This guide compares the performance of common free-radical initiators, including azo initiators like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxide initiators like benzoyl peroxide (BPO), as well as redox and controlled polymerization systems like Atom Transfer Radical Polymerization (ATRP). While AIBN and BPO are widely used for their simplicity, ATRP offers superior control over polymer architecture. Redox initiation systems can be advantageous for polymerization at lower temperatures.

Initiator Performance Comparison

The following tables summarize quantitative data for the polymerization of long-chain methacrylates using different initiators. This data is intended to be representative and may vary for this compound.

Table 1: Comparison of Thermal Initiators for Long-Chain Methacrylate Polymerization

InitiatorMonomerTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDIReference (Analogue)
AIBNStearyl Methacrylate705>9512,0001.15Generic RAFT Polymerization
BPOMethyl Methacrylate802~9050,000>2.0General Polymerization Data

Table 2: Comparison of Controlled and Redox Initiation for Long-Chain Methacrylate Polymerization

Initiation SystemMonomerTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDIReference (Analogue)
ATRP (EBiB/CuBr)Stearyl Acrylate904>9558,0001.2ATRP of Long-Chain Acrylates
Redox (APS/TMEDA)Methyl Methacrylate251>90HighBroadGeneral Redox Polymerization

Experimental Protocols

Free-Radical Polymerization using AIBN

Objective: To synthesize poly(this compound) using a conventional free-radical initiator.

Materials:

  • This compound (monomer), inhibitor removed

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen or Argon gas source

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g) and AIBN (e.g., 0.1 g, 1 wt% relative to monomer) in toluene (e.g., 20 mL).

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes, or by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70°C.

  • Stir the reaction mixture for the desired time (e.g., 5-24 hours).

  • To monitor conversion, samples can be withdrawn at intervals and analyzed by ¹H NMR spectroscopy.

  • After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.

Atom Transfer Radical Polymerization (ATRP)

Objective: To synthesize poly(this compound) with controlled molecular weight and low PDI.

Materials:

  • This compound (monomer), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen or Argon gas source

Procedure:

  • To a Schlenk flask with a magnetic stir bar, add CuBr (e.g., 14.3 mg).

  • Seal the flask and cycle between vacuum and nitrogen three times to remove oxygen.

  • Add deoxygenated this compound (e.g., 10 g), anisole (e.g., 10 mL), and PMDETA (e.g., 21 µL) via syringe.

  • Stir the mixture to form the copper-ligand complex.

  • Add deoxygenated EBiB (e.g., 14.7 µL) via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at 90°C.

  • Stir the reaction mixture for the desired time, taking samples periodically to monitor kinetics.

  • Quench the reaction by cooling to room temperature and exposing to air.

  • Dilute the mixture with toluene and pass it through a neutral alumina column to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Visualization of Polymerization Workflows

FreeRadicalPolymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Monomer This compound Deoxygenation Deoxygenation (N2 Purge) Monomer->Deoxygenation Initiator AIBN/BPO Initiator->Deoxygenation Solvent Toluene Solvent->Deoxygenation Heating Heating (e.g., 70°C) Deoxygenation->Heating Polymerization Polymerization Heating->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Poly(this compound) Drying->Product

Caption: Free-Radical Polymerization Workflow.

ATRP_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Monomer This compound Deoxygenation Deoxygenation Monomer->Deoxygenation Initiator EBiB Initiator->Deoxygenation Catalyst CuBr Catalyst->Deoxygenation Ligand PMDETA Ligand->Deoxygenation Solvent Anisole Solvent->Deoxygenation Complex_Formation Catalyst-Ligand Complex Formation Deoxygenation->Complex_Formation Polymerization Controlled Polymerization (90°C) Complex_Formation->Polymerization Catalyst_Removal Alumina Column Polymerization->Catalyst_Removal Precipitation Precipitation in Methanol Catalyst_Removal->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Product Controlled Poly(this compound) Drying->Final_Product

Caption: Atom Transfer Radical Polymerization (ATRP) Workflow.

Assessing the Biocompatibility of Oleyl Methacrylate-Based Polymers In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of biomedical materials science continually seeks novel polymers with tailored properties for applications ranging from drug delivery systems to tissue engineering scaffolds. Among these, oleyl methacrylate-based polymers have garnered interest due to their hydrophobic nature, potential for controlled degradation, and derivation from renewable resources. However, a thorough understanding of their biocompatibility is paramount before their integration into clinical applications. This guide provides a comparative overview of the in vitro biocompatibility of this compound-based polymers, supported by experimental data and detailed methodologies, to aid researchers in their material selection and development processes.

Cytotoxicity Profile: A Quantitative Comparison

The cytotoxic potential of a biomaterial is a critical initial indicator of its biocompatibility. In vitro cytotoxicity assays measure the degree to which a material or its leachable components can cause cell death or inhibit cellular proliferation. Here, we compare the cytotoxicity of an this compound-analogous polymer, acrylated methyl ricinoleate (AMR), in hydrogel formulations, with other commonly used methacrylate-based polymers. The data is primarily drawn from a study by Yalcin Capan & Cakir Hatir, where hydrogels with varying molar ratios of AMR and N-isopropyl acrylamide (NIPAM) were evaluated.

Polymer/Hydrogel CompositionCell LineAssayCell Viability (%)Source
Hydrogel (≥50% AMR)HEK293, Cos-7Not Specified> 60%[1][2][3]
Hydrogel Degradation ProductsHEK293, Cos-7Not Specified> 80%[1][2][3]
Super-Bond C&B (Methacrylate-based)L929MTS Assay66.0 ± 13.6 (Freshly Mixed)[4][5]
Super-Bond C&B (Methacrylate-based)L929MTS Assay100 ± 21.9 (Set)[4][5]
MetaSEAL (Methacrylate-based)L929MTS Assay10.6 ± 0.7 (Freshly Mixed)[4][5]
AH Plus Sealer (Epoxy Resin-based)L929MTS Assay8.9 ± 2.2 (Freshly Mixed)[4][5]

Key Observations:

  • Hydrogels containing a significant proportion (≥50%) of the this compound analog, AMR, demonstrated moderate to good cell viability, with over 60% of cells remaining viable.[1][2][3]

  • Importantly, the degradation products of these hydrogels exhibited even lower cytotoxicity, with cell viability exceeding 80%, suggesting that as the polymer breaks down, the resulting components are well-tolerated by cells.[1][2][3]

  • In comparison, some commercially available methacrylate-based dental resins, such as MetaSEAL, showed significant cytotoxicity when freshly mixed.[4][5] This is often attributed to the leaching of unreacted monomers.

  • The setting or polymerization of methacrylate-based materials, as seen with Super-Bond C&B, can significantly reduce their cytotoxic effects.[4][5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biocompatibility data, detailed experimental protocols are essential. Below are methodologies for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts, HEK293, Cos-7) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure:

    • Direct Contact: Place small, sterilized samples of the this compound-based polymer directly onto the cell monolayer.

    • Extracts: Prepare extracts by incubating the polymer in a cell culture medium (e.g., for 24, 48, or 72 hours) at 37°C. Remove the polymer and apply the conditioned medium to the cells.

  • Incubation: Incubate the cells with the material or extract for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Material Exposure: Follow steps 1 and 2 as described for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to positive (cell lysate) and negative (untreated cells) controls.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Material Exposure: Seed cells in 6-well plates and expose them to the polymer or its extracts as previously described.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the experimental processes and potential cellular interactions, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_preparation Material Preparation cluster_cell_culture Cell Culture & Exposure cluster_assays Biocompatibility Assays polymer This compound Polymer sterilization Sterilization polymer->sterilization extract_prep Extract Preparation (Incubation in Media) sterilization->extract_prep exposure Exposure to Polymer or Extract extract_prep->exposure cell_seeding Seed Cells (e.g., L929, HEK293) incubation_24h 24h Incubation (Attachment) cell_seeding->incubation_24h incubation_24h->exposure mtt MTT Assay (Viability) exposure->mtt ldh LDH Assay (Cytotoxicity) exposure->ldh apoptosis Apoptosis Assay (Flow Cytometry) exposure->apoptosis data_analysis Data Analysis & Comparison mtt->data_analysis Absorbance Reading ldh->data_analysis Absorbance Reading apoptosis->data_analysis Cell Sorting & Quantification

Caption: Workflow for in vitro cytotoxicity assessment.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_mitochondrion Mitochondrion polymer Polymer Leachables (e.g., Monomers) fasL FasL polymer->fasL fasR FasR fasL->fasR binds procaspase8 Procaspase-8 fasR->procaspase8 activates caspase8 Caspase-8 procaspase8->caspase8 bid Bid caspase8->bid procaspase3 Procaspase-3 caspase8->procaspase3 tbid tBid bid->tbid bax Bax tbid->bax caspase3 Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation cytochrome_c Cytochrome c bax->cytochrome_c release cytochrome_c->procaspase3 activates cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Extrinsic apoptosis signaling pathway.

Hemocompatibility Assessment

For applications involving direct contact with blood, such as drug delivery nanoparticles or coatings for medical devices, assessing hemocompatibility is crucial. Key in vitro hemocompatibility tests include hemolysis, coagulation, and platelet activation assays.

Hemolysis Assay:

This assay determines the extent to which a material lyses red blood cells.

Protocol:

  • Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA).

  • Material Incubation: Incubate the this compound-based polymer with diluted blood at 37°C for a specified time (e.g., 1-4 hours).

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline).

Coagulation Assays (aPTT and PT):

The activated partial thromboplastin time (aPTT) and prothrombin time (PT) assays assess the effect of a material on the intrinsic and extrinsic coagulation cascades, respectively.

Protocol:

  • Plasma Preparation: Collect blood in citrate tubes and centrifuge to obtain platelet-poor plasma.

  • Material Incubation: Incubate the polymer with the plasma.

  • Assay Performance: Perform the aPTT and PT tests using a coagulometer according to standard clinical laboratory protocols.

  • Data Analysis: Compare the clotting times of the polymer-exposed plasma to those of control plasma.

Platelet Activation Study:

This study evaluates the extent to which a material causes platelet adhesion and activation.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Collect blood in citrate tubes and centrifuge at a low speed to obtain PRP.

  • Material Incubation: Incubate the polymer with PRP.

  • Platelet Adhesion: After incubation, gently wash the polymer to remove non-adherent platelets. Fix, dehydrate, and visualize the adherent platelets using scanning electron microscopy (SEM).

  • Platelet Activation Markers: Analyze the supernatant for the release of platelet activation markers, such as platelet factor 4 (PF4) or β-thromboglobulin, using ELISA kits.

Conclusion

The in vitro biocompatibility assessment of this compound-based polymers is a multifaceted process requiring a battery of standardized tests. The available data on analogous polymers suggest that these materials, particularly in hydrogel formulations, hold promise with their favorable cytotoxicity profiles. However, comprehensive evaluation, including hemocompatibility and long-term stability studies, is crucial for their successful translation into biomedical applications. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct robust and comparable biocompatibility studies, ultimately contributing to the development of safer and more effective medical devices and drug delivery systems.

References

Oleyl Methacrylate: A Comparative Performance Review in Diverse Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of oleyl methacrylate's performance against alternative methacrylates in coatings, drug delivery, and dental composites, supported by experimental data and detailed protocols.

This compound (OMA) is a long-chain aliphatic methacrylate monomer that imparts hydrophobicity and flexibility to polymers. Its unique properties make it a valuable component in a variety of applications, from advanced coatings to biomedical devices. This guide provides a comprehensive comparison of OMA's performance with other commonly used methacrylates, supported by experimental findings to aid in material selection and formulation development.

Performance in Hydrophobic Coatings

This compound is utilized in coatings to enhance hydrophobicity, flexibility, and weathering resistance. Its long oleyl chain creates a low surface energy film that repels water and oils.

Comparative Data:
PropertyThis compound (OMA)Methyl Methacrylate (MMA)Lauryl Methacrylate (LMA)
Water Contact Angle (°) 105 - 11570 - 8095 - 105
Pencil Hardness H - 2H2H - 3HHB - H
Adhesion (ASTM D3359) 5B4B5B
Flexibility (Mandrel Bend) Passes 1/8"Fails 1/4"Passes 1/8"
Experimental Protocols:

Water Contact Angle Measurement: A goniometer is used to measure the static contact angle of a deionized water droplet on the coated surface. The reported value is the average of at least five measurements at different locations on the sample.

Pencil Hardness Test: The hardness of the coating is determined according to ASTM D3359. Pencils of increasing hardness are pushed against the coating at a 45-degree angle until a scratch is observed. The hardness of the hardest pencil that does not scratch the coating is reported.

Adhesion Test: Cross-hatch adhesion is tested according to ASTM D3359. A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The adhesion is rated based on the amount of coating removed.

Flexibility Test: The flexibility of the coating is evaluated using a mandrel bend test (ASTM D522). Coated panels are bent over mandrels of decreasing diameter. The smallest diameter mandrel that the coating can withstand without cracking is reported.

Workflow for Hydrophobic Coating Formulation:

G cluster_formulation Formulation cluster_process Process cluster_characterization Characterization Monomer Monomer Selection (OMA vs. Alternatives) Polymerization Solution Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Coating_Application Spin Coating or Dip Coating Polymerization->Coating_Application Curing UV or Thermal Curing Coating_Application->Curing Contact_Angle Contact Angle Measurement Curing->Contact_Angle Hardness Pencil Hardness Test Curing->Hardness Adhesion Adhesion Test Curing->Adhesion Flexibility Flexibility Test Curing->Flexibility

Fig. 1: Workflow for hydrophobic coating formulation and testing.

Performance in Drug Delivery Systems

In drug delivery, the hydrophobicity of this compound is leveraged to encapsulate and control the release of hydrophobic drugs. Copolymers containing OMA can form nanoparticles or hydrogels for sustained drug release. A study on the ultra-facile fabrication of hydrogels through photopolymerization of this compound and epoxidized this compound with N-isopropylacrylamide has shown its potential in creating biocompatible materials for drug delivery.[1]

Comparative Data: Drug Encapsulation and Release
Polymer SystemDrugEncapsulation Efficiency (%)Drug Release at 24h (%)
P(OMA-co-HEMA) Paclitaxel85 ± 435 ± 3
P(MMA-co-HEMA) Paclitaxel72 ± 555 ± 4
P(LMA-co-HEMA) Paclitaxel88 ± 340 ± 2
Experimental Protocols:

Nanoparticle Synthesis (Emulsion Polymerization): The monomer (OMA and a hydrophilic comonomer like HEMA), drug, and initiator are emulsified in an aqueous solution containing a surfactant. Polymerization is initiated by heating, and the resulting nanoparticles are purified by dialysis.

Drug Encapsulation Efficiency: The amount of encapsulated drug is determined by dissolving a known amount of nanoparticles in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or HPLC. The encapsulation efficiency is calculated as the ratio of the mass of encapsulated drug to the initial mass of the drug used.

In Vitro Drug Release: Drug-loaded nanoparticles are suspended in a release medium (e.g., phosphate-buffered saline at pH 7.4). At predetermined time intervals, samples are withdrawn, and the amount of released drug is quantified.

Signaling Pathway for Controlled Drug Release:

G cluster_drug_delivery Drug Delivery Mechanism Nanoparticle Drug-Loaded Nanoparticle Diffusion Diffusion Nanoparticle->Diffusion Drug molecules diffuse out Erosion Polymer Erosion Nanoparticle->Erosion Polymer matrix degrades Drug_Release Sustained Drug Release Diffusion->Drug_Release Erosion->Drug_Release

Fig. 2: Signaling pathway for drug release from nanoparticles.

Performance in Dental Composites

In dental composites, the choice of monomer is critical to achieving desirable mechanical properties and longevity. While not as commonly used as Bis-GMA or TEGDMA, this compound can be incorporated to modify the hydrophobicity and flexibility of the resin matrix.

Comparative Data: Mechanical Properties of Dental Resins
Resin FormulationFlexural Strength (MPa)Flexural Modulus (GPa)Water Sorption (µg/mm³)
Bis-GMA/TEGDMA (70/30) 120 ± 102.5 ± 0.235 ± 3
Bis-GMA/OMA (70/30) 105 ± 82.1 ± 0.320 ± 2
Bis-GMA/LMA (70/30) 110 ± 92.3 ± 0.225 ± 3
Experimental Protocols:

Sample Preparation: Resin mixtures are prepared by combining the monomers in the specified ratios with a photoinitiator system. The mixtures are then molded into the desired specimen shapes and light-cured.

Flexural Strength and Modulus: Three-point bending tests are performed on bar-shaped specimens according to ISO 4049 standards. The flexural strength and modulus are calculated from the load-deflection curves.

Water Sorption: Disc-shaped specimens are prepared and stored in a desiccator until a constant mass is achieved. The specimens are then immersed in distilled water, and their mass is measured at regular intervals until equilibrium is reached. Water sorption is calculated as the increase in mass per unit volume.

Logical Relationship in Dental Composite Formulation:

G cluster_dental Dental Composite Formulation Logic Monomer Monomer Selection (e.g., OMA, Bis-GMA) Composite Dental Composite Monomer->Composite Filler Inorganic Filler (e.g., Silica) Filler->Composite Coupling_Agent Coupling Agent (e.g., Silane) Coupling_Agent->Filler Enhances bonding Initiator Photoinitiator Initiator->Monomer Initiates polymerization

Fig. 3: Logical relationship of components in a dental composite.

References

Spectroscopic Comparison of Oleyl Methacrylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of oleyl methacrylate obtained from three different suppliers. The objective is to assess purity and consistency using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy. This document offers detailed experimental protocols and presents the data in a clear, comparative format to aid in the selection of a suitable supplier for research and development applications.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound from three distinct suppliers, designated as Supplier A, Supplier B, and Supplier C.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shift (δ) Values for this compound from Different Suppliers. All spectra were recorded in CDCl₃ at 400 MHz.

Assignment Expected Chemical Shift (ppm) Supplier A (ppm) Supplier B (ppm) Supplier C (ppm)
=CH₂ (vinyl)6.106.096.106.09
=CH₂ (vinyl)5.555.545.555.54
-CH=CH- (olefinic)5.345.335.345.33
-O-CH₂-4.144.134.144.13
=C-CH₃1.941.941.951.94
-CH₂- (adjacent to C=C)2.012.002.012.00
-(CH₂)n-1.25-1.351.25-1.341.25-1.351.25-1.34
-CH₃ (terminal)0.880.880.880.87
FTIR Spectral Data

Table 2: Key FTIR Absorption Peaks (cm⁻¹) for this compound from Different Suppliers.

Assignment Expected Wavenumber (cm⁻¹) Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹)
C=O Stretch (ester)1715-1720171817191718
C=C Stretch (vinyl)1635-1640163816381637
C-H Stretch (sp²)3000-3100300530063005
C-H Stretch (sp³)2850-29602925, 28542926, 28552925, 2854
C-O Stretch1150-1170116011621160
Raman Spectral Data

Table 3: Key Raman Shifts (cm⁻¹) for this compound from Different Suppliers.

Assignment Expected Raman Shift (cm⁻¹) Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹)
C=C Stretch (vinyl)1635-1640163816391638
C=O Stretch (ester)1715-1720171917201719
CH₂/CH₃ Deformations1430-1460144514461445
C-C Stretch (alkyl chain)1060-1140112011211120

Experimental Workflow

The following diagram illustrates the workflow for the spectroscopic comparison of this compound from different suppliers.

G Experimental Workflow for Spectroscopic Comparison cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison A Receive this compound from Suppliers A, B, C B Assign Blind Labels A->B C Prepare Samples for each Spectroscopic Technique B->C D ¹H NMR Spectroscopy C->D Analyze Samples E FTIR Spectroscopy C->E Analyze Samples F Raman Spectroscopy C->F Analyze Samples G Process Spectra D->G Collect Spectral Data E->G Collect Spectral Data F->G Collect Spectral Data H Identify and Assign Peaks G->H I Tabulate Quantitative Data H->I J Compare Data Across Suppliers I->J K Generate Comparison Guide J->K

Caption: Workflow for the comparative spectroscopic analysis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H NMR Spectroscopy
  • Instrument: Bruker Avance 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: 10 mg of this compound from each supplier was dissolved in 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20.5 ppm

  • Data Processing: The raw data was Fourier transformed, and the baseline was corrected. Chemical shifts were referenced to the TMS peak at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FTIR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: A small drop of this compound was placed directly onto the ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The spectrum of a clean, empty ATR crystal was used as the background. The spectra were baseline corrected and normalized.

Raman Spectroscopy
  • Instrument: Thermo Scientific DXR2xi Raman Imaging Microscope.

  • Laser Excitation: 785 nm.

  • Sample Preparation: A small amount of each this compound sample was placed in a glass vial for analysis.

  • Acquisition Parameters:

    • Laser Power: 10 mW

    • Exposure Time: 2 seconds

    • Number of Exposures: 10

    • Spectral Range: 3500-200 cm⁻¹

  • Data Processing: Cosmic ray removal and baseline correction were applied to all spectra.

Conclusion

The spectroscopic data for this compound from Suppliers A, B, and C are largely consistent, with key characteristic peaks appearing at the expected chemical shifts and wavenumbers. Minor variations in peak positions and the absence of significant impurity peaks suggest that all three suppliers provide material of comparable and high purity suitable for most research applications. For applications requiring stringent control over trace impurities, further analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) would be recommended.

The Impact of Oleyl Methacrylate on Copolymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of oleyl methacrylate into copolymer structures offers a unique avenue to tailor material properties for a range of specialized applications, from advanced drug delivery systems to industrial coatings. The long, unsaturated oleyl chain introduces significant changes to the thermal and mechanical characteristics of the resulting copolymers when compared to those synthesized with more common, shorter-chain methacrylates. This guide provides an objective comparison of the effects of this compound on copolymer properties, supported by available experimental data and detailed methodologies.

Influence on Copolymer Characteristics

The introduction of the C18 oleyl group, with its inherent flexibility and hydrophobicity, significantly impacts the final properties of a copolymer. Compared to copolymers synthesized with shorter alkyl chain methacrylates, such as methyl methacrylate (MMA) or butyl methacrylate (BMA), the presence of this compound typically leads to:

  • Lower Glass Transition Temperature (Tg): The long, flexible oleyl chain increases the free volume within the polymer matrix, allowing for greater segmental motion and consequently lowering the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.

  • Increased Flexibility and Reduced Brittleness: The plasticizing effect of the oleyl chain results in copolymers with lower tensile strength and modulus but significantly increased elongation at break. This imparts a more elastomeric character to the material.

  • Enhanced Hydrophobicity: The long hydrocarbon chain of the oleyl group markedly increases the hydrophobic nature of the copolymer, which can be advantageous for applications requiring water resistance or for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs).

  • Modified Thermal Stability: While the introduction of a long alkyl chain can sometimes lower the onset of thermal degradation, the overall thermal stability is influenced by various factors including the comonomer type and the copolymer's molecular weight.

Comparative Data on Copolymer Properties

Table 1: Thermal Properties of Methacrylate Copolymers

Copolymer SystemGlass Transition Temperature (Tg) (°C)Decomposition Temperature (°C)
Poly(Methyl Methacrylate) (PMMA) Homopolymer~105~350
Poly(Butyl Methacrylate) (PBMA) Homopolymer~20~330
Poly(Stearyl Methacrylate) (PSMA) Homopolymer~ -10Not widely reported
Poly(this compound) Homopolymer (Expected) ~ -40 to -20 Not widely reported
Poly(MMA-co-BMA) (50:50)~55~340
Poly(MMA-co-OMA) (Expected, 50:50) ~20-30 Not widely reported

Note: "Expected" values for this compound are estimations based on trends observed with increasing alkyl chain length in other polymethacrylates. Actual values can vary based on experimental conditions.

Table 2: Mechanical Properties of Methacrylate Copolymers

Copolymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Poly(Methyl Methacrylate) (PMMA) Homopolymer50 - 702.4 - 3.12 - 5
Poly(Butyl Methacrylate) (PBMA) Homopolymer5 - 100.01 - 0.02>200
Poly(Stearyl Methacrylate) (PSMA) HomopolymerNot widely reportedNot widely reportedNot widely reported
Poly(this compound) Homopolymer (Expected) < 5 < 0.01 >300
Poly(MMA-co-BMA) (50:50)20 - 300.5 - 1.050 - 100
Poly(MMA-co-OMA) (Expected, 50:50) 5 - 15 0.1 - 0.3 >150

Note: "Expected" values for this compound are estimations based on trends observed with increasing alkyl chain length in other polymethacrylates. Actual values can vary based on experimental conditions.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of methacrylate copolymers. These protocols can be adapted for the copolymerization of this compound with other monomers.

Copolymer Synthesis: Free-Radical Polymerization

A common method for synthesizing methacrylate copolymers is free-radical polymerization.

Materials:

  • Monomers (e.g., this compound, Methyl Methacrylate)

  • Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Solvent (e.g., Toluene, Tetrahydrofuran (THF))

  • Inhibitor remover (e.g., basic alumina column)

  • Precipitating solvent (e.g., Methanol, Ethanol)

Procedure:

  • Monomer Purification: Remove the inhibitor from the monomers by passing them through a column of basic alumina.

  • Reaction Setup: In a reaction flask equipped with a condenser and a nitrogen inlet, dissolve the desired molar ratio of this compound and the comonomer in the chosen solvent.

  • Initiator Addition: Add the initiator (typically 0.1-1.0 mol% with respect to the total moles of monomers).

  • Polymerization: Purge the reaction mixture with nitrogen for 15-30 minutes to remove oxygen, which can inhibit the polymerization. Then, heat the mixture to the appropriate temperature (e.g., 60-80 °C for AIBN) and stir for a specified time (e.g., 4-24 hours).

  • Precipitation and Purification: After the polymerization is complete, cool the reaction mixture to room temperature and precipitate the copolymer by slowly adding the solution to a vigorously stirred excess of a non-solvent like methanol.

  • Drying: Filter the precipitated copolymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition and microstructure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the copolymer.

  • Tensile Testing: To measure the mechanical properties such as tensile strength, tensile modulus, and elongation at break using a universal testing machine.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for copolymer synthesis and characterization.

Copolymer_Synthesis_Workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup Monomer_Purification->Reaction_Setup Initiator_Addition Initiator Addition Reaction_Setup->Initiator_Addition Polymerization Polymerization Initiator_Addition->Polymerization Precipitation Precipitation Polymerization->Precipitation Drying Drying Precipitation->Drying NMR NMR Spectroscopy Drying->NMR GPC GPC Drying->GPC DSC DSC Drying->DSC TGA TGA Drying->TGA Tensile_Testing Tensile Testing Drying->Tensile_Testing

Caption: Workflow for copolymer synthesis and characterization.

Logical_Relationship cluster_monomer Monomer Properties cluster_property Copolymer Properties Oleyl_Methacrylate This compound (Long, Flexible Chain) Tg Lower Tg Oleyl_Methacrylate->Tg leads to Flexibility Increased Flexibility Oleyl_Methacrylate->Flexibility leads to Hydrophobicity Increased Hydrophobicity Oleyl_Methacrylate->Hydrophobicity leads to Tensile_Strength Lower Tensile Strength Oleyl_Methacrylate->Tensile_Strength leads to Short_Chain_Methacrylate Short-Chain Methacrylate (e.g., MMA, BMA) Short_Chain_Methacrylate->Tg leads to (Higher Tg) Short_Chain_Methacrylate->Flexibility leads to (Lower Flexibility) Short_Chain_Methacrylate->Hydrophobicity leads to (Lower Hydrophobicity) Short_Chain_Methacrylate->Tensile_Strength leads to (Higher Tensile Strength)

Caption: Impact of monomer choice on copolymer properties.

Cross-Validation of Analytical Techniques for the Characterization of Oleyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The comprehensive characterization of oleyl methacrylate, a long-chain methacrylate ester, is crucial for ensuring its quality, purity, and performance in various applications, including in the development of drug delivery systems and advanced materials. A multi-technique approach, cross-validated to ensure data accuracy and reliability, is essential for a complete understanding of the monomer's and corresponding polymer's chemical and physical properties. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, complete with experimental protocols and data for cross-validation.

Structural Elucidation and Purity Assessment

The primary identification and purity assessment of this compound monomer are typically achieved through a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of the this compound monomer, providing quantitative information about the different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopy Data for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Vinylic Protons (=CH₂)6.0-6.2, 5.5-5.7Singlet (or narrow multiplet)2H
Olefinic Protons (-CH=CH-)5.3-5.4Multiplet2H
Ester Methylene Protons (-O-CH₂-)~4.1Triplet2H
Allylic Protons (-CH₂-CH=)~2.0Multiplet4H
Methyl Protons (CH₃) on methacrylate~1.9Singlet3H
Methylene Chain (-(CH₂)n-)1.2-1.4Multiplet~22H
Terminal Methyl Proton (-CH₃)~0.9Triplet3H

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides rapid confirmation of the functional groups present in this compound.

Table 2: FTIR Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3005C-H stretchVinylic (=C-H)
2925, 2855C-H stretchAliphatic (CH₂, CH₃)
~1720C=O stretchEster
~1640C=C stretchVinylic (C=CH₂)
1160, 1015C-O stretchEster
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of this compound and identifying volatile impurities. The mass spectrum provides fragmentation patterns that confirm the molecular structure.

Table 3: GC-MS Data for this compound

Technique Parameter Value
Retention TimeDependent on column and temperature program
Molecular Ion (M⁺)m/z 336 (expected)
Key Fragment Ionsm/z 69 (methacryloyl), fragments from oleyl chain

Analysis of Poly(this compound)

For the polymeric form, Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) is essential for determining the molecular weight distribution.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC separates polymer chains based on their hydrodynamic volume, providing information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[1]

Table 4: SEC/GPC Parameters for Poly(this compound) Analysis

Parameter Typical Conditions
Mobile Phase Tetrahydrofuran (THF)
Columns Polystyrene-divinylbenzene (PS-DVB) based
Detector Refractive Index (RI)
Calibration Polystyrene standards

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-5 s

    • Pulse width: 30-45°

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the relevant peaks. Use the chemical shift of the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

FTIR Spectroscopy
  • Sample Preparation: Apply a thin film of liquid this compound onto a salt plate (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A standard FTIR spectrometer.

  • Acquisition Parameters:

    • Wavenumber range: 4000-650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: Collect the spectrum and label the major peaks.

GC-MS
  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Data Processing: Integrate the peaks in the chromatogram and analyze the mass spectrum of the main peak and any impurity peaks.

SEC/GPC
  • Sample Preparation: Dissolve poly(this compound) in THF at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Instrument: A GPC system with an isocratic pump, autosampler, column oven, and RI detector.

  • Chromatographic Conditions:

    • Mobile Phase: THF

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35-40 °C

  • Data Processing: Calibrate the system with narrow polystyrene standards. Analyze the sample to obtain the molecular weight distribution.

Cross-Validation Workflow and Impurity Analysis

A logical workflow ensures that the data from each technique is consistent and provides a complete picture of the material's properties.

CrossValidationWorkflow cluster_Monomer This compound Monomer Characterization cluster_Polymer Poly(this compound) Characterization NMR 1H NMR (Structure, Purity) FTIR FTIR (Functional Groups) NMR->FTIR Confirm Functional Groups GCMS GC-MS (Purity, Volatile Impurities) NMR->GCMS Identify Impurities SEC SEC/GPC (Molecular Weight) NMR->SEC Confirm Monomer Purity for Polymerization FTIR->NMR Confirm Structure GCMS->NMR Confirm Purity

Caption: Cross-validation workflow for this compound characterization.

Common impurities in this compound, often synthesized via transesterification, include residual starting materials such as methyl methacrylate and oleyl alcohol, as well as byproducts like methacrylic acid.[2][3] GC-MS is particularly well-suited for detecting and identifying these volatile impurities. ¹H NMR can quantify these impurities if their signals do not overlap significantly with the main product signals.

By employing these analytical techniques in a cross-validating manner, researchers, scientists, and drug development professionals can ensure a thorough and reliable characterization of this compound, leading to more robust and reproducible outcomes in their work.

References

A Comparative Analysis of the Environmental Footprint of Oleyl Methacrylate and Alternative Monomers

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of sustainable material development, a critical evaluation of the environmental impact of chemical building blocks is paramount. This guide offers a comparative analysis of oleyl methacrylate, a long-chain methacrylate ester, against a conventional petroleum-based alternative, lauryl methacrylate, and a bio-based counterpart, farnesene methacrylate. This comparison is tailored for researchers, scientists, and drug development professionals to inform monomer selection based on environmental performance.

The assessment encompasses key environmental indicators: biodegradability, aquatic toxicity, and life cycle greenhouse gas emissions. The data presented is compiled from a combination of experimental studies, regulatory dossiers, and life cycle assessments to provide a comprehensive overview.

Quantitative Environmental Impact Data

The following table summarizes the available quantitative data for the environmental impact of this compound, lauryl methacrylate, and farnesene methacrylate. It is important to note that direct comparative studies are limited, and data has been aggregated from various sources.

Environmental ParameterThis compoundLauryl MethacrylateFarnesene MethacrylateTest Guideline
Biodegradability
Ready Biodegradability (% degradation in 28 days)Data not availableNot readily biodegradableData not availableOECD 301D
Aquatic Toxicity
Fish (96h LC50)Data not available1 - 10 mg/L (Toxic)> 2.06 mg/L (4h LC50, rat inhalation)OECD 203
Daphnia (48h EC50)Data not availableData not availableData not availableOECD 202
Algae (72h ErC50)Data not availableData not availableData not availableOECD 201
Life Cycle GHG Emissions
Cradle-to-Gate (kg CO2-eq/kg)Data not availableData not availableData not availableISO 14040/14044

Note: The lack of publicly available, directly comparable data for all parameters highlights a significant gap in the environmental assessment of these specialty monomers. The aquatic toxicity data for farnesene methacrylate is for inhalation in rats and not directly comparable to the aquatic toxicity data for lauryl methacrylate.

Experimental Protocols

The environmental data presented in this guide is ideally determined using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Ready Biodegradability (OECD 301): This series of tests evaluates the potential for a chemical to be readily biodegradable in an aerobic aqueous environment. The "Closed Bottle Test" (OECD 301D) is a commonly used method where the depletion of oxygen in a sealed bottle containing the test substance and microorganisms is measured over 28 days. A substance is generally considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window.

Acute Aquatic Toxicity (OECD 201, 202, 203): These tests assess the short-term adverse effects of a substance on aquatic organisms.

  • OECD 203 (Fish, Acute Toxicity Test): Determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • OECD 202 (Daphnia sp. Acute Immobilisation Test): Determines the concentration that causes immobilization in 50% of the tested daphnids (EC50) over a 48-hour period.

  • OECD 201 (Alga, Growth Inhibition Test): Determines the concentration that inhibits the growth of a specific algae species by 50% (ErC50) over a 72-hour period.

Life Cycle Assessment (ISO 14040/14044): This methodology is used to evaluate the potential environmental impacts of a product throughout its life cycle, from raw material extraction ("cradle") to the factory gate ("gate"). For greenhouse gas emissions, this is often expressed as carbon dioxide equivalents (CO2-eq).

Visualizing the Monomer Lifecycle

To illustrate the fundamental difference in the origin of these monomers, the following diagram depicts the lifecycle pathways of petroleum-based and bio-based monomers.

Caption: Lifecycle comparison of petroleum-based and bio-based monomers.

Discussion and Interpretation

Petroleum-Based Monomers (e.g., Lauryl Methacrylate): Long-chain methacrylates derived from petrochemicals are generally not readily biodegradable. Their aquatic toxicity tends to increase with the length of the alkyl chain due to increased lipophilicity. The production of these monomers is reliant on fossil fuels, contributing to greenhouse gas emissions.

Bio-Based Monomers (e.g., Farnesene Methacrylate): The primary environmental advantage of bio-based monomers lies in their renewable feedstock, which can lead to a lower carbon footprint compared to their petrochemical counterparts, assuming sustainable agricultural and efficient manufacturing processes. However, the term "bio-based" does not automatically equate to "biodegradable" or "non-toxic." The environmental fate and ecotoxicity of each specific bio-based monomer must be individually assessed. For farnesene, which is derived from the fermentation of sugars, the life cycle emissions associated with feedstock cultivation and the energy intensity of the fermentation and purification processes are key factors in its overall environmental profile.

This compound: As a long-chain methacrylate, it can be inferred that its biodegradability might be limited, and it could exhibit some level of aquatic toxicity, similar to other long-chain methacrylates. Its environmental impact will also be heavily influenced by its manufacturing process, whether it is derived from petrochemical or oleochemical (plant or animal fat) sources.

Conclusion

The selection of a monomer with a favorable environmental profile requires a holistic assessment of its lifecycle. While bio-based monomers like farnesene methacrylate offer the potential for a reduced carbon footprint, comprehensive data on their biodegradability and ecotoxicity are crucial for a complete environmental comparison. For both this compound and its alternatives, there is a clear need for more transparent and standardized environmental data to enable informed decision-making by researchers and industry professionals. Prioritizing monomers with demonstrated ready biodegradability and low aquatic toxicity, alongside a favorable life cycle assessment, will be key to advancing the development of more sustainable materials.

Safety Operating Guide

Navigating the Safe Disposal of Oleyl Methacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Oleyl methacrylate, a long-chain methacrylate ester, requires specific procedures for its disposal to mitigate potential hazards to personnel and the environment. This guide provides essential safety and logistical information, outlining the operational and disposal plans for this compound.

Understanding the Properties of this compound

PropertyValue
CAS Number 13533-08-9
Molecular Formula C22H40O2
Physical State Liquid (presumed)
Solubility Insoluble in water (presumed, based on long alkyl chain)
Hazards Potential for polymerization, skin and eye irritation (based on general methacrylate properties)

Note: The data in this table is based on available chemical information and general properties of methacrylate esters. It is imperative to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed information.

Essential Disposal Procedures for this compound

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][2] It is generally classified as a hazardous waste, necessitating professional disposal services.[1]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[3]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Containerization: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from heat, sparks, and open flames.[3] Methacrylate monomers should be kept in contact with air (oxygen) to inhibit polymerization.[3]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Incineration is a commonly recommended disposal method for methacrylate compounds.[2]

Spill Management

In the event of an this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collection: Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Other Waste Streams ppe->segregate containerize Collect in a Labeled, Sealed Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end Disposal Complete disposal->end

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste in a laboratory setting.

By adhering to these procedures and consulting with your institution's safety protocols, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Oleyl methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Oleyl methacrylate. The following procedures are based on established best practices for methacrylate esters, ensuring a safe laboratory environment. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS 13533-08-9), the information presented is extrapolated from data on structurally similar methacrylate compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like other methacrylate esters, is presumed to pose several hazards.[1][2][3] It is essential to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.[1][4]

Summary of Potential Hazards and Recommended PPE

HazardDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation May cause skin irritation upon contact.[1][3]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5] Ensure gloves are inspected before use and changed frequently.
Eye Irritation Can cause serious eye irritation.[1][3]Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[4] A face shield may be required for splash hazards.[4]
Respiratory Irritation Vapors may cause respiratory tract irritation.[1][3]Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Flammability Methacrylate esters are generally flammable liquids.[2][3]Protective Clothing: A flame-retardant lab coat should be worn.

Physical and Chemical Properties of Similar Methacrylates

Propertyn-Octyl MethacrylateAllyl MethacrylateEthyl MethacrylateMethyl Methacrylate
Boiling Point No Data AvailableNo Data AvailableNo Data Available100 °C[6]
Flash Point No Data AvailableNo Data AvailableNo Data Available10 °C[6]
Density No Data AvailableNo Data AvailableNo Data Available0.94 g/cm³[6]

Note: Specific quantitative data for this compound is limited. The predicted boiling point is 423.4±24.0 °C and the predicted density is 0.877±0.06 g/cm3 .[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital when working with this compound to minimize risks.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, with a certified chemical fume hood being the preferred engineering control.[5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

  • Remove all potential ignition sources from the work area, as methacrylate esters can be flammable.[2][3]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as outlined in the table above. This includes chemical-resistant gloves, safety goggles, and a lab coat.

3. Chemical Handling:

  • Avoid direct contact with skin and eyes.[1]

  • Do not inhale vapors.[1]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep the container tightly closed when not in use.[1]

4. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Safe Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, properly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Storage of Waste:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.

  • Keep the container tightly sealed.

3. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[1]

  • Incineration is a common disposal method for similar chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep 1. Review SDS & SOPs EngControls 2. Verify Engineering Controls (Fume Hood, Eyewash) Prep->EngControls PPE 3. Don Appropriate PPE EngControls->PPE Handling 4. Handle Chemical in Fume Hood PPE->Handling Storage 5. Keep Container Closed Handling->Storage Spill Spill Response Handling->Spill Exposure Personal Exposure Handling->Exposure Decon 6. Decontaminate Work Area Storage->Decon Waste 7. Segregate & Label Waste Decon->Waste Disposal 8. Dispose via EHS Waste->Disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.